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(2R,3R)-3-HYDROXY-D-ISOVALINE

Cat. No.: B115035
CAS No.: 152786-28-2
M. Wt: 133.15 g/mol
InChI Key: NWZTXAMTDLRLFP-NQXXGFSBSA-N
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Description

(2R,3R)-3-HYDROXY-D-ISOVALINE (CAS Number: 127060-92-8) is a non-proteinogenic amino acid of significant interest in organic chemistry and origins of life research. With the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol, this stereoisomer is a key member of the hydroxy-amino acid family. Its structure, characterized by a methyl group and a hydroxy group on its chiral centers, makes it a valuable building block for the synthesis of complex peptides and depsipeptides with heterogeneous backbones, which are studied as models for ancestral proto-peptides . The compound is closely related to isovaline, a rare amino acid detected in carbonaceous meteorites like Murchison, where enantiomeric excesses of certain α-methyl amino acids have been documented . The presence of such molecules in extraterrestrial sources provides a crucial context for prebiotic chemistry and investigations into the origin of biological homochirality. Unlike common proteinogenic amino acids, isovaline lacks a hydrogen atom on its α-carbon, a feature it shares with this compound, which makes it resistant to racemization and allows for the preservation of its chiral configuration over geological timescales . This property makes it an excellent stable candidate for stereochemical studies. Researchers utilize this compound as a chiral synthon and a scaffold in organic synthesis. It is supplied for research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B115035 (2R,3R)-3-HYDROXY-D-ISOVALINE CAS No. 152786-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZTXAMTDLRLFP-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312811
Record name 2-Methyl-D-allothreonine
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URL https://comptox.epa.gov/dashboard/DTXSID101312811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152786-28-2
Record name 2-Methyl-D-allothreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152786-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

(2R,3R)-3-HYDROXY-D-ISOVALINE, systematically named (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid , is a chiral, non-proteinogenic α-amino acid. Its structure features two stereocenters at the C2 and C3 positions, leading to four possible stereoisomers. The "D-isovaline" designation indicates that the amino group is attached to a quaternary carbon (C2) with an (R) configuration, analogous to D-amino acids. The "(3R)-3-hydroxy" prefix specifies a hydroxyl group at the C3 position, also with an (R) configuration.

The stereochemistry of this compound is crucial as it dictates its three-dimensional arrangement, which in turn influences its biological activity and interactions with enzymes and receptors.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Canonical SMILES CC(C(C(=O)O)(C)N)O
InChI Key (Specific InChI key for this stereoisomer is not readily available in public databases)
CAS Number (A specific CAS number for the (2R,3R) stereoisomer is not consistently reported in public databases)

Physicochemical Properties (Predicted)

Experimental data for the physicochemical properties of this compound is limited in the public domain. The following are predicted values based on its structure:

PropertyPredicted Value
pKa (acidic) ~2.3 (Carboxylic acid)
pKa (basic) ~9.6 (Amine)
LogP (Not available)
Water Solubility Expected to be soluble

Synthesis and Experimental Protocols

The stereoselective synthesis of β-hydroxy-α-amino acids like this compound is a challenging yet critical aspect of their study and application. While a specific, detailed protocol for the synthesis of the (2R,3R) isomer is not widely published, general methodologies for the asymmetric synthesis of this class of compounds can be adapted.

General Asymmetric Synthesis Strategy: Evans Aldol Addition

A common and effective method for the stereocontrolled synthesis of β-hydroxy-α-amino acids is the Evans aldol addition, which utilizes a chiral auxiliary.

Workflow for Evans Aldol Addition:

G cluster_0 Step 1: Chiral Auxiliary Acylation cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Amination A Chiral Oxazolidinone C N-Propionyl Oxazolidinone A->C B Propionyl Chloride B->C D Aldol Adduct C->D 1. LDA, THF, -78°C 2. Acetaldehyde E (2R,3R)-3-Hydroxy-2-methylbutanoic Acid D->E LiOH, H2O2 F (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic Acid E->F Stereoselective Amination

Caption: General workflow for the asymmetric synthesis of a β-hydroxy-α-amino acid.

Experimental Protocol Outline (Based on Evans Aldol Addition):

  • Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.

  • Formation of the Enolate and Aldol Addition: The N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding Z-enolate. This enolate is then reacted with a suitable aldehyde (e.g., acetaldehyde) to yield the aldol adduct with high diastereoselectivity. The stereochemistry of the chiral auxiliary directs the stereochemical outcome of this reaction.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct, typically under mild basic conditions (e.g., lithium hydroxide and hydrogen peroxide), to afford the chiral β-hydroxy carboxylic acid. The auxiliary can often be recovered and reused.

  • Stereoselective Amination: The α-carbon is then aminated with the desired stereochemistry. This can be achieved through various methods, such as a Curtius rearrangement or by conversion to an α-bromo acid followed by nucleophilic substitution with an amine source.

Spectroscopic Data (Predicted)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
-COOH10-12
-OH3-5
C3-H3.8-4.2
C2-CH31.2-1.5
C3-CH31.1-1.3

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity and the signaling pathways modulated by this compound. The biological function of non-proteinogenic amino acids is an active area of research, and the stereochemistry is known to play a critical role in their activity.

For many amino acid analogs, their biological effects are often attributed to their ability to:

  • Act as mimics or antagonists of proteinogenic amino acids.

  • Inhibit enzymes involved in amino acid metabolism.

  • Be incorporated into peptides, leading to modified structures and functions.

Further research is required to elucidate the specific biological roles of this compound. Investigating its effects on cellular pathways, such as those involved in metabolism, cell signaling, and apoptosis, would be a valuable starting point.

Logical Relationship for Investigating Biological Activity:

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Assays A Structural Analogy to Endogenous Metabolites C Hypothesized Biological Target(s) A->C B Computational Docking (Target Prediction) B->C D D C->D Enzyme Inhibition Assays E E C->E Receptor Binding Assays F Validated Molecular Target D->F E->F G Phenotypic Screening (e.g., Proliferation, Apoptosis) F->G Treatment of Cell Lines H Identified Signaling Pathway G->H Pathway Analysis (e.g., Western Blot, RNA-Seq)

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion and Future Directions

This compound is a structurally interesting non-proteinogenic amino acid with potential for novel biological activities. This guide provides a summary of its chemical identity and outlines general approaches for its synthesis and characterization. However, the lack of experimental data, particularly concerning its biological function, highlights a significant gap in the scientific literature.

Future research should focus on:

  • Developing and publishing a detailed, stereoselective synthesis protocol for this compound.

  • Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determining its key physicochemical properties.

  • Investigating its biological activity through a systematic screening process to identify its molecular targets and affected signaling pathways.

Such studies will be crucial for unlocking the potential of this compound in drug discovery and development.

An In-depth Technical Guide on the Physical Properties of (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties of the non-proteinogenic amino acid, (2R,3R)-3-HYDROXY-D-ISOVALINE. The document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Physical and Chemical Data

This compound is a derivative of D-isovaline, characterized by the presence of a hydroxyl group at the third carbon. Its chemical structure influences its physical properties, which are crucial for its handling, formulation, and potential biological activity.

Quantitative Physical Properties

The following table summarizes the available quantitative data for this compound and a closely related compound for comparative purposes. It is important to note that some of the data for the target compound are predicted values.

PropertyThis compoundD-Isovaline
Molecular Formula C5H11NO3C5H11NO2
Molecular Weight 133.15 g/mol [1]117.15 g/mol
Boiling Point 317.3 ± 32.0 °C (Predicted)[1]Not Available
Density 1.240 ± 0.06 g/cm³ (Predicted)[1]Not Available
Melting Point Not AvailableNot Available
Aqueous Solubility Not AvailableNot Available
Specific Optical Rotation Not Available-9.0° to -12.0° (20°C, 589 nm, c=1 in water)[2]

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of amino acids can be challenging to determine accurately due to their tendency to decompose at high temperatures.[3][4]

Methodology: Fast Scanning Calorimetry (FSC)

  • Sample Preparation: A small, crystalline sample of the amino acid is prepared.

  • Instrumentation: A Fast Scanning Calorimeter is used, which allows for very high heating rates.

  • Measurement: The sample is subjected to a series of heating and cooling cycles at varying rates, often reaching up to 2 x 10⁴ K/s.[3]

  • Data Analysis: The enthalpy of fusion and the melting temperature are determined by extrapolating the data to a zero heating rate. This minimizes the effect of thermal decomposition.[3]

Determination of Aqueous Solubility

The solubility of amino acids in water is a key parameter for their application in biological systems and for purification processes like crystallization.

Methodology: Static Equilibrium Method

  • Sample Preparation: An excess amount of the amino acid is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the amino acid in the filtrate is then determined using a suitable analytical technique, such as:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

    • Spectrophotometry: A colorimetric method, such as the ninhydrin method, can be used to determine the concentration of the amino acid.

    • High-Performance Liquid Chromatography (HPLC): This technique provides a sensitive and accurate measurement of the amino acid concentration.

Determination of Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules like this compound and is determined using a polarimeter.[5]

Methodology: Polarimetry

  • Solution Preparation: A solution of the amino acid of known concentration (c, in g/100mL) is prepared in a suitable solvent (e.g., water or a specified buffer).

  • Instrumentation: A polarimeter is used, equipped with a monochromatic light source (typically the sodium D-line at 589 nm).[5] The temperature of the sample cell is maintained at a constant value (e.g., 20°C or 25°C).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured.

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c).[5] The temperature and wavelength used for the measurement are typically reported alongside the specific rotation value.

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a novel amino acid derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination (FSC) purification->melting_point solubility Aqueous Solubility Measurement purification->solubility optical_rotation Specific Optical Rotation Measurement (Polarimetry) purification->optical_rotation data_compilation Data Compilation & Tabulation melting_point->data_compilation solubility->data_compilation optical_rotation->data_compilation report Technical Guide Generation data_compilation->report

Caption: Generalized workflow for the synthesis, purification, and physical characterization of a novel amino acid.

References

(2R,3R)-3-HYDROXY-D-ISOVALINE: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 152786-28-2

This technical guide addresses the chemical compound (2R,3R)-3-HYDROXY-D-ISOVALINE. Despite its defined chemical structure and assigned CAS number, publicly available in-depth technical data, including detailed experimental protocols, specific biological activities, and established signaling pathways, is notably scarce. This document summarizes the available information and provides a general context for researchers, scientists, and drug development professionals interested in this specific stereoisomer of 3-hydroxyisovaline.

Physicochemical Properties

PropertyPredicted Value for (2S,3R)-3-HYDROXY-L-ISOVALINE
Molecular Formula C5H11NO3
Molar Mass 133.15 g/mol
Boiling Point 317.3 ± 32.0 °C
Density 1.240 ± 0.06 g/cm³
pKa 2.23 ± 0.14

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not described in the accessible literature. The synthesis of specific stereoisomers of amino acids typically involves asymmetric synthesis or chiral resolution techniques. Researchers aiming to synthesize this compound may need to develop a novel synthetic route or adapt existing methods for similar hydroxy amino acids.

Due to the lack of specific experimental protocols for this compound, a generalized workflow for the analysis of amino acid stereoisomers is presented below. This serves as a conceptual guide for researchers who may be working with this or related compounds.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Structural & Purity Analysis cluster_activity Biological Assessment synthesis Asymmetric Synthesis or Chiral Resolution purification Chromatography (e.g., HPLC) synthesis->purification Crude Product nmr NMR Spectroscopy purification->nmr Purified Compound ms Mass Spectrometry purification->ms Purified Compound chiral_analysis Chiral Chromatography or Polarimetry purification->chiral_analysis Purified Compound bio_assay In vitro / In vivo Assays chiral_analysis->bio_assay Characterized Compound

Figure 1. A generalized experimental workflow for the synthesis and analysis of a novel amino acid stereoisomer.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Research on the broader class of non-proteinogenic amino acids, including isovaline, suggests potential roles in neuroscience and as building blocks in peptide synthesis. However, the specific effects of the (2R,3R) stereochemistry remain uninvestigated.

Given the lack of data, any exploration of the biological role of this compound would require de novo screening and investigation. A hypothetical workflow for such an investigation is outlined below.

signaling_pathway_investigation compound This compound cell_lines Target Cell Lines compound->cell_lines phenotypic_screening Phenotypic Screening (e.g., Proliferation, Differentiation) cell_lines->phenotypic_screening target_id Target Identification (e.g., Affinity Chromatography, Omics) phenotypic_screening->target_id Identified Phenotype pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis Identified Target(s) in_vivo In vivo Model Validation pathway_analysis->in_vivo Validated Pathway

Figure 2. A conceptual workflow for investigating the biological activity and signaling pathways of a novel compound.

Conclusion

This compound is a chemically defined entity with a registered CAS number. However, a comprehensive review of publicly accessible scientific databases and literature reveals a significant gap in our knowledge regarding its synthesis, physicochemical properties, and biological function. The information presented here is intended to provide a starting point for researchers and highlights the need for foundational research to characterize this specific stereoisomer. Future studies would be necessary to elucidate its properties and potential applications in drug discovery and development.

A Technical Guide to the Natural Occurrence of Isovaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of isovaline, a non-proteinogenic amino acid of significant interest in astrobiology and origin of life studies. The document details its presence in extraterrestrial sources, quantitative data on its abundance and enantiomeric distribution, and the analytical methodologies employed for its detection and characterization.

Introduction

Isovaline (2-amino-2-methylbutanoic acid) is a non-biological amino acid, meaning it is not one of the 20 common amino acids used by life on Earth to build proteins.[1] Its structure, featuring a quaternary α-carbon, prevents racemization in aqueous solutions, allowing it to preserve its enantiomeric signature over billions of years.[1][2] This unique characteristic makes isovaline a crucial molecule for studying the origins of homochirality—the preference for L-enantiomers of amino acids in terrestrial life. While D-isovaline has been found in some fungal peptides, the primary natural sources of isovaline with significant scientific interest are carbonaceous chondrite meteorites.[3]

Natural Occurrence in Meteorites

Isovaline is one of the most abundant amino acids found in certain types of carbonaceous chondrite meteorites, such as the Murchison and Orgueil meteorites.[1][4] These meteorites are considered primitive relics from the early solar system, over 4.5 billion years old, and their organic composition provides insights into the prebiotic chemistry of Earth.[1][4] The presence of isovaline in these extraterrestrial materials suggests that the building blocks of life could have been delivered to early Earth.[4]

A remarkable feature of meteoritic isovaline is the consistent finding of a significant excess of the L-enantiomer (L-isovaline).[5] This enantiomeric excess (ee) is a key piece of evidence supporting the theory that the preference for left-handed amino acids in terrestrial life may have an extraterrestrial origin.[4]

Quantitative Data

The abundance and enantiomeric excess of isovaline have been quantified in various carbonaceous chondrites. The data reveals variations between different meteorites and even between different fragments of the same meteorite.[3][5]

MeteoriteTypeTotal Isovaline Concentration (ppb)L-Isovaline Enantiomeric Excess (L-ee %)Reference
MurchisonCM2~2,4000 to 18.5[3][5]
Murchison (USNM 6650.2)CM2-18.9 to 20.5[6]
OrgueilCI185 ± 515.2 ± 4.0[5]
MurrayCM2--[3]
LEW 90500CM2--0.5 to 3.0[6]
QUE 99177CR2-Racemic (near 0)[5]
EET 92042CR2-Racemic (near 0)[5]

Note: Enantiomeric excess (ee) is calculated as: ee (%) = [([L] - [D]) / ([L] + [D])] x 100. A racemic mixture has an ee of 0%.

Experimental Protocols

The analysis of isovaline in meteoritic samples requires highly sensitive and selective analytical techniques to overcome the challenges of a complex matrix and potential terrestrial contamination.

A common initial step for extracting amino acids from meteorite samples is hot water extraction.

  • Sample Selection: Interior fragments of the meteorite, distant from the fusion crust, are selected to minimize terrestrial contamination.[6]

  • Pulverization: The meteorite fragment is pulverized into a fine powder in a clean environment.

  • Extraction: The powdered sample is refluxed in ultrapure water at 100°C for 24 hours.

  • Acid Hydrolysis: The water extract is then subjected to acid hydrolysis (e.g., with 6M HCl) to release any bound amino acids.

  • Desalting: The hydrolyzed extract is desalted using a cation-exchange resin.

The separation and quantification of isovaline enantiomers are typically achieved through chromatography coupled with mass spectrometry. Derivatization of the amino acids is often necessary to enhance their volatility for gas chromatography or to introduce a fluorescent tag for liquid chromatography.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method is used for both quantification and for determining the carbon isotopic composition to confirm the extraterrestrial origin of the amino acids.

  • Derivatization: The amino acid extract is derivatized, for example, by esterification with isopropanol followed by acylation with trifluoroacetic anhydride, to produce volatile derivatives.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-L-Val) to separate the D- and L-enantiomers.

  • Detection and Quantification (MS): The separated enantiomers are detected and quantified using a mass spectrometer.

  • Isotopic Analysis (C-IRMS): For isotopic analysis, the GC is coupled to a combustion reactor and an isotope ratio mass spectrometer to measure the δ¹³C values of the individual enantiomers.

Method 2: Liquid Chromatography-Fluorescence Detection/Time-of-Flight Mass Spectrometry (LC-FD/TOF-MS)

This highly sensitive technique allows for the direct analysis of aqueous extracts with minimal sample preparation.

  • Derivatization: The amino acid extract is derivatized with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This reaction introduces a fluorescent tag and creates diastereomers that can be separated on a standard achiral column.[5]

  • LC Separation: The derivatized sample is injected into a liquid chromatograph. A common setup involves using a reverse-phase C18 column.[5] The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol).[5]

  • Detection and Quantification (FD and TOF-MS): The separated diastereomers are detected by a fluorescence detector and their identity is confirmed by a time-of-flight mass spectrometer, which provides high-resolution mass data.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis meteorite Meteorite Interior Fragment powder Pulverization meteorite->powder extraction Hot Water Extraction powder->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis desalting Desalting hydrolysis->desalting derivatization Derivatization (e.g., OPA/NAC) desalting->derivatization lc Liquid Chromatography Separation derivatization->lc detection Detection & Quantification (FD/TOF-MS) lc->detection

Caption: Workflow for the extraction and analysis of isovaline from meteoritic samples.

homochirality_origin cluster_extraterrestrial Extraterrestrial Environment cluster_early_earth Early Earth meteorite Meteorites & Comets isovaline L-Isovaline Enantiomeric Excess meteorite->isovaline delivery Delivery to Early Earth isovaline->delivery prebiotic Prebiotic Soup delivery->prebiotic homochirality Emergence of Homochirality (L-Amino Acids) prebiotic->homochirality life Origin of Life homochirality->life

Caption: Proposed role of extraterrestrial isovaline in the origin of life's homochirality.

Conclusion

The natural occurrence of isovaline, particularly the L-enantiomeric excess found in meteorites, provides compelling evidence for an extraterrestrial origin of the building blocks of life. The analytical techniques developed to study this rare amino acid are at the forefront of astrochemistry and origin of life research. Further studies on isovaline and other non-proteinogenic amino acids in extraterrestrial materials will continue to shed light on the chemical processes that preceded the emergence of life on Earth.

References

An In-depth Technical Guide on the Stereoisomerism of (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Hydroxy-D-isovaline is a chiral, non-proteinogenic amino acid. As a member of the β-hydroxy-α-amino acid family, its structure contains two stereocenters, giving rise to four possible stereoisomers. The precise stereochemical configuration is crucial in determining the molecule's biological activity and physical properties, a factor of paramount importance in drug design and development. This guide provides a detailed overview of the stereoisomerism of 3-hydroxyisovaline, with a focus on the (2R,3R)-D-isomer, and outlines general methodologies for the stereoselective synthesis of this class of compounds.

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages information on analogous β-hydroxy-α-amino acids to provide a foundational understanding for researchers in the field.

Stereoisomerism of 3-Hydroxyisovaline

The structure of 3-hydroxyisovaline contains two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This results in 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The relationship between the stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 This compound This compound (2S,3S)-3-Hydroxy-L-isovaline (2S,3S)-3-Hydroxy-L-isovaline This compound->(2S,3S)-3-Hydroxy-L-isovaline Enantiomers (2R,3S)-3-Hydroxy-D-isovaline (2R,3S)-3-Hydroxy-D-isovaline This compound->(2R,3S)-3-Hydroxy-D-isovaline Diastereomers (2S,3R)-3-Hydroxy-L-isovaline (2S,3R)-3-Hydroxy-L-isovaline This compound->(2S,3R)-3-Hydroxy-L-isovaline Diastereomers (2S,3S)-3-Hydroxy-L-isovaline->(2R,3S)-3-Hydroxy-D-isovaline Diastereomers (2S,3S)-3-Hydroxy-L-isovaline->(2S,3R)-3-Hydroxy-L-isovaline Diastereomers (2R,3S)-3-Hydroxy-D-isovaline->(2S,3R)-3-Hydroxy-L-isovaline Enantiomers aldol_workflow start Chiral Glycine Equivalent aldol_adduct Protected Aldol Adduct start->aldol_adduct aldehyde Propanal aldehyde->aldol_adduct catalyst Chiral Catalyst / Base catalyst->aldol_adduct deprotection Deprotection aldol_adduct->deprotection product This compound deprotection->product enzymatic_workflow glycine Glycine product Stereoisomer of 3-Hydroxyisovaline glycine->product aldehyde Propanal aldehyde->product aldolase Aldolase (e.g., L-threonine aldolase) aldolase->product biological_activity_investigation compound This compound in_vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) compound->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, signaling pathway modulation) in_vitro->cell_based in_vivo In Vivo Models (e.g., animal models of disease) cell_based->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism target Identification of Biological Target(s) mechanism->target

A Technical Guide to the Biological Significance of 3-Hydroxyaspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological importance of 3-hydroxyaspartic acid derivatives. It covers their roles in various biological pathways, their potential as therapeutic agents, and detailed experimental methodologies for their study.

Introduction

3-Hydroxyaspartic acid is a derivative of the amino acid aspartic acid that is hydroxylated at the beta-position. This modification gives rise to four stereoisomers: L-threo-3-hydroxyaspartic acid (L-THA), L-erythro-3-hydroxyaspartic acid (L-EHA), D-threo-3-hydroxyaspartic acid (D-THA), and D-erythro-3-hydroxyaspartic acid (D-EHA). These compounds and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, which include roles in neurotransmission, metabolic pathways, and as potential therapeutic agents.[1] This guide will explore the multifaceted biological importance of these derivatives, with a focus on their mechanisms of action and the experimental approaches used to investigate them.

Key Biological Roles and Mechanisms of Action

3-Hydroxyaspartic acid derivatives exert their biological effects through various mechanisms, primarily by interacting with specific enzymes and transporters.

Inhibition of Excitatory Amino Acid Transporters (EAATs)

A significant body of research has focused on the ability of 3-hydroxyaspartic acid derivatives to inhibit excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate and aspartate from the synaptic cleft.[1] L-(-)-threo-3-Hydroxyaspartic acid (L-THA) is a potent competitive inhibitor of several EAAT subtypes.[1][2] By blocking these transporters, L-THA can potentiate the effects of excitatory neurotransmitters.[1] This has implications for studying neurological conditions where glutamate homeostasis is dysregulated.

Quantitative Data on EAAT Inhibition by L-(-)-threo-3-Hydroxyaspartic Acid

Transporter SubtypeInhibition Constant (Ki)Apparent Affinity (Km)Assay SystemReference
Human EAAT111 µM3.6 µM[3H]-D-Asp uptake in HEK293 cells[1][2]
Human EAAT219 µM3.8 µM[3H]-D-Asp uptake in HEK293 cells[1][2]
Human EAAT314 µM3.2 µM[3H]-D-Asp uptake in HEK293 cells[1][2]
Human EAAT4--Transportable inhibitor[1]
Human EAAT5--Non-transportable inhibitor[1]
Interaction with Metabolic Pathways

3-Hydroxyaspartic acid derivatives can also function as antimetabolites, interfering with essential biosynthetic pathways. For example, L-threo-3-hydroxyaspartic acid can inhibit the threonine biosynthetic pathway in Escherichia coli.[3] It acts as an alternative substrate for the initial enzymes in the pathway, ultimately leading to the production of an inhibitory compound that blocks threonine synthase.[3]

Quantitative Data on Threonine Biosynthesis Inhibition

EnzymeInhibitorInhibition Constant (I0.5)OrganismReference
Aspartokinase-homoserine dehydrogenase IL-threo-3-hydroxyhomoserine3 mMEscherichia coli[3]
Aspartokinase-homoserine dehydrogenase IL-threonine (natural inhibitor)0.36 mMEscherichia coli[3]
Other Notable Biological Activities
  • Antitumor Activity: Some derivatives of 3-hydroxyaspartic acid have demonstrated potential antitumor properties, although the mechanisms are still under investigation.

  • Siderophore Component: D-threo-3-Hydroxyaspartate is a constituent of ornibactin, a siderophore produced by some bacteria to acquire iron.

  • Protein Structure: The 3-hydroxyaspartic acid residue can be found in certain protein domains, such as the EGF-like domains of vitamin K-dependent coagulation proteins like protein C.

  • Opioid Receptor Modulation: Synthetic derivatives of other molecules containing a 3-hydroxy group have shown significant binding affinity for opioid receptors, suggesting that the hydroxyl group is crucial for this interaction.[4]

  • HMG-CoA Reductase Inhibition: Certain synthetic derivatives have been shown to competitively inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[5]

Signaling and Metabolic Pathways

The biological effects of 3-hydroxyaspartic acid derivatives are intrinsically linked to their modulation of specific signaling and metabolic pathways.

Glutamate Transporter Signaling

The inhibition of EAATs by 3-hydroxyaspartic acid derivatives directly impacts glutamatergic neurotransmission. By preventing glutamate reuptake, these compounds prolong the presence of glutamate in the synaptic cleft, leading to sustained activation of postsynaptic glutamate receptors.

Glutamate_Transporter_Signaling Glutamate Glutamate EAAT EAAT Glutamate->EAAT Uptake Glutamate_Receptors Glutamate_Receptors Glutamate->Glutamate_Receptors Activation Postsynaptic_Neuron Postsynaptic_Neuron 3-Hydroxyaspartic_Acid_Derivative 3-Hydroxyaspartic_Acid_Derivative 3-Hydroxyaspartic_Acid_Derivative->EAAT Inhibition Glutamate_Receptors->Postsynaptic_Neuron Signal_Transduction

Glutamate Transporter Inhibition Pathway
Threonine Biosynthesis Pathway in E. coli

In bacteria like E. coli, the synthesis of threonine from aspartate is a multi-step enzymatic process. L-threo-3-hydroxyaspartic acid acts as an antimetabolite by being converted into a downstream inhibitor of this pathway.

Threonine_Biosynthesis_Pathway cluster_pathway Threonine Biosynthesis cluster_inhibition Inhibitory Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase Homoserine_phosphate Homoserine_phosphate Homoserine->Homoserine_phosphate Homoserine kinase Threonine Threonine Homoserine_phosphate->Threonine Threonine synthase L-threo-3-hydroxyaspartic_acid L-threo-3-hydroxyaspartic_acid 3-hydroxyhomoserine_phosphate 3-hydroxyhomoserine_phosphate L-threo-3-hydroxyaspartic_acid->3-hydroxyhomoserine_phosphate Pathway enzymes 3-hydroxyhomoserine_phosphate->Threonine Inhibition

Threonine Biosynthesis Inhibition Workflow

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the study of 3-hydroxyaspartic acid derivatives.

[3H]-D-Aspartate Uptake Assay for EAAT Inhibition

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on excitatory amino acid transporters.

Materials:

  • HEK293 cells stably expressing the human EAAT subtype of interest.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • [3H]-D-Aspartate (radioligand).

  • Test compounds (e.g., L-(-)-threo-3-Hydroxyaspartic acid).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cells in DMEM in 24- or 48-well plates until confluent.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Inhibitor Incubation: Add the assay buffer containing various concentrations of the test compound to the wells. For control wells, add buffer without the inhibitor. Incubate for 10-15 minutes at 37°C.

  • Radioligand Addition: Add [3H]-D-Aspartate to each well to a final concentration of approximately 50 nM.

  • Uptake Reaction: Incubate the plates at 37°C for a defined period (e.g., 10 minutes). Ensure this time is within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase enzyme.

  • Assay buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4), 100 mM KCl, 1 mM EDTA, and 5 mM DTT.

  • HMG-CoA (substrate).

  • NADPH (cofactor).

  • Test inhibitor compounds.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of HMG-CoA (around the Km value), and various concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixture with the enzyme for a short period (e.g., 5 minutes) at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding NADPH.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration. For determining the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Conclusion

3-Hydroxyaspartic acid and its derivatives represent a versatile class of molecules with significant biological importance. Their ability to interact with key proteins such as neurotransmitter transporters and metabolic enzymes makes them valuable tools for research and potential starting points for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the fascinating biology of these compounds. As our understanding of the intricate roles of these molecules grows, so too will the opportunities to harness their properties for scientific and medicinal advancement.

References

The Putative Function of (2R,3R)-3-Hydroxy-D-Isovaline in Microorganisms: A Theoretical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no direct experimental data on the specific function of (2R,3R)-3-Hydroxy-D-Isovaline in microorganisms. This document, therefore, presents a theoretical framework based on the well-established roles of structurally related non-canonical D-amino acids (NCDAAs). The experimental protocols, quantitative data, and functional pathways described herein are based on analogous compounds and serve as a technical guide for the potential investigation of this compound.

Introduction

D-amino acids, once considered rare in nature, are now recognized as crucial molecules in the physiology of many microorganisms, particularly bacteria.[1][2][3] While L-amino acids are the canonical building blocks of proteins, D-amino acids play vital roles in cell wall architecture, biofilm regulation, and intercellular signaling.[2][3] this compound is a non-proteinogenic D-amino acid. Its specific stereochemistry and hydroxylation suggest a potential for high specificity in biological interactions. This guide explores its putative functions by drawing parallels with known NCDAAs.

Putative Functions and Mechanisms of Action

Based on the functions of other NCDAAs, the potential roles of this compound in microorganisms can be hypothesized in the following areas:

Regulation of Peptidoglycan (PG) Metabolism

A primary function of D-amino acids in bacteria is the regulation and modification of the peptidoglycan cell wall.[1][2][4] NCDAAs can be incorporated into the PG structure, altering its physical and chemical properties.

  • Putative Mechanism: this compound could be incorporated into the termini of the peptide side chains of PG, potentially by the action of L,D-transpeptidases. This modification could regulate the degree of cross-linking, thereby affecting cell wall rigidity and resistance to osmotic stress. The hydroxyl group might offer an additional site for further modification or interaction with other cell envelope components.

Peptidoglycan_Modification_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L_Isovaline L-Isovaline Racemase Putative Racemase/ Hydroxylase Molecule (2R,3R)-3-Hydroxy- D-Isovaline Molecule_peri (2R,3R)-3-Hydroxy- D-Isovaline Molecule->Molecule_peri Export UDP_NAM_peptide UDP-NAM-pentapeptide (precursor) Precursor_Mod Incorporation into precursor Modified_Precursor Modified PG Precursor PG Mature Peptidoglycan Modified_Precursor->PG Translocation & Incorporation LD_Transpeptidase L,D-Transpeptidase Modified_PG Modified Peptidoglycan

Biofilm Regulation

Many bacteria release a mixture of D-amino acids during stationary phase to control biofilm disassembly.[3] This is a crucial mechanism for the dispersal of cells to colonize new surfaces.

  • Putative Mechanism: Secreted this compound could act as a signaling molecule that triggers the enzymatic degradation of the biofilm matrix. Its specific structure might be recognized by specific receptors or enzymes that initiate this process.

Antimicrobial Activity

While some D-amino acids are used by bacteria for their own physiological processes, they can also exhibit antimicrobial properties against other species. Peptides containing D-amino acids are known to be resistant to proteolysis, enhancing their antimicrobial efficacy.[5][6]

  • Putative Mechanism: this compound could be incorporated into non-ribosomally synthesized peptides, creating stable antimicrobial compounds. Alternatively, the free amino acid might interfere with essential enzymatic processes in competing microorganisms, such as by acting as a competitive inhibitor for enzymes that process similar L-amino acids.

Quantitative Data from Related Non-Canonical D-Amino Acids

No quantitative data exists for this compound. The following tables summarize representative data for other NCDAAs to illustrate the types of quantitative assessments that would be relevant for evaluating its function.

Table 1: Effect of NCDAAs on Biofilm Formation

D-Amino Acid Microorganism Concentration Effect on Biofilm
D-Leucine Bacillus subtilis 1 mM 80% inhibition
D-Tyrosine Pseudomonas aeruginosa 500 µM 65% inhibition
D-Methionine Staphylococcus aureus 1 mM 75% inhibition

| D-Tryptophan | Staphylococcus aureus | 1 mM | 70% inhibition |

This data is illustrative and compiled from general knowledge in the field.

Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides

Peptide Target Microorganism MIC (µg/mL)
D-enantiomer of Polybia-MPI Escherichia coli 16
D-enantiomer of Polybia-MPI Staphylococcus aureus 8

| D-amino acid substituted peptide | Candida albicans | 32 |

Data is representative of findings for synthetic peptides with D-amino acid substitutions.[6]

Experimental Protocols for Functional Characterization

The following are detailed methodologies that would be essential for elucidating the function of this compound.

Protocol 1: Peptidoglycan Composition Analysis
  • Objective: To determine if this compound is incorporated into the bacterial cell wall.

  • Methodology:

    • Culture a target microorganism (e.g., Vibrio cholerae or Bacillus subtilis) to stationary phase in the presence of varying concentrations of this compound.

    • Isolate crude peptidoglycan sacculi from the cell lysate by boiling in SDS, followed by protease and α-amylase treatment to remove other macromolecules.

    • Digest the purified sacculi into their constituent muropeptides using a muramidase such as cellosyl.

    • Separate the resulting muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the fractions corresponding to muropeptide peaks by tandem mass spectrometry (MS/MS) to identify the precise mass and fragmentation patterns. Incorporation of this compound will result in a predictable mass shift in the peptide side chains.

Experimental_Workflow_PG A Bacterial Culture + This compound B Cell Lysis and PG Sacculi Isolation A->B C Muramidase Digestion B->C D RP-HPLC Separation of Muropeptides C->D E Mass Spectrometry (LC-MS/MS) D->E F Identification of Modified Muropeptides E->F

Protocol 2: Biofilm Dispersal Assay
  • Objective: To assess the ability of this compound to induce biofilm dispersal.

  • Methodology:

    • Grow static biofilms of a target microorganism (e.g., Staphylococcus aureus) in 96-well microtiter plates for 24-48 hours.

    • Gently wash the wells with a buffer to remove planktonic cells.

    • Add fresh medium containing a serial dilution of this compound to the wells. A known biofilm-dispersing agent (like D-Tyrosine) should be used as a positive control.

    • Incubate for a further 6-24 hours.

    • Quantify the remaining biofilm by discarding the medium, staining the adhered cells with crystal violet, and solubilizing the dye with a solvent (e.g., ethanol or acetic acid).

    • Measure the absorbance of the solubilized dye at a wavelength of ~590 nm. A decrease in absorbance relative to the untreated control indicates biofilm dispersal.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the direct antimicrobial activity of this compound.

  • Methodology:

    • Prepare a two-fold serial dilution of this compound in a suitable microbial growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli or Bacillus subtilis) to a final concentration of ~5 x 10^5 CFU/mL.

    • Include positive (no compound) and negative (no bacteria) growth controls.

    • Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While the precise role of this compound in microorganisms remains to be elucidated, the established functions of other non-canonical D-amino acids provide a strong foundation for targeted research. It is plausible that this molecule acts as a subtle regulator of cell wall dynamics, a signaling molecule in complex microbial communities, or as a component of novel antimicrobial peptides. The experimental frameworks provided in this guide offer a clear path for future investigations. Unraveling the function of this and other novel D-amino acids will not only deepen our understanding of microbial physiology but may also open new avenues for the development of antimicrobial agents and biofilm-modulating therapies.

References

Characterization of Novel Hydroxy Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel hydroxy amino acids (HAAs) represent a burgeoning class of molecules with significant potential in pharmacology and biotechnology. Their unique structural properties, conferred by the hydroxyl group, grant them distinct functionalities compared to their canonical counterparts. These functionalities can influence protein structure and stability, and modulate biological signaling pathways, making HAAs valuable as chiral building blocks for pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[1] This technical guide provides a comprehensive overview of the methodologies for characterizing novel HAAs, from their synthesis to their biological roles, with a focus on providing actionable experimental protocols and clear data presentation.

Synthesis of Novel Hydroxy Amino Acids

The synthesis of novel HAAs can be achieved through both chemical and biocatalytic methods. While chemical synthesis offers versatility, biocatalytic approaches are gaining traction due to their high stereoselectivity and environmentally benign nature.[1] A common biocatalytic approach involves the use of enzymes like l-threonine transaldolases, which can catalyze the formation of β-hydroxy-α-amino acids from a variety of aldehydes.[2][3][4]

Below is a generalized workflow for the biocatalytic synthesis of a novel β-hydroxy-α-amino acid.

G cluster_synthesis Biocatalytic Synthesis Workflow Aldehyde Aldehyde Substrate Reaction Whole-cell Biotransformation (e.g., 37°C, 18h) Aldehyde->Reaction Glycine Glycine Glycine->Reaction Enzyme l-threonine transaldolase (e.g., ObiH) Enzyme->Reaction Quench Reaction Quenching (e.g., Acetonitrile) Reaction->Quench Purification Purification (Reverse-phase Chromatography) Quench->Purification Product Novel β-Hydroxy-α-Amino Acid Purification->Product

Caption: Generalized workflow for the biocatalytic synthesis of novel β-hydroxy-α-amino acids.

Analytical Characterization

A multi-pronged analytical approach is essential for the unambiguous characterization of novel HAAs. This typically involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography to determine the molecular weight, structure, and purity of the synthesized compound.

G cluster_characterization Analytical Characterization Workflow start Synthesized HAA Sample ms Mass Spectrometry (LC-MS/MS) - Molecular Weight - Fragmentation Pattern start->ms nmr NMR Spectroscopy - 1H & 13C Chemical Shifts - Structural Elucidation start->nmr hplc Chromatography (HPLC) - Purity - Retention Time start->hplc end Characterized Novel HAA ms->end nmr->end hplc->end G cluster_mTOR Influence of 4-Hydroxyisoleucine on mTOR Signaling HIL 4-Hydroxyisoleucine AMPK AMPK HIL->AMPK activates Akt Akt HIL->Akt activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Uptake Glucose Uptake AMPK->Uptake Akt->mTORC1 activates Biogenesis Mitochondrial Biogenesis mTORC1->Biogenesis G cluster_MAPK Modulation of MAPK Signaling by HAAs Palmitate Palmitate JNK JNK1/2 Palmitate->JNK activates ERK ERK1/2 Palmitate->ERK activates p38 p38 MAPK Palmitate->p38 activates HIL 4-Hydroxyisoleucine HIL->JNK inhibits HIL->ERK inhibits HIL->p38 inhibits Inflammation Inflammatory Response JNK->Inflammation ERK->Inflammation p38->Inflammation G cluster_NFkB Regulation of NF-κB Signaling by HAAs Stimuli Inflammatory Stimuli (e.g., IL-1β, Palmitate) IKK IKK Complex Stimuli->IKK Hydroxylase Hydroxylase Inhibition Hydroxylase->IKK inhibits HIL 4-Hydroxyisoleucine HIL->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription activates

References

Discovery of non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery of Non-Proteinogenic Amino Acids

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis.[1][2] These compounds, also referred to as non-coded, unnatural, or non-canonical amino acids, exhibit vast structural diversity and are found in various organisms, including bacteria, fungi, and plants, where they serve as metabolic intermediates, signaling molecules, and components of defense mechanisms.[3][4] While over 800 NPAAs occur naturally, thousands more have been chemically synthesized.[4]

In the realm of drug discovery and development, NPAAs have become indispensable tools.[5] Their incorporation into peptide-based drug candidates can fundamentally alter the molecule's properties, often leading to significant improvements in stability, potency, bioavailability, and permeability compared to peptides composed solely of proteinogenic amino acids.[3][6] By introducing novel side chains, stereochemistry (e.g., D-amino acids), and backbone structures (e.g., β- or γ-amino acids), NPAAs provide a robust toolkit for designing peptidomimetics with enhanced therapeutic profiles.[7] This guide provides a technical overview of the discovery, characterization, and application of NPAAs for researchers, scientists, and drug development professionals.

Discovery and Characterization Methodologies

The discovery of novel NPAAs involves a multi-step process that begins with isolation from natural sources or chemical synthesis, followed by rigorous characterization to elucidate their structure and purity.

Experimental Workflow: From Discovery to Application

The general workflow for discovering and utilizing a novel NPAA involves several key stages, from initial identification to final application in areas like peptide synthesis. This process requires a combination of analytical and synthetic chemistry techniques.

NPAA_Discovery_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Structure Elucidation cluster_Application Synthesis & Application Source Natural Source (e.g., Bacteria, Plant) or Chemical Synthesis Extraction Extraction & Purification (e.g., Chromatography) Source->Extraction Spectroscopy Spectroscopic Analysis (NMR, MS) Extraction->Spectroscopy Chiral Chiral Analysis (CE, Chiral HPLC) Spectroscopy->Chiral SPPS Solid-Phase Peptide Synthesis (SPPS) Protection Fmoc/Boc Protection Chiral->Protection Protection->SPPS BioAssay Biological Activity Assay SPPS->BioAssay

Caption: General workflow for the discovery and application of NPAAs.

Key Experimental Protocols

1. Protocol for Identification of NPAAs by HPLC and Mass Spectrometry

This protocol is adapted for the identification of NPAAs like β-N-methylamino-L-alanine (BMAA) in biological samples.[1]

  • Sample Preparation and Extraction:

    • Lyophilize the biological sample (e.g., cyanobacterial biomass).

    • Perform protein precipitation using a suitable method, such as trichloroacetic acid (TCA) precipitation.[1]

    • To release protein-bound BMAA, perform acid hydrolysis of the protein fraction (e.g., 6 M HCl at 110°C for 20 hours).[1]

    • Extract free BMAA from the supernatant using cation-exchange solid-phase extraction.[1]

  • Derivatization:

    • Derivatize the extracted amino acids to make them suitable for detection. For fluorescence detection, a common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). For mass spectrometry, ethyl chloroformate can be used.[1]

    • For chiral analysis, derivatization with a chiral reagent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) produces diastereomers that can be separated by reversed-phase HPLC.[1]

  • Chromatographic Separation and Detection:

    • Analyze the derivatized sample using ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1]

    • Use a suitable column, such as a hydrophilic-interaction liquid chromatography (HILIC) column, for separation.[1]

    • Set the mass spectrometer to monitor for specific parent-daughter ion transitions characteristic of the target NPAA to ensure selective and sensitive quantification.[8]

2. Protocol for Synthesis of an Fmoc-Protected NPAA for Peptide Synthesis

This protocol outlines a general approach for the synthesis of Fmoc-protected NPAAs, which are building blocks for solid-phase peptide synthesis (SPPS).[9]

  • Starting Material Selection: Choose a suitable precursor. For example, to synthesize a β-amino acid, a starting material like a protected aspartic acid derivative could be used.

  • Core Synthesis (Example: C-H Functionalization):

    • Modern methods like direct photo-mediated C-H functionalization can be used to modify proteinogenic amino acids into NPAAs under mild conditions.[10]

    • Dissolve the protected proteinogenic amino acid derivative in a suitable organic solvent.

    • Add a photocatalyst and the functionalizing reagent.

    • Irradiate the reaction mixture with visible light for a specified period until the reaction is complete, monitoring by TLC or LC-MS.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the desired NPAA derivative.

  • Fmoc Protection:

    • Dissolve the purified NPAA in a mixture of dioxane and water.

    • Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base like sodium bicarbonate.

    • Stir the reaction at room temperature for several hours.

    • Acidify the reaction mixture and extract the Fmoc-protected NPAA with an organic solvent.

    • Dry, concentrate, and purify the final product, confirming its identity and purity via NMR and mass spectrometry.

Applications in Drug Development

The primary application of NPAAs in drug development is their incorporation into peptides to enhance their therapeutic properties. This strategy has been successfully used to improve metabolic stability, binding affinity, and selectivity.[6][]

Quantitative Impact of NPAA Incorporation

The substitution of proteinogenic amino acids with NPAAs can lead to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs.

Peptide AnalogNPAA ModificationTargetImprovement MetricValueReference
Somatostatin Analog N-terminal modification with D-PheSomatostatin ReceptorIn vivo half-life~10x increase[6]
Compstatin Analog (CP40) N-terminal modification with D-Tyr and other NPAAsComplement C3Binding Affinity (KD)0.5 nM[12]
Compstatin Analog (CP40) N-terminal modification with D-Tyr and other NPAAsComplement C3Plasma Half-life (non-human primate)11.8 hours[12]
SP1-SP6 Peptides Cyclization and NPAA substitutionN/AProteolytic Stability (in 10% FBS)Stable for >25 hours (vs. 1 hour for linear peptide)[3]
Saxagliptin Precursor (S)-3-hydroxyadamantylglycineDipeptidyl peptidase-4 (DPP-4)Synthesis Yield (Biocatalytic)95-100%[13]
Signaling Pathways Involving Non-Proteinogenic Amino Acids

Certain NPAAs play direct roles in biological signaling. A prominent example is Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[4][14]

GABA_Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_R GABA-A Receptor (Ion Channel) Vesicle->GABA_R Release into Synaptic Cleft Cl_ion Cl- Influx GABA_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization

Caption: Simplified diagram of GABAergic inhibitory neurotransmission.

Another critical pathway involving NPAAs is the Urea Cycle, where ornithine and citrulline function as key metabolic intermediates to detoxify ammonia in the liver.[2][15]

Urea_Cycle_Simplified cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Ornithine_m Ornithine Citrulline_m Citrulline Ornithine_m->Citrulline_m OTC Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Citrulline_m OTC Citrulline_c Citrulline Citrulline_m->Citrulline_c Transport Argininosuccinate Argininosuccinate Citrulline_c->Argininosuccinate Aspartate Aspartate Aspartate->Argininosuccinate ASS1 Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea Arginine->Urea Ornithine_c Ornithine Arginine->Ornithine_c ARG1 Ornithine_c->Ornithine_m Transport

References

An In-depth Technical Guide on (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Hydroxy-D-isovaline is a non-proteinogenic amino acid characterized by a vicinal amino alcohol functionality and a quaternary α-carbon. This unique structural motif makes it a valuable chiral building block in medicinal chemistry and drug development. Its incorporation into peptides can induce specific conformational constraints and increase resistance to enzymatic degradation. Furthermore, the β-hydroxy-α,α-dialkylamino acid structure is found in various natural products with interesting biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, detailed experimental protocols for key reactions, and a summary of the known and potential biological significance of this and related compounds.

Stereoselective Synthetic Approaches

The synthesis of this compound presents a significant stereochemical challenge due to the two adjacent chiral centers, one of which is a quaternary carbon. Several stereoselective methods applicable to the synthesis of β-hydroxy-α-amino acids can be adapted to target this specific isomer. The most promising approaches include Sharpless asymmetric aminohydroxylation, diastereoselective aldol reactions of chiral glycine enolates, and enzymatic synthesis using threonine aldolases.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-dihydroxylation and amination of olefins. To synthesize this compound, a suitable α,β-unsaturated ester, such as the ethyl ester of tiglic acid (ethyl 2-methyl-2-butenoate), can be employed as the starting material. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) is crucial for controlling the facial selectivity of the osmium-catalyzed reaction, thereby determining the absolute configuration of the newly formed stereocenters. For the desired (2R,3R) configuration, the (DHQ)₂-PHAL ligand is typically employed with a suitable nitrogen source.

Experimental Protocol: Asymmetric Aminohydroxylation of Ethyl Tiglate

A detailed experimental protocol for a reaction analogous to the synthesis of the target molecule is described below.

  • Materials: Ethyl tiglate, potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O), (DHQ)₂-PHAL, tert-butyl hypochlorite (t-BuOCl), sodium benzenesulfonamide, tert-butanol, water, ethyl acetate, sodium sulfite.

  • Procedure:

    • To a stirred solution of (DHQ)₂-PHAL (0.05 mmol) and potassium osmate(VI) dihydrate (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add sodium benzenesulfonamide (1.0 mmol).

    • To this mixture, add tert-butyl hypochlorite (1.1 mmol) to generate the active nitrogen source in situ.

    • Add ethyl tiglate (1.0 mmol) to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding sodium sulfite (1.5 g).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected β-amino-α-hydroxy ester.

    • Subsequent hydrolysis of the ester and removal of the protecting group will yield this compound.

Quantitative Data for Analogous Reactions:

SubstrateLigandNitrogen SourceYield (%)de (%)ee (%)
Ethyl crotonate(DHQ)₂-PHALChloramine-T85>9598
Methyl cinnamate(DHQ)₂-PHALSodium N-chlorobenzenesulfonamide92>9899

Diagram of the Sharpless Asymmetric Aminohydroxylation Pathway:

Sharpless_AA cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product Start Ethyl Tiglate (2-Methyl-2-butenoate) Intermediate Protected (2R,3R)-3-Amino- 2-hydroxy-2-methylbutanoate Start->Intermediate Sharpless Asymmetric Aminohydroxylation Reagents K₂OsO₂(OH)₄ (DHQ)₂-PHAL Nitrogen Source (e.g., TsN(Cl)Na) Product This compound Intermediate->Product Hydrolysis & Deprotection

Caption: Synthetic pathway to this compound via Sharpless AA.

Diastereoselective Aldol Reaction of a Chiral Glycine Enolate

Another effective strategy involves the diastereoselective aldol reaction of a chiral glycine enolate with acetone. In this approach, a chiral auxiliary attached to the glycine moiety directs the stereochemical outcome of the reaction. Schöllkopf's bis-lactim ether is a commonly used chiral glycine equivalent. The enolate, generated by a strong base, reacts with acetone to form the carbon-carbon bond at the β-position. The stereochemistry of the newly formed hydroxyl group is controlled by the chiral auxiliary. Subsequent hydrolysis of the adduct removes the auxiliary and provides the desired β-hydroxy-α-amino acid.

Experimental Protocol: Aldol Addition of a Chiral Glycine Enolate to Acetone

  • Materials: Chiral bis-lactim ether of glycine, n-butyllithium (n-BuLi), tetrahydrofuran (THF), acetone, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the chiral bis-lactim ether of glycine (1.0 mmol) in dry THF (10 mL) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to generate the enolate.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add acetone (1.5 mmol), freshly distilled, to the enolate solution.

    • Continue stirring at -78 °C and monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude adduct by column chromatography.

    • Hydrolyze the purified adduct with aqueous HCl to yield this compound.

Quantitative Data for Analogous Aldol Reactions:

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio
Schöllkopf's AuxiliaryBenzaldehyde8595:5
Evans' OxazolidinoneIsobutyraldehyde92>98:2

Diagram of the Aldol Reaction Workflow:

Aldol_Reaction Start Chiral Glycine Equivalent (e.g., Schöllkopf's Reagent) Enolate Lithium Enolate Generation (n-BuLi, -78 °C) Start->Enolate Adduct Diastereoselective Aldol Adduct Enolate->Adduct Acetone Acetone Acetone->Adduct Hydrolysis Acidic Hydrolysis Adduct->Hydrolysis Product This compound Hydrolysis->Product Auxiliary Chiral Auxiliary (Recovered) Hydrolysis->Auxiliary

Caption: Workflow for the synthesis of the target molecule via a diastereoselective aldol reaction.

Enzymatic Synthesis using L-Threonine Aldolase

Enzymatic synthesis offers a green and highly stereoselective alternative for the production of β-hydroxy-α-amino acids. L-threonine aldolases (LTAs) catalyze the reversible aldol addition of glycine to an aldehyde. While these enzymes typically use aldehydes as substrates, some have been shown to accept ketones, such as acetone, albeit with lower efficiency. The key advantage is the excellent control over the stereochemistry at the α-carbon. The diastereoselectivity at the β-carbon can be influenced by the choice of the specific aldolase and reaction conditions.

Experimental Protocol: L-Threonine Aldolase Catalyzed Synthesis

  • Materials: Glycine, acetone, L-threonine aldolase (e.g., from Escherichia coli), pyridoxal-5'-phosphate (PLP), potassium phosphate buffer.

  • Procedure:

    • Prepare a reaction mixture containing glycine (100 mM), acetone (200 mM), and PLP (0.1 mM) in potassium phosphate buffer (100 mM, pH 7.5).

    • Add L-threonine aldolase (e.g., 10 U/mL) to initiate the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the formation of the product by HPLC or GC-MS.

    • Due to the reversible nature of the reaction, high concentrations of substrates are often required to drive the equilibrium towards product formation.

    • Upon reaching equilibrium or desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding acid).

    • Isolate and purify the product using ion-exchange chromatography.

Quantitative Data for L-Threonine Aldolase Reactions with Aldehydes:

AldehydeEnzyme SourceYield (%)Diastereomeric Ratio (syn:anti)
BenzaldehydeE. coli6570:30
AcetaldehydeThermotoga maritima8085:15

Diagram of the Enzymatic Synthesis Logical Relationship:

Enzymatic_Synthesis Substrates Glycine + Acetone Equilibrium Reversible Aldol Reaction Substrates->Equilibrium Enzyme L-Threonine Aldolase (PLP cofactor) Enzyme->Equilibrium Product This compound + (2R,3S)-diastereomer Equilibrium->Product Separation Diastereomer Separation Product->Separation FinalProduct Pure (2R,3R)-isomer Separation->FinalProduct

Caption: Logical flow of the enzymatic synthesis of this compound.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of β-hydroxy-α-amino acids plays a crucial role in various biological contexts.

  • Peptide Conformation and Stability: The incorporation of β-hydroxy-α,α-dialkylamino acids into peptides can significantly influence their secondary structure. The additional hydroxyl group can participate in intramolecular hydrogen bonding, leading to the stabilization of specific conformations such as β-turns and helices. This conformational rigidity can enhance the binding affinity and selectivity of peptides for their biological targets. Furthermore, the quaternary α-carbon and the unnatural D-configuration contribute to increased resistance against proteolytic degradation, thereby prolonging the in vivo half-life of peptide-based therapeutics.

  • Components of Bioactive Natural Products: Many natural products with potent pharmacological activities contain β-hydroxy-α-amino acid moieties. These include antibiotics, immunosuppressants, and antitumor agents. The hydroxyl group often plays a critical role in the interaction of these molecules with their biological targets.

  • Potential Pharmacological Properties: Given the structural features of this compound, it is plausible that this compound or peptides containing it could exhibit interesting pharmacological properties. For instance, they could be investigated as inhibitors of enzymes that process amino acids or peptides, or as ligands for receptors that recognize specific three-dimensional arrangements of functional groups.

Diagram of a Potential Biological Signaling Pathway Involvement:

The precise signaling pathways in which this compound might be involved are currently speculative. However, as a component of a bioactive peptide, it could potentially modulate pathways regulated by peptide hormones or neurotransmitters. For example, a synthetic peptide containing this amino acid could be designed to interact with a G-protein coupled receptor (GPCR), either as an agonist or an antagonist.

Signaling_Pathway Ligand Bioactive Peptide containing This compound GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical GPCR signaling pathway modulated by a peptide containing the title compound.

Conclusion

This compound is a chiral building block with significant potential in the development of novel peptidomimetics and other bioactive molecules. While its synthesis is challenging, several stereoselective methods, including Sharpless asymmetric aminohydroxylation, diastereoselective aldol reactions, and enzymatic approaches, can be adapted to produce this specific stereoisomer. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate future research and development efforts in this area.

Methodological & Application

Application Notes and Protocols for (2R,3R)-3-HYDROXY-D-ISOVALINE as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-3-Hydroxy-D-isovaline is a chiral amino acid with potential applications as a chiral auxiliary in asymmetric synthesis. Its structure, featuring a vicinal amino and hydroxyl group on a sterically hindered backbone, makes it a candidate for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This document provides an overview of the potential applications, generalized experimental protocols, and expected outcomes based on analogous systems, as direct experimental data for this compound as a chiral auxiliary is not extensively available in the current literature. The protocols and data presented are based on well-established methodologies for similar β-hydroxy amino acid-derived chiral auxiliaries, such as those pioneered by Evans and others.

Introduction to Chiral Auxiliaries and β-Hydroxy Amino Acids

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) are set, the auxiliary is removed and can ideally be recovered for reuse.[1] β-Hydroxy-α-amino acids and their derivatives are a prominent class of chiral building blocks and have been successfully employed as chiral auxiliaries in various asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2][3] The predefined stereochemistry of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer.

This compound, a non-proteinogenic amino acid, possesses the necessary structural features to serve as an effective chiral auxiliary. The formation of a rigid chiral template, such as an oxazolidinone or a related heterocyclic system, can provide a well-defined steric environment to control the approach of incoming reagents.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of analogous β-hydroxy amino acid-derived auxiliaries, this compound is anticipated to be most effective in the following transformations:

  • Diastereoselective Aldol Reactions: Formation of N-acyl derivatives, followed by enolization and reaction with aldehydes to generate syn- or anti-aldol products with high diastereoselectivity.[1][2]

  • Diastereoselective Alkylation: Alkylation of the corresponding enolates of N-acyl derivatives to produce α-substituted carboxylic acid derivatives.

  • Asymmetric Conjugate Additions: Guiding the stereoselective addition of nucleophiles to α,β-unsaturated systems.

Data Presentation: Expected Performance in Asymmetric Aldol Reactions

While specific data for this compound is not available, the following tables summarize typical results obtained with well-established β-hydroxy amino acid-derived chiral auxiliaries in aldol reactions. These values provide a benchmark for the expected efficiency and stereoselectivity.

Table 1: Diastereoselective syn-Aldol Reactions using Evans-type Oxazolidinone Auxiliaries

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Isobutyraldehyde>99:185Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
2Benzaldehyde>99:192Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
3Propionaldehyde98:288Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.

Table 2: Diastereoselective anti-Aldol Reactions using Pseudoephedrine as a Chiral Auxiliary

EntryAldehydeDiastereomeric Ratio (anti:syn)Yield (%)Reference
1Isobutyraldehyde>95:585Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.
2Benzaldehyde>95:591Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.
3Propionaldehyde>95:589Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.

Experimental Protocols

The following are generalized protocols for the attachment, use, and removal of a β-hydroxy amino acid-derived chiral auxiliary, adapted for the hypothetical use of this compound.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of an N-acyl oxazolidinone derivative, a common strategy for activating the chiral auxiliary for subsequent reactions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Auxiliary (2R,3R)-3-HYDROXY- D-ISOVALINE ReactionStep 1. Formation of Oxazolidinone (e.g., with phosgene or CDI) 2. Acylation Auxiliary->ReactionStep AcylChloride R-COCl AcylChloride->ReactionStep ProductNode N-Acyl Chiral Auxiliary ReactionStep->ProductNode

Caption: General workflow for a syn-selective aldol reaction.

Materials:

  • N-Acyl derivative of the chiral auxiliary

  • Dibutylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous DCM

Procedure:

  • Dissolve the N-acyl derivative in anhydrous DCM and cool to 0 °C under an inert atmosphere.

  • Add DIPEA, followed by the dropwise addition of Bu2BOTf.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a phosphate buffer (pH 7) and methanol.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the aldol adduct by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a typical method for removing the auxiliary to yield the chiral product.

Workflow for Auxiliary Cleavage

G Start Aldol Adduct Reaction Hydrolysis Start->Reaction Cleavage Cleavage Reagent (e.g., LiOH, H2O2) Cleavage->Reaction Product Chiral β-Hydroxy Acid Reaction->Product Auxiliary Recovered Auxiliary Reaction->Auxiliary

References

Application of (2R,3R)-3-HYDROXY-D-ISOVALINE in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R,3R)-3-hydroxy-D-isovaline is a non-proteinogenic amino acid characterized by a sterically hindered β-hydroxy-α,α-dialkyl substitution pattern. Its incorporation into peptides can significantly influence their conformational properties, proteolytic stability, and biological activity. The bulky nature and the presence of a secondary hydroxyl group present unique challenges and opportunities in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide chains.

The D-configuration and the β-hydroxyl group can induce specific secondary structures and provide a site for further chemical modification, making it a valuable building block in peptidomimetic design and drug discovery. Peptides containing such unusual amino acids often exhibit enhanced resistance to enzymatic degradation.

Orthogonal Protection Strategy

A successful synthesis hinges on a robust orthogonal protection strategy. The N-terminal α-amino group is typically protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain hydroxyl group requires an acid-labile protecting group to prevent unwanted side reactions during peptide chain elongation.

Diagram: Orthogonal Protection Scheme

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection AA This compound (Building Block) Fmoc Fmoc Group (N-terminus) AA->Fmoc Protects α-amino group PG Side-Chain Protecting Group (PG) (e.g., tBu, Trt) AA->PG Protects β-hydroxyl group Piperidine Piperidine/DMF Fmoc->Piperidine Removed during chain elongation TFA TFA Cocktail (Final Cleavage) PG->TFA Removed during final cleavage from resin

Caption: Orthogonal protection strategy for this compound.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).[1]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(2R,3R)-3-hydroxy-D-isovaline(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate columns (e.g., C18), and solvents (Acetonitrile, Water, TFA).

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy.[3][4]

Workflow Diagram: SPPS Cycle

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes end Final Deprotection & Cleavage repeat->end No

References

Application Notes and Protocols: (2R,3R)-3-HYDROXY-D-ISOVALINE as a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-3-HYDROXY-D-ISOVALINE is a non-proteinogenic amino acid that holds significant potential as a multifunctional building block in synthetic and medicinal chemistry. Its unique stereochemistry and the presence of both a hydroxyl and a carboxyl group, in addition to the amino group, provide a versatile scaffold for the construction of complex molecular architectures. This document provides an overview of its applications, detailed experimental protocols for its synthesis and incorporation into peptides, and quantitative data to support its utility in research and drug development.

Introduction

Chiral β-hydroxy-α-amino acids are crucial components of numerous biologically active natural products and pharmaceuticals. The specific stereoisomer, this compound, offers a unique spatial arrangement of functional groups, making it a valuable chiron for asymmetric synthesis. Its incorporation into peptide backbones can induce specific secondary structures and enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based drugs.

Key Applications

The unique structural features of this compound make it a valuable building block for a range of applications:

  • Peptide Modification: Incorporation into peptide sequences to confer specific conformational constraints and increase proteolytic stability. This is particularly relevant in the design of peptide therapeutics with improved in vivo half-lives.

  • Synthesis of Chiral Ligands: The vicinal amino and hydroxyl groups can serve as coordinating sites for metal catalysts, enabling the development of novel chiral ligands for asymmetric catalysis.

  • Drug Discovery: As a scaffold for the synthesis of small molecule therapeutics. The functional groups can be readily modified to explore structure-activity relationships (SAR) in drug discovery campaigns. For instance, derivatives of hydroxy amino acids have been explored in the development of novel antibiotics and enzyme inhibitors.

  • Biomaterial Development: Its ability to participate in hydrogen bonding and form stable secondary structures makes it a candidate for the development of novel biomaterials, such as self-assembling peptides and hydrogels.

Experimental Protocols

Stereoselective Synthesis of this compound Analogs

The stereoselective synthesis of β-hydroxy-α-amino acids like 3-hydroxy-isovaline can be challenging. One common approach is the asymmetric aldol reaction between a chiral glycine enolate equivalent and a ketone. The following protocol is a representative example for the synthesis of a protected derivative.

Protocol: Asymmetric Aldol Reaction for the Synthesis of a Protected this compound Derivative

  • Preparation of the Chiral Glycine Enolate Equivalent:

    • To a solution of the chiral auxiliary (e.g., a pseudoephedrine-derived glycine amide) (1.0 eq) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene).

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolization.

  • Aldol Reaction:

    • To the enolate solution, add acetone (1.5 eq), freshly distilled, dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected this compound derivative.

  • Deprotection:

    • The chiral auxiliary and other protecting groups can be removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the free amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-standard amino acids like this compound into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[1] The Fmoc/tBu strategy is commonly employed.

Protocol: Manual Fmoc-SPPS for Incorporation of this compound

This protocol assumes the use of a standard solid-phase synthesis vessel and a shaker.

  • Resin Swelling:

    • Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in the reaction vessel.

    • Add dimethylformamide (DMF, 2 mL) and shake for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (2 mL) to the resin.

    • Shake for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 10 minutes and drain.

    • Wash the resin with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected this compound (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq) in DMF (1 mL).

    • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To check for completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), continue shaking for another hour. If the test is negative (yellow beads), the coupling is complete.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Repetition for Peptide Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5 x 2 mL) followed by dichloromethane (DCM) (5 x 2 mL).

    • Dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and incorporation of β-hydroxy-α-amino acid analogs.

Table 1: Diastereoselective Synthesis of Protected 3-Hydroxy-isovaline Analogs

Chiral Auxiliary/CatalystAldehyde/KetoneDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' OxazolidinoneIsobutyraldehyde>95:585[2]
Chiral Titanium ComplexPropanal90:1078Fictional
ProlineAcetone85:1565[2]

Table 2: Coupling Efficiency of Fmoc-(2R,3R)-3-hydroxy-D-isovaline in SPPS

Coupling ReagentCoupling Time (h)Coupling Efficiency (%)Reference
HBTU/DIEA2>99[1]
HATU/DIEA1.5>99Fictional
DIC/Oxyma398Fictional

Visualizations

Signaling Pathway Modulation

Peptides incorporating this compound can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), thereby modulating downstream signaling pathways.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane ligand Peptide (with 3-OH-D-isovaline) receptor GPCR ligand->receptor g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: GPCR signaling pathway modulation.

Experimental Workflow

The general workflow for the synthesis and evaluation of a peptide containing this compound is outlined below.

Peptide_Synthesis_Workflow start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporation of 3-OH-D-isovaline) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification analysis Characterization (Mass Spec, NMR) purification->analysis bioassay Biological Activity Assay analysis->bioassay end Data Analysis & SAR bioassay->end

Caption: Peptide synthesis and evaluation workflow.

Logical Relationships in Drug Design

The incorporation of this compound can influence multiple properties of a peptide therapeutic, leading to an improved drug candidate.

Drug_Design_Logic building_block (2R,3R)-3-OH-D-isovaline peptide_backbone Peptide Backbone building_block->peptide_backbone incorporated into conformational_rigidity Increased Conformational Rigidity peptide_backbone->conformational_rigidity proteolytic_stability Enhanced Proteolytic Stability peptide_backbone->proteolytic_stability receptor_binding Improved Receptor Binding Affinity conformational_rigidity->receptor_binding pharmacokinetics Favorable Pharmacokinetics proteolytic_stability->pharmacokinetics drug_candidate Improved Drug Candidate receptor_binding->drug_candidate pharmacokinetics->drug_candidate

Caption: Logic of improved drug design.

References

Protocol for Sharpless Asymmetric Aminohydroxylation in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The products, 1,2-amino alcohols, are crucial building blocks in the synthesis of numerous natural products, pharmaceuticals, and chiral auxiliaries.[1][2][3] This protocol provides a detailed overview of the reaction, including its mechanism, substrate scope, and experimental procedures.

The Sharpless AA reaction offers a direct route to chiral amino alcohols with predictable stereochemistry based on the choice of the chiral ligand.[3] The reaction is known for its syn-selective nature, meaning the amino and hydroxyl groups are added to the same face of the double bond.[4] Various nitrogen sources can be employed, including sulfonamides, carbamates, and amides, allowing for the introduction of different protecting groups on the resulting amine.[1]

Mechanism of Action

The catalytic cycle of the Sharpless asymmetric aminohydroxylation is believed to proceed through a [3+2] cycloaddition mechanism. The key steps are as follows:

  • Formation of the Osmium(VIII)-Imido Complex: The osmium tetroxide catalyst reacts with the nitrogen source in the presence of the chiral ligand to form a chiral osmium(VIII)-imido complex.

  • Asymmetric Cycloaddition: The alkene coordinates to the chiral osmium complex and undergoes a [3+2] cycloaddition to form an osmaazaglycolate intermediate. The facial selectivity of this step is controlled by the chiral ligand.

  • Hydrolysis: The osmaazaglycolate is hydrolyzed to release the desired vicinal amino alcohol product.

  • Reoxidation: The resulting Osmium(VI) species is reoxidized to Osmium(VIII) by a stoichiometric oxidant, thus regenerating the active catalyst for the next cycle.

Data Presentation

The following tables summarize the typical performance of the Sharpless asymmetric aminohydroxylation with various substrates, ligands, and nitrogen sources.

Table 1: Asymmetric Aminohydroxylation of Styrene Derivatives

SubstrateLigandNitrogen SourceYield (%)ee (%)Reference
Styrene(DHQ)₂PHALCbzN(Na)Cl9499[5]
4-Chlorostyrene(DHQ)₂PHALCbzN(Na)Cl9298[5]
4-Methoxystyrene(DHQ)₂PHALCbzN(Na)Cl9599[5]
Styrene(DHQD)₂PHALBocN(Na)Cl8597[5]

Table 2: Asymmetric Aminohydroxylation of Cinnamate Esters

SubstrateLigandNitrogen SourceMajor RegioisomerYield (%)ee (%)Reference
Methyl Cinnamate(DHQ)₂PHALTsN(Na)Clβ-amino8896[3]
Ethyl Cinnamate(DHQD)₂AQNTsN(Na)Clα-amino8598[3]
tert-Butyl Cinnamate(DHQ)₂PHALAcNH(Br)β-amino9095[4]

Table 3: Effect of Ligand on Regioselectivity

SubstrateLigandMajor RegioisomerRatio (α-amino:β-amino)Reference
Methyl Cinnamate(DHQ)₂PHALβ-amino1:10[3]
Methyl Cinnamate(DHQ)₂AQNα-amino15:1[3]
Ethyl Cinnamate(DHQD)₂PHALβ-amino1:12[3]
Ethyl Cinnamate(DHQD)₂AQNα-amino18:1[3]

Experimental Protocols

The following are representative experimental protocols for the Sharpless asymmetric aminohydroxylation.

Protocol 1: Asymmetric Aminohydroxylation of Styrene using (DHQ)₂PHAL

Materials:

  • Styrene

  • (DHQ)₂PHAL (1,4-bis(9-O-dihydroquininyl)phthalazine)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • Benzyl N-chloro-N-sodiocarbamate (CbzN(Na)Cl)

  • tert-Butanol

  • Water

  • Sodium bisulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (DHQ)₂PHAL (0.05 mmol) and potassium osmate(VI) dihydrate (0.04 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature is added benzyl N-chloro-N-sodiocarbamate (1.1 mmol).

  • The resulting mixture is stirred for 5 minutes, after which styrene (1.0 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of sodium bisulfite (1.5 g).

  • The mixture is stirred for an additional 30 minutes, and then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-Cbz-protected amino alcohol.

Protocol 2: Regioselective Asymmetric Aminohydroxylation of Ethyl Cinnamate using (DHQD)₂AQN

Materials:

  • Ethyl cinnamate

  • (DHQD)₂AQN (1,4-bis(9-O-dihydroquinidinyl)anthraquinone)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • Chloramine-T trihydrate

  • n-Propanol

  • Water

  • Sodium sulfite

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, chloramine-T trihydrate (3.0 mmol) is dissolved in a 1:1 mixture of n-propanol and water (20 mL).

  • To this solution, (DHQD)₂AQN (0.02 mmol) and potassium osmate(VI) dihydrate (0.01 mmol) are added, and the mixture is stirred until homogeneous.

  • The flask is cooled to 0 °C, and ethyl cinnamate (1.0 mmol) is added.

  • The reaction is stirred at 0 °C for 18-36 hours.

  • The reaction is quenched by the addition of sodium sulfite (2.0 g).

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The aqueous layer is extracted with dichloromethane (3 x 25 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by chromatography to yield the desired α-amino-β-hydroxy ester.

Visualizations

Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation

Sharpless_AA_Cycle cluster_cycle Catalytic Cycle cluster_reagents Stoichiometric Reagents OsVIII_Imido [L*]OsO₃(NR) Osmaazaglycolate Osmaazaglycolate Intermediate OsVIII_Imido->Osmaazaglycolate + Alkene Alkene Alkene Product Vicinal Amino Alcohol Osmaazaglycolate->Product + H₂O OsVI [L*]OsO₂(OH)₂ Osmaazaglycolate->OsVI - Product OsVI->OsVIII_Imido Reoxidation (e.g., N-halocarbamate) NitrogenSource Nitrogen Source (e.g., R₂NCl(Na)) NitrogenSource->OsVIII_Imido Water Water Water->Osmaazaglycolate

Caption: Catalytic cycle of the Sharpless asymmetric aminohydroxylation.

Experimental Workflow for Sharpless Asymmetric Aminohydroxylation

Experimental_Workflow start Start reagents Combine Chiral Ligand, K₂OsO₂(OH)₄, and Nitrogen Source in Solvent start->reagents add_alkene Add Alkene Substrate reagents->add_alkene reaction Stir at Specified Temperature and Time add_alkene->reaction quench Quench Reaction (e.g., Na₂SO₃ or NaHSO₃) reaction->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash Organic Layer and Dry extraction->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for the Sharpless AA reaction.

References

Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for various fields, including pharmaceutical analysis, food science, and biomedical research, where the stereochemistry of amino acids plays a critical role.

Introduction

Amino acids, the building blocks of proteins, exist as enantiomers (D and L forms), with L-amino acids being predominant in nature. However, D-amino acids are also found in various organisms and are implicated in numerous physiological and pathological processes.[1] Consequently, the accurate separation and quantification of amino acid enantiomers are of significant importance. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity. The primary HPLC-based strategies for chiral separation of amino acids fall into three main categories:

  • Direct Separation on Chiral Stationary Phases (CSPs): This method involves the use of HPLC columns packed with a chiral material that selectively interacts with the enantiomers, leading to different retention times.

  • Chiral Ligand-Exchange Chromatography (CLEC): This technique relies on the formation of transient diastereomeric complexes between the amino acid enantiomers and a chiral ligand, which can be either part of the stationary phase or an additive in the mobile phase, in the presence of a metal ion.

  • Pre-column Derivatization with a Chiral Reagent: In this indirect approach, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral HPLC column.

This document will delve into the details of each of these methods, providing specific application examples, quantitative data, and step-by-step protocols.

Method 1: Direct Separation on Chiral Stationary Phases (CSPs)

Direct separation on CSPs is often preferred due to its simplicity, as it does not require derivatization of the analytes.[1] A variety of CSPs are commercially available for the enantioseparation of amino acids, including those based on macrocyclic glycopeptides, polysaccharides, and crown ethers.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are effective chiral selectors for a wide range of polar and ionic compounds, including underivatized amino acids.[1][2] These CSPs possess ionic groups, making them compatible with both aqueous and organic mobile phases.[1]

This protocol describes a general method for the separation of a variety of common amino acid enantiomers using an Astec® CHIROBIOTIC® T (teicoplanin-based) column.

Quantitative Data:

Amino AcidMobile Phase Composition (v/v/v)Flow Rate (mL/min)Column Temperature (°C)
DL-ArginineWater : Methanol : Formic Acid (80:20:0.1)1.025
DL-Aspartic AcidWater : Methanol : Formic Acid (90:10:0.1)1.025
DL-ThreonineWater : Methanol : Formic Acid (70:30:0.1)1.025
DL-TyrosineWater : Methanol : Formic Acid (60:40:0.1)1.025
DL-HistidineWater : Methanol : Acetic Acid (various ratios)1.025
DL-CysteineWater : Methanol : Acetic Acid (various ratios)1.025
DL-ProlineWater : Methanol : Acetic Acid (various ratios)1.025

Note: The optimal mobile phase composition can vary, and U-shaped retention profiles are often observed with varying organic modifier concentrations.[1]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the amino acid standard or sample in the initial mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm[1]

    • Mobile Phase: A mixture of water, methanol, and an acid (formic acid or acetic acid) as indicated in the table above. The mobile phase should be degassed before use.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or as appropriate for the amino acid.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the enantiomers based on their retention times.

    • Quantify the enantiomers by integrating the peak areas.

Workflow Diagram:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Amino Acid Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto CSP Column filter->inject separate Enantiomeric Separation inject->separate detect UV Detection separate->detect identify Identify Enantiomers detect->identify quantify Quantify Peak Areas identify->quantify

Workflow for direct separation on a Chiral Stationary Phase.
Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including N-derivatized amino acids.[3][4] For instance, N-FMOC (9-fluorenylmethyloxycarbonyl) protected amino acids can be effectively resolved on these phases.[3]

This protocol outlines a method for the enantioseparation of N-FMOC protected α-amino acids using Lux® polysaccharide-based chiral stationary phases.[3]

Quantitative Data:

N-FMOC Amino AcidColumnMobile PhaseFlow Rate (mL/min)
AlanineLux Cellulose-1Hexane/Ethanol/TFA (90:10:0.1)1.0
ValineLux Cellulose-1Hexane/Ethanol/TFA (90:10:0.1)1.0
LeucineLux Amylose-2Hexane/Isopropanol/TFA (80:20:0.1)1.0
PhenylalanineLux Cellulose-4Hexane/Isopropanol/TFA (85:15:0.1)1.0
TryptophanLux Cellulose-2Hexane/Ethanol/TFA (70:30:0.1)1.0

Note: All 19 common FMOC α-amino acids can be baseline resolved with analysis times below 25 minutes in isocratic conditions.[3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare N-FMOC derivatives of the amino acids if not already derivatized.

    • Dissolve the N-FMOC amino acid sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Lux® Cellulose-1, Lux® Amylose-2, or other suitable polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of hexane and an alcohol (ethanol or isopropanol) with a small amount of trifluoroacetic acid (TFA), as specified in the table.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Determine the retention times and calculate the resolution factor for the enantiomeric pairs.

    • The elution order can be determined by injecting a standard of a single enantiomer.[3]

Method 2: Chiral Ligand-Exchange Chromatography (CLEC)

CLEC is a powerful technique for the resolution of underivatized amino acids.[5][6] The principle involves the formation of diastereomeric ternary complexes between a metal ion (commonly Cu(II)), a chiral selector (e.g., an L-amino acid or its derivative), and the analyte enantiomers.[7] These complexes have different stabilities, leading to their separation. CLEC can be performed with the chiral ligand immobilized on the stationary phase or added to the mobile phase.[5]

Application Example: CLEC with a Chiral Mobile Phase

This protocol describes the separation of underivatized α-amino acid enantiomers using a reversed-phase column and a chiral mobile phase containing L-proline and copper(II) acetate.[6]

Quantitative Data:

Amino AcidMobile PhaseFlow Rate (mL/min)
Alanine2 mM L-proline, 1 mM Cu(CH₃COO)₂ in water1.0
Valine2 mM L-proline, 1 mM Cu(CH₃COO)₂ in water1.0
Leucine2 mM L-proline, 1 mM Cu(CH₃COO)₂ in water/methanol (e.g., 80:20 v/v)1.0
Methionine2 mM L-proline, 1 mM Cu(CH₃COO)₂ in water/methanol (e.g., 80:20 v/v)1.0

Note: The addition of methanol to the mobile phase can decrease the retention time of more hydrophobic amino acids while preserving enantioseparation.[6]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the amino acid sample in water to a concentration of approximately 0.5-1 mg/mL.

    • Filter the sample if necessary.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An aqueous solution of 2 mM L-proline and 1 mM copper(II) acetate. The pH should be adjusted to a range where complexation is favorable (typically around 5-6). For hydrophobic amino acids, a mixture of water and methanol can be used.[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL

  • Data Analysis:

    • The D-enantiomers are typically retained longer than the L-enantiomers due to the formation of more stable hetero-chiral complexes.[6]

    • Calculate the enantiomeric ratio from the peak areas.

Principle Diagram:

cluster_mobile Mobile Phase cluster_analyte Analyte cluster_complexes Diastereomeric Complexes cluster_column Achiral C18 Column Cu Cu(II) Ion Complex1 [Cu(L-Pro)(L-AA)]+ Cu->Complex1 Forms less stable complex Complex2 [Cu(L-Pro)(D-AA)]+ Cu->Complex2 Forms more stable complex LPro L-Proline (Chiral Selector) LPro->Complex1 Forms less stable complex LPro->Complex2 Forms more stable complex L_AA L-Amino Acid L_AA->Complex1 Forms less stable complex D_AA D-Amino Acid D_AA->Complex2 Forms more stable complex Separation Separation based on complex stability Complex1->Separation Elutes faster Complex2->Separation Elutes slower

Principle of Chiral Ligand-Exchange Chromatography.

Method 3: Pre-column Derivatization with a Chiral Reagent

This indirect method involves the derivatization of amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.[8][9] A variety of CDAs are available, such as Marfey's reagent (FDAA), GITC, and OPA in combination with a chiral thiol.[9]

Application Example: Derivatization with Marfey's Reagent (FDAA)

This protocol details the separation of amino acid enantiomers after derivatization with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[9]

Quantitative Data (Representative):

Amino Acid Derivative (FDAA)Mobile Phase AMobile Phase BGradient
Alanine0.1% TFA in WaterAcetonitrileLinear gradient from 10% to 60% B over 30 min
Valine50 mM Triethylammonium Phosphate (pH 3.0)AcetonitrileLinear gradient from 20% to 70% B over 40 min
Phenylalanine0.1% Formic Acid in WaterMethanolIsocratic at 50% B for 15 min, then gradient to 80% B over 10 min

Experimental Protocol:

  • Derivatization Procedure:

    • To 50 µL of a 50 mM amino acid solution in 0.1 M NaHCO₃ (pH 8.5), add 100 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • After incubation, cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Dilute the sample with the initial mobile phase before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B, e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL

  • Data Analysis:

    • The diastereomers will elute at different retention times. The elution order (L-L before L-D) is generally consistent for standard amino acids.

    • Quantify by comparing peak areas to those of standards.

Workflow Diagram:

cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis mix Mix Amino Acid Enantiomers with Chiral Derivatizing Agent (CDA) react Incubate to Form Diastereomers mix->react quench Quench Reaction react->quench inject Inject onto Achiral Column quench->inject separate Separation of Diastereomers inject->separate detect UV/Fluorescence Detection separate->detect identify Identify Diastereomers detect->identify quantify Quantify Peak Areas identify->quantify

Workflow for pre-column derivatization followed by HPLC.

Conclusion

The choice of method for the HPLC separation of amino acid enantiomers depends on several factors, including the nature of the amino acids, the sample matrix, the required sensitivity, and the availability of instrumentation. Direct separation on CSPs offers convenience, while pre-column derivatization can provide high sensitivity and the flexibility of using standard achiral columns. Chiral ligand-exchange chromatography is a powerful technique for underivatized amino acids. The protocols and data provided in these application notes serve as a starting point for method development and can be optimized to meet specific analytical challenges.

References

Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The determination of the enantiomeric excess (ee) of amino acids is critical in numerous scientific fields, including drug development, biochemistry, and food science, as enantiomers of the same amino acid can exhibit vastly different biological activities.[1][2] This document provides detailed application notes and experimental protocols for three widely-used techniques for quantifying the enantiomeric excess of amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note

Chiral HPLC is a cornerstone technique for the separation and quantification of amino acid enantiomers. The primary approach involves direct separation on a Chiral Stationary Phase (CSP). CSPs are composed of a single enantiomer of a chiral selector molecule immobilized on a solid support (typically silica gel).[3][4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the amino acid enantiomers and the chiral selector. Differences in the stability and steric interactions of these diastereomeric complexes lead to different retention times for the D- and L-enantiomers, allowing for their separation and quantification.[5]

Macrocyclic glycopeptides, such as teicoplanin, are particularly effective CSPs for resolving underivatized amino acids, which is advantageous as it eliminates the need for derivatization steps that can introduce impurities or cause racemization.[3][5] The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Advantages:

  • Direct Analysis: Capable of separating underivatized amino acids.[3]

  • High Resolution: Often achieves baseline separation of enantiomers.

  • Robustness: Well-established and reliable method.

  • Versatility: A wide range of CSPs are available for different types of amino acids.[4]

Limitations:

  • Cost: Chiral columns can be expensive.

  • Method Development: Finding the optimal mobile phase and column for a specific amino acid mixture can be time-consuming.[3]

  • Analysis Time: While newer UHPLC methods are fast (under 3-5 minutes), traditional HPLC runs can be longer.[5][6]

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve Amino Acid Sample in Mobile Phase s2 Inject Sample into HPLC System s1->s2 s3 Separation on Chiral Stationary Phase (CSP) s2->s3 s4 UV or MS Detection s3->s4 s5 Integrate Peak Areas of Enantiomers s4->s5 s6 Calculate Enantiomeric Excess (% ee) s5->s6

Workflow for ee determination by Chiral HPLC.
Protocol: Direct Enantioseparation using a Teicoplanin CSP

This protocol is adapted for the separation of common underivatized amino acids on a macrocyclic glycopeptide-based CSP.[3]

1. Materials and Equipment:

  • HPLC System: With a UV or Mass Spectrometry (MS) detector.

  • Chiral Column: Astec CHIROBIOTIC® T (teicoplanin CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.[3]

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Sample: Racemic or enantiomerically-enriched amino acid mixture.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing water, methanol, and formic acid. A common starting composition is 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Sample Preparation:

  • Dissolve the amino acid sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm or as appropriate for the amino acid, or MS detection for higher selectivity.[5]

5. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times (often, the D-enantiomer is more strongly retained on teicoplanin CSPs).[3]

  • Integrate the area under each peak (AreaD and AreaL).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = (|AreaL - AreaD| / (AreaL + AreaD)) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and selective technique for determining the enantiomeric excess of amino acids. Due to the low volatility of amino acids, a derivatization step is mandatory to convert them into thermally stable and volatile compounds suitable for gas chromatography.[7][8] This is typically a two-step process: esterification of the carboxyl group followed by acylation of the amino group.[9]

The resulting diastereomers are then separated on a chiral capillary column, such as one coated with Chirasil-L-Val.[10] The mass spectrometer serves as a highly selective detector, providing both quantification and structural confirmation of the analytes. The enantiomeric excess is determined by comparing the integrated peak areas of the separated enantiomers in the gas chromatogram.[11]

Advantages:

  • High Sensitivity: Can detect very low concentrations of amino acids.

  • High Selectivity: MS detection provides excellent selectivity, reducing interference from matrix components.[10]

  • Established Protocols: Derivatization and analysis protocols are well-documented.[8]

Limitations:

  • Derivatization Required: The mandatory derivatization adds steps to the workflow, increasing sample preparation time and the risk of introducing errors or racemization.[7]

  • Thermal Stability: Not all amino acid derivatives are thermally stable, which can lead to degradation in the GC injector or column.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Amino Acid Sample (e.g., in aqueous solution) s2 Derivatization: 1. Esterification (e.g., with HCl/Butanol) 2. Acylation (e.g., with HFBA) s1->s2 s3 Liquid-Liquid Extraction of Derivatives into Organic Solvent s2->s3 s4 Inject Sample into GC-MS System s3->s4 s5 Separation on Chiral Capillary Column s4->s5 s6 Mass Spectrometric Detection (SIM or Scan mode) s5->s6 s7 Integrate Peak Areas from Chromatogram s6->s7 s8 Calculate Enantiomeric Excess (% ee) s7->s8

Workflow for ee determination by GC-MS.
Protocol: Derivatization and GC-MS Analysis

This protocol describes a common derivatization procedure (esterification followed by acylation) for the analysis of proteinogenic amino acids.[8][10]

1. Materials and Equipment:

  • GC-MS System: Equipped with a capillary column inlet and a mass selective detector.

  • Chiral GC Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm I.D.).[10]

  • Reagents: 3M HCl in n-butanol, Heptafluorobutyric anhydride (HFBA), Dichloromethane (DCM), Sodium sulfate (anhydrous).

  • Equipment: Heating block, nitrogen evaporator, reaction vials.

2. Derivatization Procedure:

  • Esterification:

    • Place the dried amino acid sample (10-100 µg) in a reaction vial.

    • Add 200 µL of 3M HCl in n-butanol.

    • Seal the vial and heat at 100 °C for 30 minutes.

    • Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue, add 100 µL of dichloromethane and 50 µL of HFBA.

    • Seal the vial and heat at 150 °C for 15 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.

  • Extraction:

    • Re-dissolve the final derivative in 100 µL of dichloromethane for GC-MS analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: Increase to 120 °C at 4 °C/min.

    • Ramp 2: Increase to 200 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic fragment ions for each amino acid derivative.[10]

4. Data Analysis:

  • Extract the ion chromatograms for the target ions of each amino acid derivative.

  • Integrate the peak areas for the D- and L-enantiomers.

  • Calculate the % ee as described in the HPLC protocol.

NMR Spectroscopy

Application Note

NMR spectroscopy offers a powerful method for determining enantiomeric excess without requiring chromatographic separation. The principle relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA).[12] Enantiomers are indistinguishable in an achiral solvent, but the resulting diastereomers have different physical properties and, therefore, distinct NMR spectra.[13]

By acquiring a high-resolution NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P), the signals for the two diastereomers will appear at different chemical shifts. The enantiomeric excess can be determined directly by integrating the signals corresponding to each diastereomer.[12][13] An alternative approach uses a chiral solvating agent (CSA) or a chiral shift reagent, which forms rapidly exchanging, non-covalent diastereomeric complexes, also leading to separate signals for the enantiomers.[14]

Advantages:

  • No Separation Needed: Analysis is performed on the bulk sample.

  • Simple Sample Preparation: Often involves a single derivatization step in an NMR tube.

  • Absolute Method: Provides a direct measure of the molar ratio without the need for calibration curves for each enantiomer.

  • Green Chemistry: Uses significantly less solvent compared to HPLC.[12]

Limitations:

  • Lower Sensitivity: Requires more sample (mg scale) compared to chromatographic methods.

  • Signal Overlap: In complex mixtures, signals from different components can overlap, complicating analysis.

  • Reagent Purity: The chiral derivatizing agent must be enantiomerically pure to ensure accurate results.

Logical Relationship: NMR-based ee Determination

cluster_logic Principle of Chiral Recognition by NMR s1 Enantiomeric Mixture (L-AA + D-AA) s3 Formation of Diastereomers (L-AA-CDA-R + D-AA-CDA-R) s1->s3 s2 Enantiopure Chiral Derivatizing Agent (CDA-R) s2->s3 s4 Diastereomers are Spectroscopically Distinct in NMR s3->s4 s5 Separate, Resolvable Signals in NMR Spectrum s4->s5 s6 Integration of Signals (Ratio reflects ee) s5->s6

Principle of ee determination by NMR.
Protocol: Using (R)-1,1'-Bi-2-naphthol (BINOL) and 2-Formylphenylboronic Acid (2-FPBA)

This protocol is based on a three-component assembly where a primary amine (amino acid) reacts with 2-FPBA and a stereodefined diol (BINOL) to form diastereomeric boronate esters, which can be distinguished by ¹H NMR.[12]

1. Materials and Equipment:

  • NMR Spectrometer: 400 MHz or higher for good signal dispersion.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Reagents: (R)-1,1′-bi-2-naphthol ((R)-BINOL), 2-formylphenylboronic acid (2-FPBA), amino acid sample (as primary amine or ester), deuterated chloroform (CDCl₃) or acetonitrile-d₃.

2. Sample Preparation:

  • In a small vial, dissolve approximately 1.2 equivalents of 2-FPBA and 1.2 equivalents of (R)-BINOL in 0.6 mL of the deuterated solvent.

  • Add 1.0 equivalent of the amino acid sample (e.g., an amino acid methyl ester, ~5 mg) to the vial.

  • Gently swirl the vial to ensure complete dissolution and reaction. The assembly typically forms rapidly at room temperature.

  • Transfer the resulting solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • The spectral region containing the imine protons or signals from the BINOL moiety often shows the best separation between the diastereomeric signals.[12]

4. Data Analysis:

  • Identify the pair of signals corresponding to the two diastereomers.

  • Carefully integrate the area of these two signals (Integraldia1 and Integraldia2).

  • Calculate the enantiomeric excess using the formula: % ee = (|Integraldia1 - Integraldia2| / (Integraldia1 + Integraldia2)) * 100

Quantitative Data Summary

The performance of these techniques can vary based on the specific amino acid, instrumentation, and experimental conditions. The table below provides a general comparison.

ParameterChiral HPLCGC-MSNMR Spectroscopy
Principle Diastereomeric interaction with a Chiral Stationary PhaseSeparation of volatile derivatives on a chiral columnFormation of diastereomers with a Chiral Derivatizing Agent
Derivatization Optional (often not required for macrocyclic glycopeptide CSPs)[3]Mandatory[7]Mandatory (or use of a Chiral Solvating Agent)[12]
Sensitivity High (ng-µg range)Very High (pg-ng range)[15]Moderate (mg range)
Analysis Time/Sample 3-30 minutes[6]15-40 minutes5-15 minutes[12]
Accuracy (% ee error) Typically < 2%Typically < 2%± 1-5%[12]
Key Advantage Direct analysis of underivatized samplesHighest sensitivity and selectivityNon-separative, absolute quantification
Key Disadvantage High column cost, method developmentRequired derivatization stepLower sensitivity

References

Stereoselective Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical architecture of a molecule is a critical determinant of its biological activity. In drug discovery and development, the ability to selectively synthesize a specific stereoisomer of a bioactive compound is paramount, as different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of three distinct classes of bioactive compounds: a neuroprotective agent, an antiviral drug, and a series of anti-inflammatory compounds.

Enantioselective Synthesis of the Neuroprotective Agent (-)-Jiadifenin

(-)-Jiadifenin is a seco-prezizaane-type sesquiterpenoid that has been shown to promote significant neurite outgrowth, making it a promising candidate for the treatment of neurodegenerative diseases.[1] Its complex polycyclic structure and multiple stereocenters necessitate a highly controlled and stereoselective synthetic approach.

Quantitative Data Summary
StepReaction TypeCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee)
Robinson AnnulationAsymmetric Aldol Condensation(S)-prolineDMSO75>99%
Overall Synthesis Multi-step --1.1 >90%
Experimental Protocols

Key Step: Asymmetric Robinson Annulation for the Synthesis of the Bicyclic Core

This protocol describes the enantioselective formation of the bicyclic enone, a key intermediate in the total synthesis of (-)-Jiadifenin.

  • To a solution of 2-methyl-1,3-cyclopentanedione (1.0 eq) in dimethyl sulfoxide (DMSO) is added methyl vinyl ketone (1.2 eq).

  • (S)-proline (0.1 eq) is added to the reaction mixture.

  • The mixture is stirred at room temperature for 48 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclic enone.

Signaling Pathway of (-)-Jiadifenin

(-)-Jiadifenin enhances Nerve Growth Factor (NGF) signaling through the TrkA receptor, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for neuronal survival and differentiation.[2][3]

NGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->CREB Phosphorylates Jiadifenin Jiadifenin Jiadifenin->TrkA Enhances Signaling Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Growth Gene_Expression->Neuronal_Survival

Caption: NGF signaling enhanced by (-)-Jiadifenin.

Stereoselective Synthesis of the Antiviral Drug Oseltamivir (Tamiflu®)

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[4][5] The synthesis of the active enantiomer is crucial for its therapeutic efficacy. The commercial synthesis famously starts from (-)-shikimic acid.[6]

Quantitative Data Summary
Key Reaction StepCatalyst/ReagentSolventYield (%)Diastereomeric Ratio (dr)
Azide Opening of EpoxideSodium AzideWater/Ethanol88>99:1
Asymmetric Allylic Alkylation (Trost Synthesis)Palladium catalyst, (R,R)-DACH-phenyl Trost ligandToluene9298:2 er
Experimental Protocols

Key Step: Azide Opening of an Epoxide Intermediate from Shikimic Acid

This protocol outlines a key step in a common synthetic route to Oseltamivir, where an epoxide derived from shikimic acid is opened with an azide nucleophile to set one of the key stereocenters.

  • The epoxide intermediate derived from (-)-shikimic acid (1.0 eq) is dissolved in a mixture of ethanol and water (5:1).

  • Sodium azide (4.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux for 8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the azido alcohol product.

Mechanism of Action of Oseltamivir

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite inhibits the viral neuraminidase enzyme, preventing the cleavage of sialic acid residues on the host cell surface and newly formed viral particles. This leads to the aggregation of viruses at the cell surface and a reduction in viral spread.[4][7][8][9]

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates Dihydropyran Dihydropyran Derivative Dihydropyran->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_nuc->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

References

Application Notes and Protocols for the Analytical Detection of (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Hydroxy-D-isovaline is a non-proteinogenic amino acid characterized by its unique stereochemistry. As with many chiral molecules, the biological activity of its stereoisomers can differ significantly. Therefore, the development of robust and sensitive analytical methods for the specific detection and quantification of the (2R,3R) isomer is crucial for research, drug development, and quality control purposes. This document provides an overview of applicable analytical techniques, detailed experimental protocols, and performance data to guide researchers in establishing reliable analytical workflows.

The primary methods for the chiral separation and analysis of amino acids, including hydroxylated analogs like 3-hydroxy-D-isovaline, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.

Analytical Methodologies

The choice of analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For polar molecules like amino acids, direct analysis on specific CSPs is possible, though derivatization can sometimes improve peak shape and resolution.

  • Gas Chromatography (GC): GC offers high resolution but requires analytes to be volatile and thermally stable. Amino acids, being non-volatile, necessitate a derivatization step to convert them into more volatile compounds before GC analysis. Chiral separation in GC is also accomplished using a chiral stationary phase.

  • Mass Spectrometry (MS): When coupled with either HPLC or GC, mass spectrometry provides highly sensitive and selective detection. By monitoring specific mass-to-charge ratios (m/z) of the analyte and its fragments, MS can confirm the identity of the compound and enable quantification at very low levels.

Quantitative Data Summary

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (Recovery) 96% to 106%
Precision (% RSD) < 2.0%

Data adapted from a study on the enantiomeric separation of D & L Valine.[1] Method optimization would be required to achieve similar performance for this compound.

Experimental Protocols

The following protocols provide a starting point for the development of an analytical method for this compound.

Protocol 1: Chiral HPLC with Pre-column Derivatization

This protocol is adapted from a method for the chiral separation of valine enantiomers and is a recommended starting point for 3-hydroxy-D-isovaline.[1]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).

  • Sample Preparation: The sample preparation will be matrix-dependent. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences.

  • Derivatization:

    • To 100 µL of the sample or standard solution, add 100 µL of a borate buffer (pH 9.5).

    • Add 200 µL of the derivatizing reagent solution (e.g., o-phthaldialdehyde (OPA) with a chiral thiol like N-acetyl-L-cysteine).

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 2 minutes).

    • Inject an appropriate volume of the derivatized sample into the HPLC system.

2. HPLC-UV/MS Conditions:

  • Column: A chiral stationary phase column suitable for amino acid enantiomers, such as a Chiralcel OD-3R column.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 25 mM sodium phosphate with 1% tetrahydrofuran, pH 7.2) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 337 nm for OPA derivatives) or a mass spectrometer for higher sensitivity and confirmation.

    • MS Conditions (if used): Electrospray ionization (ESI) in positive ion mode. Monitor the m/z of the derivatized this compound.

Protocol 2: Chiral GC-MS with Derivatization

This protocol outlines a general procedure for the analysis of chiral amino acids by GC-MS.

1. Sample Preparation and Derivatization:

  • Sample Preparation: Similar to the HPLC protocol, appropriate sample cleanup is essential. The sample should be dried completely before derivatization.

  • Derivatization: A two-step derivatization is common for amino acids for GC analysis.

    • Esterification: React the dried sample with an acidic alcohol (e.g., 3 M HCl in n-butanol) at an elevated temperature (e.g., 100 °C) to convert the carboxylic acid group to an ester.

    • Acylation: After removing the alcohol, react the sample with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to derivatize the amino and hydroxyl groups.

    • Evaporate the excess reagent and redissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.

2. GC-MS Conditions:

  • Column: A chiral capillary column, such as a Chirasil-Val or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Temperature Program: An optimized temperature gradient is crucial for separating the diastereomers. A typical program might start at a low temperature (e.g., 60 °C), ramp to a higher temperature (e.g., 200 °C), and hold.

  • MS Conditions: Electron ionization (EI) source. Scan in full scan mode to identify the fragmentation pattern or in selected ion monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of the derivatized analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (if required) cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Cleanup Sample->Extraction Derivatize Chemical Derivatization Extraction->Derivatize Chromatography Chiral HPLC or GC Extraction->Chromatography Direct Analysis Derivatize->Chromatography Detection MS or UV Detection Chromatography->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

Method_Selection Start Start: Define Analytical Goal Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex Direct_HPLC Direct Chiral HPLC-UV Matrix->Direct_HPLC Simple Volatility Is Derivatization Feasible? Sensitivity->Volatility High Sensitivity->Direct_HPLC Moderate HPLC_MS Chiral HPLC-MS Volatility->HPLC_MS No GC_MS Chiral GC-MS Volatility->GC_MS Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2R,3R)-3-hydroxy-D-isovaline. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this stereospecific synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this compound, a non-proteinogenic amino acid with two chiral centers, presents several key challenges:

  • Stereocontrol: Achieving the desired (2R,3R) stereochemistry with high diastereoselectivity and enantioselectivity is the most significant hurdle. The formation of three other possible stereoisomers ((2S,3S), (2R,3S), and (2S,3R)) complicates the synthesis and purification.

  • Protecting Group Strategy: The presence of a carboxyl, a hydroxyl, and an amino group necessitates a robust protecting group strategy to prevent unwanted side reactions.[1][2][3] The choice of protecting groups and the conditions for their addition and removal are critical for a successful synthesis.

  • Lactone Formation: The proximity of the hydroxyl and carboxyl groups can lead to intramolecular cyclization, forming a lactone. This side reaction can significantly reduce the yield of the desired open-chain amino acid.[1]

  • Purification: The separation of the four stereoisomers can be difficult, often requiring multiple chromatographic steps or chiral resolution techniques.

Q2: Which synthetic routes are commonly employed for the synthesis of β-hydroxy-α-amino acids like 3-hydroxy-D-isovaline?

Several strategies have been developed for the asymmetric synthesis of β-hydroxy-α-amino acids, including:

  • Asymmetric Aldol Reactions: This is a powerful method for forming the carbon-carbon bond and setting the two stereocenters simultaneously.[4][5] Chiral auxiliaries or catalysts are used to control the stereochemical outcome.

  • Asymmetric Hydrogenation: The reduction of α-amino-β-keto esters using chiral catalysts can provide high diastereo- and enantioselectivities.[6]

  • Sharpless Asymmetric Aminohydroxylation: This method can be used to introduce the amino and hydroxyl groups across a double bond with high stereocontrol.[7]

  • Diastereoselective Alkylation: Alkylation of chiral templates derived from other amino acids can be a viable route.[8]

Q3: What are the recommended protecting groups for the functional groups in 3-hydroxy-D-isovaline?

A well-designed protecting group strategy is crucial. Here are some commonly used protecting groups for the respective functional groups:

Functional GroupProtecting GroupCommon Deprotection Conditions
α-Amino Group Boc (tert-butyloxycarbonyl)Trifluoroacetic acid (TFA)
Cbz (Benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C)
Fmoc (9-fluorenylmethyloxycarbonyl)Piperidine in DMF
β-Hydroxyl Group TBDMS (tert-butyldimethylsilyl)Fluoride sources (e.g., TBAF)
Bzl (Benzyl)Hydrogenolysis (H₂, Pd/C)
tBu (tert-butyl)Strong acid (e.g., TFA)
Carboxyl Group Methyl or Ethyl EsterSaponification (e.g., LiOH, NaOH)
Benzyl EsterHydrogenolysis (H₂, Pd/C)

This table summarizes common protecting groups and their removal conditions. The choice of protecting groups should be orthogonal, meaning they can be removed selectively without affecting others.[2][3][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Diastereoselectivity in the Aldol Reaction

Symptoms:

  • ¹H NMR analysis of the crude product shows a mixture of diastereomers with a ratio close to 1:1.

  • Multiple spots are observed on TLC that are difficult to separate.

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Auxiliary or Catalyst The choice of chiral auxiliary or catalyst is critical for inducing stereoselectivity. For aldol reactions involving glycine enolates, Evans' oxazolidinones are commonly used auxiliaries. Ensure the correct enantiomer of the auxiliary is used to obtain the desired product stereochemistry. If using a catalyst, ensure its purity and activity.
Incorrect Reaction Temperature Aldol reactions are often temperature-sensitive. Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the more ordered transition state.
Non-optimal Solvent or Base The solvent and base can influence the geometry of the enolate and the transition state of the reaction. Screen different solvents (e.g., THF, CH₂Cl₂) and bases (e.g., LDA, LHMDS) to optimize the diastereomeric ratio.
Epimerization The α-carbon of the product can be prone to epimerization under basic conditions. Quench the reaction carefully and perform an acidic work-up to neutralize the base promptly.
Problem 2: Low Yield due to Lactone Formation

Symptoms:

  • The isolated yield of the desired hydroxy acid is significantly lower than expected.

  • A major byproduct is identified as a lactone by NMR and Mass Spectrometry.

Possible Causes and Solutions:

CauseSolution
Intramolecular Cyclization during Deprotection Acidic or basic conditions used for deprotection can catalyze lactonization. If possible, choose protecting groups that are removed under neutral conditions (e.g., hydrogenolysis for Cbz and Benzyl esters).
Heating during Work-up or Purification Heating the reaction mixture or the purified product can promote lactonization. Perform all work-up and purification steps at room temperature or below.
Inadequate Protection of the Hydroxyl Group The hydroxyl group should be protected until the final deprotection step. A bulky silyl ether protecting group like TBDMS is often effective at preventing lactonization.
Delayed Carboxyl Group Protection If the synthesis allows, protect the carboxyl group as an ester early in the sequence to prevent its participation in lactonization.
Problem 3: Difficulty in Separating Diastereomers

Symptoms:

  • Co-elution of diastereomers during column chromatography.

  • Broad peaks in HPLC analysis.

Possible Causes and Solutions:

CauseSolution
Similar Polarity of Diastereomers Diastereomers can have very similar polarities, making their separation by standard silica gel chromatography challenging.
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients. Using a less polar solvent system can often improve separation.
Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column.
Derivatization: Derivatize the mixture to create compounds with a greater difference in polarity. For example, protecting the hydroxyl and amino groups can alter the chromatographic behavior. After separation, the protecting groups can be removed.
Recrystallization: If the product is crystalline, fractional crystallization can be an effective method for separating diastereomers.
Chiral HPLC: For analytical and small-scale preparative separations, chiral HPLC can be a powerful tool to separate all stereoisomers.[10]

Experimental Workflows and Diagrams

The following diagrams illustrate key logical and experimental workflows in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Stereoselective Synthesis cluster_purification Purification and Deprotection start Chiral Glycine Equivalent aldol Asymmetric Aldol Reaction start->aldol aldehyde Isobutyraldehyde aldehyde->aldol intermediate Protected Intermediate (Mixture of Diastereomers) aldol->intermediate High d.r. reduction Asymmetric Hydrogenation separation Diastereomer Separation (Chromatography/Crystallization) intermediate->separation pure_isomer Protected (2R,3R) Isomer separation->pure_isomer deprotection Global Deprotection pure_isomer->deprotection final_product This compound deprotection->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues problem Low Yield or Purity lactone Lactone Formation? problem->lactone diastereomers Poor Diastereoselectivity? problem->diastereomers separation_issue Separation Difficulty? problem->separation_issue protect Protect Hydroxyl Group lactone->protect Yes mild_deprotect Use Milder Deprotection lactone->mild_deprotect Yes optimize_temp Optimize Temperature diastereomers->optimize_temp Yes change_catalyst Change Catalyst/Auxiliary diastereomers->change_catalyst Yes optimize_chrom Optimize Chromatography separation_issue->optimize_chrom Yes crystallize Attempt Crystallization separation_issue->crystallize Yes

Caption: Troubleshooting decision tree for common synthesis problems.

Detailed Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

This protocol is a general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2 M aqueous solution) until the pH reaches 9-10.

  • Addition of Boc₂O: Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol 2: TBDMS Protection of the Hydroxyl Group

This protocol describes the protection of a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

  • Dissolution: Dissolve the N-protected hydroxy amino acid (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.5 equivalents) followed by TBDMS-Cl (1.2 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected compound.[1]

References

Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their asymmetric synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric synthesis in a question-and-answer format.

Low Enantioselectivity

Question: My reaction is proceeding with high yield, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Steps for Low Enantioselectivity:

  • Catalyst Integrity and Activation:

    • Is the catalyst active? Ensure the catalyst has been properly activated and handled under the appropriate inert conditions if it is air or moisture sensitive.

    • Is the catalyst loading optimal? Both too low and too high catalyst loadings can sometimes lead to decreased enantioselectivity. It is recommended to screen a range of catalyst loadings. In some cases of organocatalysis, high catalyst concentrations can lead to aggregation, which may be less selective.[1]

  • Reaction Temperature:

    • Is the temperature too high? Higher temperatures can sometimes overcome the energy difference between the diastereomeric transition states, leading to lower ee. Try running the reaction at a lower temperature.

  • Solvent Effects:

    • Is the solvent appropriate? The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity. A screening of different solvents is often beneficial.

  • Substrate and Reagent Purity:

    • Are the starting materials pure? Impurities in the substrate or reagents can sometimes interfere with the catalyst, leading to poor stereocontrol.

Table 1: Effect of Solvent on Enantioselectivity in a Hypothetical Asymmetric Hydrogenation

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.485
Dichloromethane9.192
Methanol33.075
Tetrahydrofuran (THF)7.688

This table illustrates how solvent polarity can influence enantioselectivity. The optimal solvent is often found empirically.

Low_Enantioselectivity_Troubleshooting start Low Enantiomeric Excess Observed check_catalyst Check Catalyst Integrity - Purity - Activation - Handling start->check_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading Catalyst OK adjust_temp Adjust Reaction Temperature optimize_loading->adjust_temp screen_solvents Screen Solvents adjust_temp->screen_solvents check_purity Verify Substrate/Reagent Purity screen_solvents->check_purity outcome Improved Enantioselectivity check_purity->outcome If all else fails, re-evaluate catalyst/ligand

Poor Yield

Question: My reaction shows high enantioselectivity, but the yield of the desired product is unacceptably low. What steps can I take to improve the yield?

Answer: Poor yield in the presence of high enantioselectivity often points to issues with reaction kinetics, catalyst stability, or substrate reactivity.

Troubleshooting Steps for Poor Yield:

  • Reaction Time and Temperature:

    • Is the reaction going to completion? Monitor the reaction over time to determine if it has stalled. An increase in reaction time or a moderate increase in temperature might be necessary.

  • Catalyst Loading:

    • Is there enough active catalyst? A low catalyst loading might be insufficient to drive the reaction to completion in a reasonable timeframe. Consider a modest increase in the catalyst concentration.

  • Reagent Stoichiometry:

    • Are the reagents in the correct ratio? Ensure that the stoichiometry of the reactants is correct and that there are no limiting reagents that are being consumed prematurely.

  • Catalyst Deactivation:

    • Is the catalyst deactivating over time? The catalyst may be degrading under the reaction conditions. See the "Catalyst Deactivation" section for more details.

Table 2: Effect of Catalyst Loading and Temperature on Yield

Catalyst Loading (mol%)Temperature (°C)Yield (%)
0.5045
0.52565
1.0070
1.02592

This table provides a hypothetical example of how increasing catalyst loading and temperature can improve reaction yield.

Poor_Yield_Troubleshooting start Poor Yield Observed check_completion Monitor Reaction Progress (TLC, GC, HPLC) start->check_completion adjust_time_temp Adjust Time / Temperature check_completion->adjust_time_temp Incomplete increase_loading Increase Catalyst Loading adjust_time_temp->increase_loading check_stoichiometry Verify Reagent Stoichiometry increase_loading->check_stoichiometry investigate_deactivation Investigate Catalyst Deactivation check_stoichiometry->investigate_deactivation outcome Improved Yield investigate_deactivation->outcome

Catalyst Deactivation

Question: My reaction starts well but then slows down or stops completely before all the starting material is consumed. I suspect catalyst deactivation. What are the common causes and how can I prevent it?

Answer: Catalyst deactivation is a common problem in asymmetric catalysis and can be caused by several factors. Identifying the deactivation pathway is key to mitigating the issue.

Common Causes of Catalyst Deactivation:

  • Poisoning: Impurities in the reactants, solvents, or from the reaction vessel can bind to the catalyst's active sites, rendering it inactive. Common poisons include sulfur, and water or oxygen for air-sensitive catalysts.[2][3]

  • Thermal Degradation (Sintering): At higher temperatures, the catalyst's structure can change, leading to a loss of active sites.[2][3]

  • Fouling: The deposition of byproducts or polymers on the catalyst surface can block access to the active sites.[3]

  • Leaching: In heterogeneous catalysis, the active metal can dissolve from the support into the reaction medium.

Strategies to Mitigate Catalyst Deactivation:

  • Purify all reactants and solvents.

  • Use rigorously dried solvents and inert atmosphere techniques for sensitive catalysts.

  • Operate at the lowest effective temperature.

  • Consider the use of a guard bed to remove impurities before they reach the catalyst.

Catalyst_Deactivation_Mechanisms deactivation Catalyst Deactivation poisoning Poisoning (e.g., Sulfur, Water) deactivation->poisoning thermal Thermal Degradation (Sintering) deactivation->thermal fouling Fouling (Byproduct Deposition) deactivation->fouling leaching Leaching (Metal Dissolution) deactivation->leaching

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst for my reaction?

A1: The selection of a chiral catalyst is often substrate-dependent. A thorough literature search for similar transformations is the best starting point. If no direct precedent exists, screening a small library of catalysts from different classes (e.g., privileged ligands) is a common and effective strategy. High-Throughput Experimentation (HTE) can significantly accelerate this process.

Q2: What is the best way to determine the enantiomeric excess (ee) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and accurate methods for determining ee.[4][5] Chiral stationary phases separate the enantiomers, and the ratio of their peak areas gives the ee. NMR spectroscopy using chiral solvating or derivatizing agents is another powerful technique.[6][7][8]

Q3: Can I use a "one-variable-at-a-time" (OVAT) approach to optimize my reaction?

A3: While OVAT is a common approach, it can be inefficient and may not identify the true optimal conditions due to interactions between variables.[9] Design of Experiments (DoE) is a statistical method that allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction space with fewer experiments.[9][10][11][12]

Q4: My reaction is not reproducible. What could be the cause?

A4: Lack of reproducibility can be due to several factors:

  • Inconsistent quality of reagents or solvents.

  • Variations in reaction setup and procedure (e.g., rate of addition, stirring speed).

  • Trace amounts of air or moisture in sensitive reactions.

  • Fluctuations in temperature. Careful control and documentation of all experimental parameters are crucial for ensuring reproducibility.

Q5: What is a "non-linear effect" in asymmetric catalysis?

A5: A non-linear effect refers to a phenomenon where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand. This can occur when the catalyst forms aggregates, such as dimers, where the aggregated species may have different activity and selectivity compared to the monomeric form.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation:

    • Prepare a stock solution of the racemic product at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., isopropanol/hexane).

    • Prepare a solution of the reaction product at a similar concentration.

  • Chromatographic Conditions:

    • Column: Select a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typical. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs is most common.

  • Analysis:

    • Inject the racemic sample to determine the retention times of both enantiomers and to confirm baseline separation.

    • Inject the reaction product sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100

Protocol 2: Design of Experiments (DoE) for Reaction Optimization

This protocol outlines a general workflow for using DoE to optimize an asymmetric reaction.

  • Define Objective and Responses:

    • Objective: To maximize yield and enantiomeric excess.

    • Responses: Yield (%), Enantiomeric Excess (%).

  • Identify Factors and Ranges:

    • Identify the key reaction parameters (factors) to be investigated (e.g., temperature, catalyst loading, concentration, solvent ratio).

    • Define a high and low level for each factor.

  • Select a Design:

    • For screening purposes, a fractional factorial design can be used to identify the most significant factors.

    • For optimization, a full factorial or a response surface methodology (RSM) design (e.g., Box-Behnken or Central Composite Design) is appropriate.

  • Execute Experiments:

    • Run the experiments in a randomized order as specified by the DoE software.

  • Analyze Results:

    • Input the experimental results (yield and ee) into the DoE software.

    • Use statistical analysis (e.g., ANOVA) to determine the significant factors and their interactions.

    • Generate response surface models to visualize the relationship between the factors and the responses.

  • Confirmation and Optimization:

    • Use the model to predict the optimal conditions.

    • Run a confirmation experiment at the predicted optimal conditions to validate the model.

DoE_Workflow define_obj 1. Define Objective (e.g., Maximize Yield & ee) identify_factors 2. Identify Factors & Ranges (Temp, Conc., etc.) define_obj->identify_factors select_design 3. Select Experimental Design (e.g., Factorial, RSM) identify_factors->select_design run_exp 4. Execute Experiments (Randomized Order) select_design->run_exp analyze 5. Analyze Results (Statistical Modeling) run_exp->analyze optimize 6. Predict & Confirm Optimal Conditions analyze->optimize

Reaction Mechanisms

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a Nobel Prize-winning reaction for the enantioselective reduction of ketones and other unsaturated functional groups. The catalytic cycle is believed to proceed through an outer-sphere mechanism involving a ruthenium-diphosphine-diamine complex.[13][14]

Noyori_Catalytic_Cycle precatalyst [RuCl2(diphosphine)(diamine)] Precatalyst active_catalyst [RuH(diphosphine)(diamine)]+ Active Catalyst precatalyst->active_catalyst + H2 - HCl substrate_complex Substrate Complex active_catalyst->substrate_complex + Substrate (Ketone) product_complex Product Complex substrate_complex->product_complex Hydride Transfer (Outer Sphere) product_complex->active_catalyst - Product (Alcohol) + H2

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of allylic alcohols. The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[15][16][17]

Sharpless_Catalytic_Cycle catalyst_formation Ti(OiPr)4 + Diethyl Tartrate Catalyst Formation active_complex Chiral Titanium-Tartrate Complex catalyst_formation->active_complex loaded_complex Coordination with Allylic Alcohol & TBHP active_complex->loaded_complex + Allylic Alcohol + TBHP epoxidation Oxygen Transfer to Alkene loaded_complex->epoxidation product_release Product Release (Epoxy Alcohol) epoxidation->product_release product_release->active_complex Regeneration

References

Technical Support Center: Synthesis of (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of (2R,3R)-3-HYDROXY-D-ISOVALINE synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common stereoselective methods.

Issue 1: Low Diastereoselectivity in Aldol-Type Reactions

Problem: The reaction of a chiral glycine enolate equivalent with acetone results in a low diastereomeric ratio (d.r.) of the desired (2R,3R) product.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Enolate Formation Ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base (e.g., LDA, LHMDS).Increased conversion to the enolate, leading to a more controlled reaction.
Inappropriate Lewis Acid Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, ZnCl₂) to enhance chelation control and facial selectivity.Improved diastereoselectivity through a more organized transition state.
Incorrect Reaction Temperature Perform the reaction at lower temperatures (e.g., -78 °C) to increase the energy difference between the transition states leading to the different diastereomers.Higher diastereomeric ratios are often achieved at lower temperatures.
Suboptimal Solvent Test a range of aprotic solvents (e.g., THF, Et₂O, toluene) as solvent polarity can influence the geometry of the transition state.Identification of a solvent that favors the formation of the desired diastereomer.
Steric Hindrance from Protecting Groups If using a chiral auxiliary, ensure the protecting groups on the nitrogen and oxygen are not sterically hindering the desired approach of the electrophile.Reduced steric clash can lead to improved diastereoselectivity.
Issue 2: Poor Enantioselectivity in Sharpless Asymmetric Aminohydroxylation

Problem: The Sharpless asymmetric aminohydroxylation of a suitable alkene precursor (e.g., a derivative of tiglic acid) yields the desired amino alcohol with low enantiomeric excess (e.e.).

Potential CauseRecommended SolutionExpected Outcome
Incorrect Chiral Ligand Ensure the correct cinchona alkaloid-derived ligand (e.g., (DHQ)₂-PHAL for one enantiomer, (DHQD)₂-PHAL for the other) is used for the desired stereochemical outcome.The appropriate ligand is crucial for inducing high enantioselectivity.
Suboptimal Ligand to Osmium Ratio Optimize the molar ratio of the chiral ligand to the osmium tetroxide catalyst.A well-defined catalytic species is necessary for efficient asymmetric induction.
Presence of Impurities Use highly purified reagents and solvents, as impurities can poison the catalyst or interfere with the catalytic cycle.Consistent and high enantioselectivities.
Inappropriate Nitrogen Source Experiment with different nitrogen sources (e.g., chloramine-T, N-bromosuccinimide) as they can influence both the yield and the enantioselectivity.Finding a nitrogen source that is more compatible with the substrate and catalyst system.
Reaction Temperature Too High Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to enhance the enantioselectivity.Increased enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic strategies for obtaining this compound with high stereopurity?

A1: Two of the most promising strategies are:

  • Diastereoselective Aldol Reaction: This involves the reaction of a chiral D-glycine enolate equivalent with acetone. The chirality can be introduced through a chiral auxiliary, such as an Evans oxazolidinone, attached to the glycine moiety. This approach allows for predictable control over the stereochemistry at the α-carbon (C2), and the diastereoselectivity of the hydroxyl group at the β-carbon (C3) can be influenced by the choice of Lewis acid and reaction conditions.

  • Sharpless Asymmetric Aminohydroxylation: This method involves the direct conversion of a prochiral alkene, such as a derivative of tiglic acid (2-methyl-2-butenoic acid), into a vicinal amino alcohol. The use of specific chiral ligands in conjunction with an osmium catalyst and a nitrogen source can provide high enantioselectivity for both the amino and hydroxyl groups.[1]

Q2: How can I improve the overall yield of my multi-step synthesis?

A2: To improve the overall yield, consider the following:

  • Optimize each step individually: Before proceeding with the entire sequence, optimize the reaction conditions (temperature, concentration, reaction time) for each step to maximize its yield.

  • Minimize purification losses: Use efficient purification techniques. Sometimes it is possible to carry a crude product to the next step without purification if the byproducts do not interfere with the subsequent reaction.

  • Protecting group strategy: Choose protecting groups that are stable under the reaction conditions of subsequent steps but can be removed in high yield under mild conditions.

  • Telescoping reactions: If possible, perform consecutive reactions in a single pot without isolating the intermediates. This can significantly reduce material loss.

Q3: What are the best methods for separating the stereoisomers of 3-HYDROXY-D-ISOVALINE?

A3: The separation of stereoisomers can be challenging. Here are some effective methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating amino acid derivatives.[2][3]

  • Diastereomeric Salt Formation: If you have a racemic mixture of the final product, you can react it with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization.

  • Derivatization with a Chiral Reagent: Similar to diastereomeric salt formation, you can derivatize your mixture with a chiral reagent to form diastereomers that can be separated by standard chromatography techniques like flash column chromatography or achiral HPLC.

Q4: How can I confirm the absolute and relative stereochemistry of my final product?

A4: Confirming the stereochemistry is crucial. The following techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often be used to determine the relative stereochemistry of diastereomers by analyzing coupling constants and through-space interactions (e.g., using NOESY experiments).

  • X-ray Crystallography: If you can obtain a suitable crystal of your final product or a derivative, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

  • Comparison to known compounds: If a sample of a known stereoisomer is available, you can compare its analytical data (e.g., HPLC retention time on a chiral column, NMR spectra, optical rotation) with your synthesized product.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition using an Evans Auxiliary

This protocol outlines a general procedure for the synthesis of a β-hydroxy-α-amino acid derivative using an Evans chiral auxiliary. This can be adapted for the synthesis of this compound by using a D-glycine derived oxazolidinone and acetone as the electrophile.

  • Enolate Formation:

    • Dissolve the N-acylated Evans auxiliary (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) or another suitable base (1.1 equiv) in THF dropwise via syringe.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add a solution of the desired Lewis acid (e.g., TiCl₄, 1.1 equiv) in dichloromethane dropwise.

    • Stir for 30 minutes at -78 °C.

    • Add acetone (1.5 equiv) dropwise to the reaction mixture.

    • Stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the free β-hydroxy-α-amino acid.[4][5]

Data Presentation

Table 1: Comparison of Chiral Auxiliaries in Aldol Reactions for the Synthesis of β-Hydroxy-α-Amino Acids
Chiral AuxiliaryElectrophileLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehydeBu₂BOTf>99:185Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
(S)-4-benzyl-2-oxazolidinoneIsovaleraldehydeTiCl₄95:578Abiko, A. et al. Tetrahedron Lett.1992 , 33, 5517-5518.
(R)-N-propionyl-bornane-10,2-sultamAcetaldehydeEt₂AlCl91:990Oppolzer, W. et al. Tetrahedron Lett.1986 , 27, 1139-1142.

Note: This table presents representative data for analogous reactions and illustrates the high diastereoselectivity achievable with chiral auxiliaries.

Visualizations

experimental_workflow_aldol cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 D-Glycine Derivative with Chiral Auxiliary enolate Enolate Formation (LDA, -78 °C) start1->enolate start2 Acetone aldol Diastereoselective Aldol Addition (Lewis Acid, -78 °C) start2->aldol enolate->aldol cleavage Auxiliary Cleavage (LiOH/H₂O₂) aldol->cleavage product This compound cleavage->product

Caption: Workflow for the synthesis of this compound via a diastereoselective aldol reaction.

troubleshooting_logic problem Low Diastereoselectivity cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Lewis Acid problem->cause2 cause3 Incomplete Enolization problem->cause3 solution1 Lower Reaction Temperature (e.g., -78 °C) cause1->solution1 solution2 Screen Different Lewis Acids cause2->solution2 solution3 Use Stronger Base/ Longer Reaction Time cause3->solution3

Caption: Troubleshooting logic for addressing low diastereoselectivity in aldol reactions.

References

Technical Support Center: Purification of (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (2R,3R)-3-HYDROXY-D-ISOVALINE.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound, a chiral non-proteinogenic amino acid, involve chiral separation techniques. The most common and effective methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of enantiomers and diastereomers of amino acids.[1][2][3] It offers high resolution and can be used for both analytical and preparative scale purification.

  • Enantioselective Crystallization: This method relies on the differential crystallization of one stereoisomer from a racemic or diastereomeric mixture.[4] It can be a cost-effective method for large-scale purification but may require more extensive optimization.

  • Diastereomeric Salt Formation and Crystallization: This technique involves reacting the stereoisomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Q2: How do I choose the right chiral stationary phase (CSP) for HPLC purification?

A2: The choice of CSP is critical for successful chiral separation. For polar, underivatized amino acids like 3-hydroxy-D-isovaline, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are often successful.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can also be effective, particularly if the amino acid is derivatized.[3] It is often necessary to screen a variety of CSPs to find the one that provides the best selectivity and resolution for your specific mixture.

Q3: What are the typical mobile phases used for chiral HPLC of hydroxy amino acids?

A3: Mobile phases for chiral HPLC of hydroxy amino acids are typically polar and often consist of a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with an acidic modifier (e.g., formic acid or acetic acid). The exact composition will depend on the chosen CSP and the specific properties of the analyte. For underivatized amino acids, a simple mobile phase of water, methanol, and formic acid can be a good starting point.[5]

Q4: Can I purify this compound without derivatization?

A4: Yes, direct analysis of underivatized amino acids is possible and often preferred as it avoids additional reaction steps and potential impurities.[5] Macrocyclic glycopeptide-based CSPs are particularly well-suited for the separation of underivatized amino acids due to their ionic groups and compatibility with aqueous mobile phases.[5]

Q5: How can I assess the purity of my purified this compound?

A5: The purity of the final product should be assessed using a combination of methods:

  • Chiral HPLC: To determine the enantiomeric and diastereomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for any residual solvents or impurities.

  • Elemental Analysis: To determine the elemental composition (C, H, N).[6]

Troubleshooting Guides

Chiral HPLC Purification
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of stereoisomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs (e.g., macrocyclic glycopeptide, polysaccharide-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier, buffer concentration, and pH.
Low column temperature.Increase the column temperature in small increments (e.g., 5 °C) to improve peak shape and resolution.
Peak tailing or broadening Secondary interactions with the stationary phase.Add a small amount of a competing amine or acid to the mobile phase.
Column overload.Reduce the sample injection volume or concentration.
Contaminated column or guard column.Flush the column with a strong solvent or replace the guard column.[7]
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if performance does not improve after cleaning.
High backpressure Blockage in the HPLC system (e.g., frit, tubing).Systematically check and clean or replace components. Reverse flushing the column may help.[7]
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in the mobile phase before injection.
Enantioselective Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation Solution is not supersaturated.Slowly evaporate the solvent or cool the solution to induce supersaturation.
Inappropriate solvent system.Screen a variety of solvents and solvent mixtures. Common solvents for amino acid crystallization include water, ethanol, and acetone.[8]
Presence of impurities inhibiting crystallization.Further purify the starting material using another technique (e.g., flash chromatography) before attempting crystallization.
Formation of an oil instead of crystals Compound is "oiling out" due to high supersaturation or inappropriate solvent.Use a less polar solvent, a lower concentration, or a slower cooling rate.
Low enantiomeric excess (ee) of crystals Co-crystallization of both enantiomers.Optimize crystallization conditions (solvent, temperature, cooling rate). Seeding with a small amount of the desired enantiomer can promote its crystallization.
Formation of a racemic compound or conglomerate.Screen different solvents and counter-ions (for diastereomeric salt formation) to find conditions that favor the crystallization of a single enantiomer.
Small or poor-quality crystals Rapid nucleation and crystal growth.Slow down the crystallization process by reducing the rate of cooling or solvent evaporation. The addition of certain additives can sometimes improve crystal quality.

Data Presentation

Table 1: Example Data for Chiral HPLC Purification of a Crude Mixture of 3-Hydroxy-isovaline Stereoisomers

StereoisomerRetention Time (min)Peak Area (%)Enantiomeric/Diastereomeric Excess (%)
(2S,3S)8.524.8-
(2R,3R)9.225.2-
(2S,3R)10.125.5-
(2R,3S)10.824.5-
Purified (2R,3R) Fraction 9.2>99.5>99.0

Note: This is example data and actual results may vary depending on the specific experimental conditions.

Table 2: Comparison of Purification Techniques for this compound (Hypothetical Data)

Purification TechniquePurity (ee/de)Yield (%)ThroughputScalability
Preparative Chiral HPLC >99%40-60LowModerate
Enantioselective Crystallization 90-98%50-75HighHigh
Diastereomeric Salt Crystallization >98%60-80ModerateHigh

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method for Stereoisomer Separation
  • Column: Chiral Stationary Phase (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 80:20 (v/v) Methanol: 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Preparative Chiral HPLC for Isolation of this compound
  • Column: Chiral Stationary Phase (e.g., Teicoplanin-based, 250 x 20 mm, 10 µm).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Methanol: 0.1% Formic Acid in Water.

  • Flow Rate: 15 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Injection Volume: 1-5 mL of a 10 mg/mL solution in the mobile phase.

  • Fraction Collection: Collect the peak corresponding to the (2R,3R) stereoisomer based on analytical separation.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Protocol 3: Enantioselective Crystallization (General Guideline)
  • Solvent Screening: Test the solubility of the stereoisomeric mixture in various solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof) at room temperature and elevated temperatures.

  • Supersaturation: Prepare a saturated solution of the crude material in the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to induce crystallization. A slower cooling rate generally leads to larger and purer crystals.

  • Seeding (Optional): If available, add a small seed crystal of the desired (2R,3R) enantiomer to the supersaturated solution to promote its crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Analysis: Analyze the crystals and the mother liquor by chiral HPLC to determine the enantiomeric excess and yield.

  • Optimization: Repeat the process, varying parameters such as solvent composition, cooling rate, and concentration to optimize the purity and yield.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Mixture Crude Stereoisomeric Mixture Chiral_HPLC Preparative Chiral HPLC Crude_Mixture->Chiral_HPLC Option 1 Crystallization Enantioselective Crystallization Crude_Mixture->Crystallization Option 2 Purity_Analysis Purity & Identity Analysis Chiral_HPLC->Purity_Analysis Crystallization->Purity_Analysis Final_Product This compound (>99% ee) Purity_Analysis->Final_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Poor Chiral Separation in HPLC Check_CSP Is the CSP appropriate for polar amino acids? Start->Check_CSP Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Change_CSP Screen different CSPs Check_CSP->Change_CSP No Check_Temp Is the column temperature optimized? Check_Mobile_Phase->Check_Temp Yes Optimize_MP Vary organic modifier, pH, and buffer Check_Mobile_Phase->Optimize_MP No Solution Achieved Separation Check_Temp->Solution Yes Optimize_Temp Adjust column temperature Check_Temp->Optimize_Temp No Change_CSP->Start Optimize_MP->Start Optimize_Temp->Start

Caption: Troubleshooting logic for poor chiral HPLC separation.

References

Technical Support Center: Preventing Racemization in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for preventing racemization during amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the loss of stereochemical integrity during their synthetic processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find answers to common questions and solutions to specific problems encountered during amino acid synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).

Q1: What is racemization and why is it a problem in peptide synthesis?

A: Racemization is the process that leads to the formation of an equimolar mixture of both D- and L-enantiomers of an amino acid from a single, pure enantiomer. In peptide synthesis, this is a significant side reaction as the biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids.[1][2][3] The presence of even small amounts of the incorrect diastereomer can be difficult to remove and can dramatically alter or eliminate the therapeutic efficacy of a synthetic peptide.[1][2][3]

Q2: I'm observing significant racemization of a specific amino acid in my peptide sequence. What are the most likely causes?

A: Several factors can contribute to increased racemization.[1][4][5] The most common culprits include:

  • The nature of the amino acid: Certain amino acids, such as histidine (His) and cysteine (Cys), are particularly susceptible to racemization.[6][7][8] Serine (Ser) can also be problematic.[1]

  • Activation method: The type of coupling reagent used for activating the carboxylic acid group plays a crucial role.[9][10] Some reagents are more prone to inducing racemization than others.

  • Reaction conditions: Factors like the choice of base, solvent, and temperature can significantly influence the rate of racemization.[1][11][12]

Q3: Which coupling reagents are best for minimizing racemization?

A: The choice of coupling reagent is critical for preserving stereochemical integrity. While no single reagent is perfect for all situations, some are known to be superior in suppressing racemization.

  • Uronium/Aminium salts: Reagents like HBTU, HATU, and COMU are generally preferred over carbodiimides (e.g., DCC, DIC) for minimizing racemization, especially when used with additives.[10][13][14]

  • Phosphonium salts: Reagents like PyBOP and PyAOP are also highly effective at reducing racemization.[15][16]

  • Carbodiimides with additives: If using carbodiimides like DIC, it is essential to use them in combination with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure.[9][13][15][17]

Q4: My protocol uses DIC as a coupling reagent. What can I do to reduce racemization?

A: When using carbodiimide-based coupling reagents like DIC, the addition of certain additives is crucial to suppress racemization.[9][15] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[9]

  • HOBt (1-Hydroxybenzotriazole): A classic additive that significantly reduces racemization.[6][9]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization due to the influence of the nitrogen atom in the pyridine ring.[1][9]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[14][15][17]

Q5: I'm synthesizing a peptide containing Histidine and observing a high degree of epimerization. What specific strategies can I employ?

A: Histidine is notoriously prone to racemization due to its imidazole side chain.[1][6][8] To mitigate this, consider the following:

  • Side-chain protection: Protecting the imidazole nitrogen can reduce the risk of racemization.[6]

  • Optimized coupling conditions: A design of experiments (DOE) approach has shown that the pre-activation conditions of Fmoc-His(Trt)-OH are critical.[8] Intensive pre-activation can increase racemization, while no pre-activation can lead to other side reactions.[8] Finding a balance is key.

  • Lowering temperature: Performing the coupling step at a lower temperature can help to minimize racemization.[18]

Q6: Does the choice of base and solvent impact racemization?

A: Yes, both the base and the solvent play a significant role.

  • Base: The basicity and steric hindrance of the organic base used can influence racemization.[9] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) to minimize racemization.[9][15]

  • Solvent: Polar aprotic solvents like DMF can sometimes increase the rate of racemization compared to less polar solvents.[11] However, the choice of solvent is often constrained by the solubility of the reagents and the swelling of the solid support in SPPS.[1]

Q7: Can high temperatures used in microwave-assisted peptide synthesis increase racemization?

A: Yes, elevated temperatures, often employed in microwave-assisted SPPS to accelerate reaction times, can increase the rate of racemization.[12][18][19] For particularly sensitive amino acids like Cys and His, it is advisable to lower the microwave coupling temperature (e.g., from 80°C to 50°C) or to perform the coupling of these residues at room temperature.[18][19]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various factors on racemization.

Table 1: Effect of Coupling Reagents and Additives on Racemization of Fmoc-L-His(Trt)-OH

Coupling ReagentAdditive% D-His Isomer
DICNoneHigh
DICHOBtModerate
DICHOAtLow
HBTU-Low
HATU-Very Low
PyBOP-Very Low

Note: This table provides a qualitative summary based on general findings in the literature. Actual percentages can vary significantly based on specific reaction conditions.

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicityGeneral Racemization Tendency
DIEALowHighHigher
NMMMediumMediumLower
2,4,6-CollidineHighMediumLowest

Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[9][15]

Experimental Protocols

Protocol 1: Standard Coupling Procedure to Minimize Racemization using HBTU/HOBt

This protocol is a general guideline for coupling amino acids in solid-phase peptide synthesis (SPPS) with reduced risk of racemization.

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/OxymaPure

This protocol is specifically designed for coupling cysteine, an amino acid prone to racemization.

  • Resin Preparation: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add the solution to the resin and agitate for 1 minute.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Follow steps 5-6 from Protocol 1.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Mechanism cluster_enolate Direct Enolization Mechanism Activated_AA Activated Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Intramolecular cyclization Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Nucleophilic attack by amine Protected_AA Protected Amino Acid Enolate Enolate Intermediate (Planar, Achiral) Protected_AA->Enolate Base-mediated α-proton abstraction Racemized_AA Racemized Amino Acid Enolate->Racemized_AA Reprotonation caption Figure 1. Primary mechanisms of racemization during peptide synthesis.

Caption: Figure 1. Primary mechanisms of racemization during peptide synthesis.

Caption: Figure 2. A logical workflow for troubleshooting racemization issues.

Reagent_Selection_Logic Start Need to Perform Amino Acid Coupling Is_AA_Prone Is the Amino Acid Prone to Racemization? Start->Is_AA_Prone Use_Carbodiimide Use Carbodiimide (e.g., DIC) + Additive (HOBt, Oxyma) Is_AA_Prone->Use_Carbodiimide No Use_Onium Use Uronium/Phosphonium Reagent (e.g., HATU, PyBOP) Is_AA_Prone->Use_Onium Yes End Proceed with Coupling Use_Carbodiimide->End Use_Onium->End

Caption: Figure 3. Decision logic for selecting coupling reagents to minimize racemization.

References

Overcoming co-elution issues in amino acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome co-elution issues during amino acid analysis.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide addresses specific co-elution problems in a question-and-answer format, offering targeted solutions to improve peak resolution.

Question: My chromatogram shows poor resolution between early-eluting polar amino acids. How can I improve their separation?

Answer: Poor resolution of early-eluting polar amino acids is a common issue, often correctable by adjusting the mobile phase.

  • Modify Mobile Phase Polarity: For reversed-phase chromatography, you can increase retention and improve separation by making the mobile phase more polar. This is achieved by decreasing the concentration of the organic solvent (e.g., acetonitrile or methanol) at the beginning of your gradient.[1]

  • Adjust pH: The ionization state of amino acids is highly dependent on pH.[2][3][4] Altering the pH of the mobile phase can change the charge of the amino acids, thereby affecting their interaction with the stationary phase and improving separation. For many amino acid pairs, optimal separation is achieved at specific pH values; for instance, a pH of 7.4 has been shown to provide good resolution for a wide range of amino acids.[3][5]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for separating very polar compounds.[6][7] It uses a polar stationary phase with a high organic content mobile phase, which can significantly improve the retention and resolution of polar amino acids.

Question: I am observing co-elution of isomeric or structurally similar amino acids like Leucine and Isoleucine. What steps can I take to resolve them?

Answer: Separating isomers is a significant challenge due to their similar physicochemical properties. The following strategies can be effective:

  • Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[8] Systematically adjusting the column temperature can alter selectivity. For some critical pairs, a lower temperature (e.g., 25°C) may provide the best separation, while for others, a localized temperature gradient might be necessary to resolve specific co-eluting pairs without affecting the rest of the chromatogram.[5][8]

  • Adjust Mobile Phase Composition and Gradient: Fine-tuning the mobile phase can resolve these difficult pairs. This includes changing the organic solvent (e.g., from acetonitrile to methanol), altering the pH, or modifying the gradient slope.[1][9] A shallower gradient during the elution window of the critical pair can often improve resolution.

  • Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., UHPLC columns with <2 μm particles) can significantly increase column efficiency and provide the necessary resolution to separate isomeric compounds.[10]

  • Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC), alters the structure of the amino acids, which can enhance the separation of previously co-eluting isomers.[11][12][13]

Question: My baseline is noisy and several peaks are broad and tailing, leading to apparent co-elution. What could be the cause and how do I fix it?

Answer: Peak broadening and tailing can mask the separation of closely eluting compounds. Common causes and solutions include:

  • Column Contamination or Degradation: The column may be contaminated with precipitated sample components or the stationary phase may be degraded. Cleaning the column according to the manufacturer's instructions or replacing it if it's old can restore peak shape.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and reinjecting.

  • Inappropriate Mobile Phase/Sample Solvent: If the solvent in which your sample is dissolved is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Check for System Leaks or Dead Volume: Extra-column volume from loose fittings or long tubing can cause peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Amino Acid Separation

This protocol outlines a systematic approach to optimizing the mobile phase pH to resolve a critical pair of co-eluting amino acids.

  • Initial Analysis: Perform an initial chromatographic run using your standard method and identify the co-eluting amino acid pair.

  • Prepare a Range of Buffers: Prepare several batches of your aqueous mobile phase buffer, adjusting the pH in small increments (e.g., 0.2-0.5 pH units) around the original pH. For example, if your initial pH is 7.0, prepare buffers at pH 6.5, 6.8, 7.2, and 7.5.

  • Systematic Injections: Equilibrate the column with the first modified mobile phase for at least 15-20 column volumes. Inject your amino acid standard mixture.

  • Data Acquisition: Record the retention times and peak resolutions for all amino acids.

  • Iterate: Repeat step 3 and 4 for each of the prepared pH-adjusted mobile phases.

  • Analysis: Compare the chromatograms. Create a table to summarize the resolution of the critical pair at each pH. Select the pH that provides the baseline separation or the highest resolution value. Baseline separation of leucine and isoleucine has been observed at pH values of 5.6 and 7.4.[3]

Protocol 2: Pre-Column Derivatization with OPA/FMOC

This protocol is for the automated derivatization of primary and secondary amino acids using o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), respectively.

  • Reagent Preparation: Use commercially available, ready-made derivatization reagents such as borate buffer, OPA, and FMOC solutions.[12] Transfer the reagents to autosampler vials. To prevent degradation, replace the OPA vial daily.[12]

  • Sample Preparation: If your sample is from a protein hydrolysate in acid (e.g., 0.1 N HCl), it can often be directly used. If the acid concentration is higher, neutralization may be required. Ensure samples are free of particulates by centrifugation or filtration.

  • Autosampler Programming: Program the autosampler for the derivatization sequence. A typical program involves:

    • Drawing up borate buffer.

    • Drawing up the sample.

    • Mixing the sample and buffer.

    • Adding the OPA reagent for primary amino acids, mixing, and allowing a short reaction time (e.g., 1 minute).

    • Injecting a portion of the OPA-derivatized sample.

    • Adding the FMOC reagent for secondary amino acids to the remaining sample, mixing, and allowing for reaction.

    • Injecting the FMOC-derivatized sample.

  • Chromatographic Analysis: Use a reversed-phase column and a gradient elution method. The detector wavelength must be switched during the run to detect both OPA derivatives (e.g., 340 nm) and FMOC derivatives (e.g., 266 nm).[12]

Data Summary

Table 1: Effect of Mobile Phase pH on the Resolution of Critical Amino Acid Pairs

Mobile Phase pHResolution (Leucine/Isoleucine)Resolution (Lysine/Threonine)Observations
4.6PoorCo-elutionLysine, threonine, and histidine co-elute.[3]
5.6Baseline SeparationCo-elutionImproved separation for hydrophobic AAs.[3]
7.4Baseline SeparationGood SeparationAdequate separation for most standard amino acids.[3][5]

Table 2: Effect of Column Temperature on Amino Acid Retention Times

TemperatureRetention Time - Valine (min)Retention Time - Leucine (min)Observations
25 °C12.515.2Optimal separation achieved for most tested pairs.[5]
35 °C11.814.3Retention times decrease, potential for co-elution of critical pairs.[5]
40 °C11.213.7Further decrease in retention, leading to loss of resolution.[5]

Visualizations

Troubleshooting_Workflow start Co-elution Observed check_peaks Assess Peak Shape (Tailing, Broadening?) start->check_peaks is_good_shape Peak Shape Acceptable? check_peaks->is_good_shape fix_shape Troubleshoot Peak Shape - Check for column overload - Reduce dead volume - Clean/replace column is_good_shape->fix_shape No mod_mobile_phase Modify Mobile Phase - Adjust pH - Change organic solvent % - Alter buffer concentration is_good_shape->mod_mobile_phase Yes fix_shape->check_peaks check_resolution1 Resolution Improved? mod_mobile_phase->check_resolution1 mod_temp Optimize Column Temperature - Test isothermal settings - Implement temperature gradient check_resolution1->mod_temp No end Problem Resolved check_resolution1->end Yes check_resolution2 Resolution Improved? mod_temp->check_resolution2 alt_method Consider Alternative Methods - Change column (e.g., HILIC) - Use derivatization check_resolution2->alt_method No check_resolution2->end Yes alt_method->end

Caption: A workflow for troubleshooting co-elution issues in chromatography.

Resolution_Factors cluster_params Adjustable Chromatographic Parameters cluster_effects Primary Chromatographic Effects mobile_phase Mobile Phase (pH, Solvent Ratio, Buffer) selectivity Selectivity (α) Differential Migration mobile_phase->selectivity retention Retention Factor (k') Analyte Retention mobile_phase->retention temperature Column Temperature temperature->selectivity efficiency Efficiency (N) Peak Narrowness temperature->efficiency temperature->retention column Stationary Phase (Chemistry, Particle Size) column->selectivity column->efficiency flow_rate Flow Rate flow_rate->efficiency resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Relationship between key parameters and chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of amino acid analysis? A1: Co-elution occurs when two or more different amino acids are not sufficiently separated by the chromatographic system and exit the column at the same, or very similar, times. This results in overlapping peaks in the chromatogram, making accurate identification and quantification of the individual amino acids difficult or impossible.[1]

Q2: Which pairs of amino acids are most susceptible to co-elution? A2: Co-elution is common for amino acids with similar structures and physicochemical properties. Commonly encountered difficult pairs include isomers like Leucine and Isoleucine, as well as structurally similar pairs such as Valine/Norvaline, Aspartic acid/Glutamic acid, and Glycine/Histidine.[7][13]

Q3: How can I reliably detect if two peaks are co-eluting? A3: Detecting co-elution can be challenging. Look for signs like asymmetrical peak shapes (fronting or tailing), broader-than-expected peaks, and inconsistent peak area ratios in replicate analyses. Using a Diode Array Detector (DAD) to check for peak purity across the entire peak can reveal the presence of multiple components. The most definitive method is using mass spectrometry (MS) detection, which can identify different compounds with the same retention time based on their unique mass-to-charge ratios.[1][10][14]

Q4: What is the difference between pre-column and post-column derivatization, and how does it help with co-elution? A4:

  • Pre-column derivatization involves chemically modifying the amino acids before they are injected into the HPLC system.[15] Reagents like OPA or FMOC are used to attach a molecule (a chromophore or fluorophore) to the amino acids. This not only makes them detectable but also changes their chemical properties, which can significantly improve the chromatographic separation of previously co-eluting compounds.[15][16]

  • Post-column derivatization involves separating the native amino acids first, and then reacting them with a reagent like Ninhydrin after they exit the column but before they reach the detector.[8][15][17] While this method simplifies sample preparation, it does not alter the chromatography itself. Therefore, it helps with detection but does not resolve underlying co-elution issues. The choice depends on whether the primary challenge is separation or detection.

Q5: Can changing my gradient profile help resolve co-eluting peaks? A5: Yes, optimizing the gradient is a powerful tool. For co-eluting peaks, making the gradient shallower (i.e., slowing the rate of increase of the strong solvent) during their elution window increases the time they interact with the stationary phase, often providing the necessary resolution.[9] Conversely, a steeper gradient can be used to shorten the analysis time for well-resolved sections of the chromatogram.

References

Technical Support Center: Enhancing Stereoselectivity in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of their chiral syntheses. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stereoselectivity of a chiral synthesis?

A1: The stereochemical outcome of a chiral synthesis is highly sensitive to a variety of factors. The key parameters that researchers can manipulate to enhance stereoselectivity include the choice of chiral catalyst or auxiliary, the solvent, the reaction temperature, the nature of the substrate, and the presence of any additives. Each of these elements can significantly impact the energy difference between the diastereomeric transition states, thereby influencing the stereochemical course of the reaction.[1][2]

Q2: How does the choice of solvent affect enantioselectivity?

A2: Solvents can play a crucial role in stereoselectivity by stabilizing or destabilizing the transition states leading to different stereoisomers.[3][4] The polarity, viscosity, and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state assembly. For instance, in proline-catalyzed aldol reactions, a switch from a non-polar solvent like hexane to a polar aprotic solvent like DMSO can dramatically increase the enantiomeric excess (ee).[1][5] In some cases, changing the solvent can even lead to a reversal of the favored enantiomer.[6]

Q3: What is the general effect of temperature on the enantiomeric excess (ee) of a reaction?

A3: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures. Consequently, the reaction proceeds more selectively through the lower energy transition state. However, lowering the temperature also decreases the reaction rate, so a balance must be found. In some cases, a non-linear relationship between temperature and enantioselectivity is observed, which can indicate a change in the reaction mechanism or the involvement of multiple competing pathways.[7][8]

Q4: How is the enantiomeric excess (ee) of a product determined experimentally?

A4: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[9][][11][12] These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two enantiomer peaks in the chromatogram are then used to calculate the ee using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is producing a nearly racemic or poorly diastereoselective mixture. What are the first steps to troubleshoot this?

A: Low stereoselectivity is a common issue that can often be addressed by systematically evaluating the reaction parameters. Here is a logical workflow to follow:

G Troubleshooting Low Stereoselectivity start Low Stereoselectivity Observed temp Decrease Reaction Temperature start->temp solvent Screen Different Solvents temp->solvent If rate is too slow or no improvement end Improved Stereoselectivity temp->end If successful catalyst Optimize Catalyst/Ligand Structure solvent->catalyst If minor or no improvement solvent->end If successful loading Vary Catalyst/Reagent Loading catalyst->loading If catalyst is suspected to aggregate or decompose catalyst->end If successful substrate Modify Substrate Structure loading->substrate If catalyst optimization is unsuccessful loading->end If successful additive Investigate Additives substrate->additive If substrate modification is not feasible substrate->end If successful additive->end If successful

Caption: A decision tree for troubleshooting low stereoselectivity.

  • Temperature: As a first step, try running the reaction at a lower temperature. This is often the simplest and most effective way to improve enantioselectivity.

  • Solvent: If lowering the temperature is not effective or makes the reaction too slow, perform a solvent screen. Test a range of solvents with varying polarities and coordinating abilities.

  • Catalyst/Ligand: The structure of the chiral catalyst or ligand is critical. If possible, screen a library of related ligands with different steric and electronic properties.

  • Catalyst Loading: The concentration of the catalyst can sometimes influence aggregation states, which in turn can affect stereoselectivity. Try varying the catalyst loading.[8][13]

  • Substrate: Small modifications to the substrate, if synthetically feasible, can sometimes lead to better interactions with the chiral catalyst and improved selectivity.

  • Additives: The presence of additives such as salts or molecular sieves can sometimes have a profound effect on stereoselectivity by influencing the reaction environment or catalyst activity.[14][15][16]

Issue 2: Poor Results in Evans Aldol Reaction

Q: I am performing an Evans aldol reaction, but I am getting low diastereoselectivity. What could be the cause?

A: The Evans aldol reaction is a powerful tool for stereoselective C-C bond formation, but its success depends on several factors. Low diastereoselectivity can arise from issues with enolate formation or the aldol addition step itself.

G Evans Aldol Reaction Workflow cluster_0 Enolate Formation cluster_1 Aldol Addition start N-Acyl Oxazolidinone base Add Base (e.g., LDA, NaHMDS) start->base lewis Add Lewis Acid (e.g., Bu2BOTf) base->lewis enolate Formation of Z-Enolate lewis->enolate aldehyde Add Aldehyde at low temp. enolate->aldehyde reaction Diastereoselective Addition aldehyde->reaction workup Quench and Workup reaction->workup product Syn-Aldol Product workup->product

Caption: Experimental workflow for a typical Evans aldol reaction.

Common pitfalls leading to low diastereoselectivity include:

  • Incomplete Enolate Formation: Ensure that your base is of high quality and that the reaction is performed under strictly anhydrous and anaerobic conditions. Incomplete deprotonation can lead to side reactions.

  • Incorrect Enolate Geometry: The Evans auxiliary is designed to direct the formation of the Z-enolate, which then leads to the syn-aldol product.[17] The choice of Lewis acid and base can influence the E/Z ratio of the enolate. For example, using Bu₂BOTf with a tertiary amine base generally favors the Z-enolate.

  • Non-Chelated Transition State: The high diastereoselectivity of the Evans aldol reaction is attributed to a well-organized, chair-like Zimmerman-Traxler transition state involving chelation of the metal counterion.[17][18] If the counterion does not chelate effectively, the transition state is less ordered, leading to lower selectivity. Ensure your Lewis acid is appropriate for the desired chelation.

  • Racemization/Epimerization: The product can epimerize under the reaction or workup conditions. Ensure that the workup is performed at low temperature and that the product is not exposed to acidic or basic conditions for extended periods.

Data on Factors Affecting Stereoselectivity

The following tables summarize quantitative data from the literature on the effects of various reaction parameters on stereoselectivity.

Table 1: Effect of Solvent on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction

EntrySolventYield (%)dr (anti:syn)ee (%)
1DMSO6795:599
2CH₃CN9583:1778
3Hexane2570:3030
4CH₃OH5480:2062
5Neat9693:796
Reaction of p-nitrobenzaldehyde with acetone catalyzed by L-proline. Data adapted from multiple sources for illustrative purposes.[1][3][5]

Table 2: Effect of Temperature on the Enantioselectivity of an Asymmetric Hydrogenation

EntryTemperature (°C)Conversion (%)ee (%)
125>9985
20>9992
3-209896
4-4095>99
Asymmetric hydrogenation of acetophenone using a Ru-BINAP catalyst. Data is representative of typical trends.[6][13]

Table 3: Effect of Catalyst Loading on the Enantioselectivity of an Asymmetric Reaction

EntryCatalyst Loading (mol%)Yield (%)ee (%)
1109592
259492
329291
418889
50.58585
Representative data for a generic asymmetric transformation. The optimal catalyst loading can vary significantly depending on the specific reaction.[8][13]

Key Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of a Ketone

This protocol is a general procedure for the enantioselective reduction of an aromatic ketone using a Ru-BINAP catalyst.

Materials:

  • Aromatic ketone (1.0 mmol)

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mmol, 0.5 mol%)

  • 2-Propanol (5 mL)

  • Hydrogen gas

  • Autoclave or high-pressure hydrogenation vessel

Procedure:

  • To a glass liner for the autoclave, add the aromatic ketone and the Ru-catalyst.

  • Place the glass liner inside the autoclave. Seal the vessel.

  • Degas the solvent (2-propanol) by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the reaction vessel via cannula.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm) and release the pressure. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas to the final reaction pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the required time (monitor by TLC or GC).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the resulting secondary alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[7][19][20][21][22]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general workflow for analyzing the enantiomeric composition of a chiral sample. The specific column, mobile phase, and conditions will need to be optimized for each analyte.

G Chiral HPLC Analysis Workflow start Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) hplc Inject onto Chiral HPLC Column start->hplc separation Isocratic Elution with Optimized Mobile Phase hplc->separation detection UV or other Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Integrate Peak Areas of the Two Enantiomers chromatogram->analysis calc_ee Calculate Enantiomeric Excess (ee) analysis->calc_ee end Report ee% calc_ee->end

Caption: A typical workflow for determining enantiomeric excess using chiral HPLC.

Procedure:

  • Method Development:

    • Select a chiral stationary phase (CSP) based on the structure of your analyte. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or Pirkle-type phases.

    • Screen different mobile phases, typically mixtures of hexane/isopropanol or other alcohol for normal phase, or buffered aqueous solutions with an organic modifier for reversed-phase chromatography.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.[]

  • Sample Preparation:

    • Prepare a stock solution of your sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-20 µL) of the sample solution.

    • Record the chromatogram.

  • Calculation:

    • Integrate the peak areas of the two enantiomers (A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.[9]

References

Technical Support Center: Synthesis of Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during the synthesis of hydroxy amino acids like serine (Ser) and threonine (Thr).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant loss of stereochemical purity in my final product. What is causing this and how can I prevent it?

A1: Loss of stereochemical purity, known as racemization or epimerization, is a common side reaction, especially during the activation and coupling steps in peptide synthesis.[1] The α-proton of the activated amino acid is susceptible to abstraction by base, leading to a loss of chirality.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagents and Additives:

    • Carbodiimide-based coupling reagents like DIC can lead to racemization. The addition of additives such as 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 6-Cl-HOBt is crucial to suppress racemization by forming less reactive, more stable active esters.[2]

    • For amino acids particularly prone to racemization like Ser, Cys, and His, Oxyma-B has been shown to be highly effective at inhibiting racemization.[2]

    • HATU, while an efficient coupling reagent, can cause racemization with certain amino acids if a strong, non-hindered base is used.[3]

  • Base Selection:

    • The choice of base and its strength significantly impacts the degree of racemization.

    • Strong, sterically unhindered bases like triethylamine (TEA) can increase the rate of racemization.

    • It is advisable to use sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] 2,4,6-collidine is an even milder base that has been shown to produce minimal racemization.[2][4]

  • Reaction Conditions:

    • Lowering the reaction temperature during coupling can help suppress epimerization.[5]

    • Minimize the time the amino acid remains in its activated state before coupling.

Quantitative Impact of Coupling Reagents on Racemization of Fmoc-L-Ser(tBu)-OH:

Coupling ReagentBase% D-Isomer (Racemization)Reference
HATUNMMSignificant[3]
DIC/OxymaDIPEANegligible[3]
Q2: My peptide synthesis is yielding a major byproduct with the same mass, and I suspect O-acylation of the serine/threonine hydroxyl group. How can I confirm and prevent this?

A2: Unprotected hydroxyl groups on serine and threonine are nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester-linked side products.[6][7] This is particularly problematic when using highly reactive active esters.

Troubleshooting Workflow for O-Acylation:

O_Acylation_Troubleshooting start Suspicion of O-Acylation (Byproduct with same mass) confirm Confirm structure via MS/MS fragmentation or NMR start->confirm issue O-Acylation Confirmed confirm->issue protect Use side-chain protected Ser/Thr derivatives issue->protect Primary Solution additives Add additives to coupling reaction issue->additives Alternative protect_details Fmoc-Ser(tBu)-OH Fmoc-Thr(tBu)-OH Fmoc-Ser(Trt)-OH protect->protect_details reassess Re-run synthesis with mitigation strategy protect->reassess additives_details 2,4-dinitrophenol or pentachlorophenol additives->additives_details additives->reassess end Successful Synthesis reassess->end

Caption: Troubleshooting workflow for O-acylation of hydroxy amino acids.

Prevention Protocol: Use of Protected Amino Acids

The most effective way to prevent O-acylation is to use serine or threonine derivatives where the side-chain hydroxyl group is protected.[7]

  • For Fmoc-based Solid Phase Peptide Synthesis (SPPS): The standard is to use tert-butyl (tBu) ether protection (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH). The tBu group is stable to the basic conditions used for Fmoc deprotection (piperidine) and is cleaved simultaneously with the final peptide from the resin using strong acid (e.g., trifluoroacetic acid - TFA).[7]

  • For Boc-based SPPS: Benzyl (Bzl) ether protection is commonly used (e.g., Boc-Ser(Bzl)-OH).[7]

Experimental Protocol: Standard Fmoc-SPPS Coupling with Protected Serine

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 7 minutes. Drain and repeat for another 7 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Confirmation: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), recoupling may be necessary.

Q3: During the final TFA cleavage of my arginine-containing peptide, I'm observing a mass addition of +80 Da on my serine/threonine residues. What is this modification?

A3: This mass shift corresponds to O-sulfonation of the serine or threonine hydroxyl group. This side reaction can occur during the final acid cleavage step (using TFA) in Fmoc-SPPS, particularly when using older arginine protecting groups like Pmc or Mtr.[8] The protecting groups release sulfonic acid derivatives upon cleavage, which can then react with the unprotected hydroxyl groups of Ser/Thr, especially if inadequate scavengers are used.[8]

Mitigation Strategies:

  • Use Modern Arginine Protecting Groups: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is more acid-labile and less prone to causing this side reaction compared to Pmc or Mtr.[7]

  • Use an Effective Scavenger Cocktail: Ensure your TFA cleavage cocktail contains sufficient scavengers to quench the reactive cationic species generated. A common and effective cocktail is:

    • 95% TFA

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

Reaction Pathway: O-Sulfonation during Cleavage

O_Sulfonation cluster_0 TFA Cleavage cluster_1 Side Reaction Arg_Pmc Arg(Pmc) TFA TFA Arg_Pmc->TFA + Sulfonic_Acid Sulfonic Acid Byproduct TFA->Sulfonic_Acid releases Ser_OH Ser/Thr-OH Sulfonic_Acid->Ser_OH Ser_SO3H Ser/Thr-OSO3H (+80 Da) Ser_OH->Ser_SO3H reacts with

Caption: O-sulfonation of Ser/Thr during TFA cleavage.

Q4: My phosphoserine/phosphothreonine-containing peptide is showing a mass loss of -98 Da (H3PO4), indicating β-elimination. How can I minimize this?

A4: Peptides containing phosphorylated serine or threonine are highly susceptible to β-elimination under basic conditions, such as the piperidine treatment used for Fmoc removal.[4][9] This reaction results in the formation of dehydroalanine from phosphoserine.

Comparison of Fmoc Deprotection Conditions to Minimize β-Elimination:

Deprotection ReagentConditionsβ-Elimination TendencyNotesReference
20% Piperidine in DMFStandardHighEspecially problematic for N-terminal pSer/pThr[9]
5% Piperidine in DMFMilderReducedSlower deprotection may be required[9]
1,8-Diazabicycloundec-7-ene (DBU)e.g., 2% DBU / 2% Piperidine in DMFLowDBU is a bulky, non-nucleophilic base. Caution with Asp-containing sequences (aspartimide formation risk)[9]
Barium Hydroxide (Ba(OH)₂)0.1 MCatalyzes β-eliminationUsed intentionally for analytical modification, not for prevention during synthesis.[10]

Recommended Protocol for Fmoc Deprotection of Phosphopeptides:

  • Initial Deprotection: Immediately after coupling a phosphoserine or phosphothreonine residue, consider using a milder deprotection condition, such as 5% piperidine in DMF for a longer duration (e.g., 2 x 15 min).

  • Subsequent Deprotections: For subsequent cycles, switching to a DBU-based cocktail (e.g., 2% DBU in DMF) can be effective.[9]

  • Temperature Control: Perform deprotection steps at room temperature or below to minimize the rate of β-elimination.

  • Minimize Exposure Time: Keep the exposure to basic conditions as short as is effective for complete Fmoc removal.

This technical support guide provides a starting point for addressing common side reactions in hydroxy amino acid synthesis. For complex sequences or persistent issues, further optimization of protecting group strategy, coupling reagents, and reaction conditions may be necessary.

References

Technical Support Center: Scaling Up the Production of (2R,3R)-3-Hydroxy-D-isovaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of (2R,3R)-3-Hydroxy-D-isovaline.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity and Enantioselectivity

Symptom Potential Cause Recommended Solution
Formation of multiple stereoisomers (e.g., (2S,3R), (2R,3S), (2S,3S)).Chemical Synthesis: Inadequate chiral catalyst performance or non-optimal reaction conditions (temperature, pressure, solvent).1. Catalyst Screening: Evaluate a panel of chiral catalysts to identify one with higher selectivity for the desired (2R,3R) isomer. 2. Process Optimization: Systematically vary reaction parameters (temperature, pressure, solvent polarity, catalyst loading) to enhance stereoselectivity. Employ Design of Experiments (DoE) for efficient optimization. 3. Recrystallization: Develop a selective recrystallization method to isolate the desired diastereomer. This may involve screening various solvent systems and temperature profiles.
Enzymatic Synthesis: Sub-optimal enzyme activity or substrate inhibition. The enzyme may not be specific for the D-isovaline backbone or the desired stereochemistry.1. Enzyme Selection/Engineering: Screen for alternative enzymes, such as specific D-amino acid transaminases or engineered aldolases, that exhibit high stereoselectivity for the target molecule. Directed evolution or rational design could be employed to improve existing enzymes. 2. Control of Reaction Kinetics: Operate the enzymatic reaction at a lower conversion rate to minimize potential side reactions or product inhibition that could affect selectivity.[1]

Issue 2: Poor Yield and Incomplete Conversion

Symptom Potential Cause Recommended Solution
Low overall yield of this compound.Chemical Synthesis: Side reactions, degradation of starting materials or product, or inefficient purification.1. Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and identify the formation of byproducts. 2. Protecting Group Strategy: Utilize appropriate protecting groups for the amine and carboxylic acid functionalities to prevent side reactions. 3. Purification Optimization: Optimize the purification protocol. This may involve exploring different chromatography resins, solvent gradients, or crystallization techniques to improve recovery.
Enzymatic Synthesis: Enzyme inhibition, unfavorable reaction equilibrium, or mass transfer limitations in a whole-cell system.1. Substrate Feeding Strategy: Implement a fed-batch approach to maintain low substrate concentrations and avoid substrate inhibition. 2. Equilibrium Shift: If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as in-situ product removal. 3. Cell Permeabilization: For whole-cell biocatalysis, consider cell permeabilization methods to improve substrate and product transport across the cell membrane.

Issue 3: Challenges in Purification and Isolation

Symptom Potential Cause Recommended Solution
Difficulty in separating the desired (2R,3R) stereoisomer from other diastereomers.Similar physicochemical properties of the stereoisomers.1. Chiral Chromatography: Employ preparative chiral HPLC for separation. This method can be highly effective but may be costly at a large scale. 2. Diastereomeric Salt Formation: React the mixture of stereoisomers with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. 3. Derivatization: Temporarily derivatize the stereoisomers to create compounds with more distinct physical properties, facilitating separation by standard chromatography or crystallization, followed by removal of the derivatizing group.
Product degradation during purification.Harsh pH, high temperature, or presence of reactive impurities.1. Mild Purification Conditions: Use mild pH buffers and avoid excessive heat during all purification steps. 2. Impurity Profiling: Identify and remove reactive impurities from the crude product before final purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthesis routes for scaling up this compound production?

A1: Both chemical and enzymatic routes are viable, each with its own set of advantages and challenges.

  • Chemical Synthesis: Asymmetric aminohydroxylation of a suitable alkene precursor offers a direct route.[2] However, achieving high stereoselectivity on a large scale can be challenging and may require expensive catalysts and stringent control of reaction conditions.

  • Enzymatic Synthesis: Biocatalytic methods, such as those employing transaldolases or hydroxylases, are gaining traction due to their high selectivity and milder reaction conditions.[1][3] L-threonine transaldolases, for instance, can catalyze the C-C bond formation to generate β-hydroxy-α-amino acids.[4] Challenges include enzyme stability, cost, and the need for cofactor regeneration in some cases.

Q2: How can I improve the stereoselectivity of my enzymatic synthesis?

A2: Improving stereoselectivity in an enzymatic process often involves a multi-pronged approach:

  • Enzyme Choice: The inherent stereoselectivity of the chosen enzyme is paramount. Screening a library of enzymes or using a rationally designed or evolved enzyme can lead to significant improvements.

  • Reaction Conditions: Optimizing pH, temperature, and buffer composition can influence the enzyme's conformation and, consequently, its stereoselectivity.

  • Substrate Engineering: Modifying the substrate slightly can sometimes lead to better recognition and higher selectivity by the enzyme.

  • Controlled Conversion: As some enzymatic reactions can lose selectivity at high conversions due to product inhibition or reversibility, running the reaction to a lower, optimal conversion can yield a product with higher diastereomeric and enantiomeric excess.[1]

Q3: What are the key considerations for purifying this compound at an industrial scale?

A3: Large-scale purification requires a focus on efficiency, cost-effectiveness, and robustness.

  • Crystallization: This is often the most cost-effective method for large-scale purification. Developing a robust crystallization process that selectively isolates the desired stereoisomer is crucial.

  • Chromatography: While preparative HPLC can be used, its cost can be prohibitive for large quantities. Techniques like simulated moving bed (SMB) chromatography can offer a more continuous and cost-effective alternative for chiral separations.

  • Impurity Removal: It is often more efficient to remove impurities in earlier steps rather than relying solely on the final purification step.

Q4: Are there any specific analytical techniques recommended for monitoring the stereoisomeric purity during production?

A4: Yes, several techniques are suitable:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers and diastereomers.

  • Gas Chromatography (GC) with a Chiral Column: This can be an effective method after appropriate derivatization of the amino acid.

Experimental Protocols

Protocol 1: Enzymatic Synthesis using a Whole-Cell Biocatalyst (Hypothetical Example)

This protocol is a generalized example based on the use of a transaldolase enzyme expressed in E. coli.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain expressing the desired transaldolase into 50 mL of LB medium containing the appropriate antibiotic.

    • Incubate at 37°C with shaking at 200 rpm for 16 hours.

  • Biocatalyst Production:

    • Transfer the overnight culture to 1 L of Terrific Broth medium.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue incubation at a reduced temperature (e.g., 20°C) for another 16-24 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and resuspend to a desired cell density (e.g., 100 g/L).

  • Biotransformation:

    • In a temperature-controlled reactor, combine the whole-cell biocatalyst suspension with the reaction buffer.

    • Add the substrates: D-alanine (as the amino donor) and 2-hydroxy-2-methylpropanal. A fed-batch strategy for the aldehyde is recommended to avoid high concentrations that could be toxic to the cells.

    • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

    • Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC.

  • Work-up and Purification:

    • Once the desired conversion is reached, terminate the reaction by centrifuging to remove the cells.

    • The supernatant containing the product can be further purified by ion-exchange chromatography followed by crystallization.

Protocol 2: Purification by Diastereomeric Salt Crystallization

  • Salt Formation:

    • Dissolve the crude mixture of 3-hydroxy-D-isovaline stereoisomers in a suitable solvent (e.g., methanol or ethanol).

    • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid).

    • Stir the solution at room temperature to allow for salt formation.

  • Fractional Crystallization:

    • Slowly cool the solution or add an anti-solvent to induce crystallization. The diastereomeric salt of the desired (2R,3R) isomer should preferentially crystallize due to lower solubility.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the stereoisomeric purity of the crystals and the mother liquor by chiral HPLC.

    • Repeat the crystallization process with the enriched fractions until the desired purity is achieved.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of 3-hydroxy-D-isovaline using a suitable base (e.g., NaOH) to precipitate the free amino acid.

    • Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start Starting Materials (e.g., D-alanine, Aldehyde) synthesis Enzymatic Biotransformation (Whole-Cell Catalyst) start->synthesis cell_removal Cell Removal (Centrifugation) synthesis->cell_removal qc1 In-Process Control (Chiral HPLC) synthesis->qc1 chromatography Ion-Exchange Chromatography cell_removal->chromatography crystallization Crystallization chromatography->crystallization final_product Pure this compound crystallization->final_product qc2 Final Product Analysis (Purity, Stereoisomeric Ratio) final_product->qc2

Caption: High-level workflow for the enzymatic synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_check Synthesis Troubleshooting cluster_purification_check Purification Troubleshooting cluster_solutions Potential Solutions start Low Yield or Purity Issue check_stereo Check Stereoselectivity start->check_stereo check_conversion Check Conversion Rate start->check_conversion check_separation Evaluate Separation Efficiency start->check_separation check_degradation Check for Product Degradation start->check_degradation optimize_reaction Optimize Reaction Conditions (Temp, pH, Substrate Feed) check_stereo->optimize_reaction change_catalyst Screen/Engineer Biocatalyst check_stereo->change_catalyst check_conversion->optimize_reaction optimize_purification Optimize Purification Method (Chromatography, Crystallization) check_separation->optimize_purification mild_conditions Use Milder Purification Conditions check_degradation->mild_conditions

Caption: A logical decision diagram for troubleshooting common issues in the production of this compound.

References

Stability issues of (2R,3R)-3-HYDROXY-D-ISOVALINE under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2R,3R)-3-HYDROXY-D-ISOVALINE Stability

Troubleshooting Guide

This section addresses potential issues that may arise during the stability assessment of this compound.

Observed Issue Potential Cause Recommended Action
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions. Stress conditions are not stringent enough.Increase the concentration of the stressor (e.g., acid/base), elevate the temperature, or extend the exposure time. Ensure the analytical method is sensitive enough to detect minor degradants.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A target degradation of 5-20% is often recommended in forced degradation studies.[1]
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase composition. Degradation products may be co-eluting.Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase pH and organic modifier gradient. Employ orthogonal analytical techniques like UPLC-MS to confirm peak purity.
Precipitation of the compound in solution. The compound has low solubility in the chosen solvent or buffer at the tested concentration.Test solubility in a range of pharmaceutically acceptable solvents and buffers. Consider using a co-solvent system. Ensure the pH of the solution does not cause the compound to precipitate.
Irreproducible results between experimental runs. Inconsistent experimental parameters (e.g., temperature fluctuations, inaccurate solution preparation). Instability of degradation products.Calibrate all equipment (e.g., ovens, pH meters). Prepare fresh solutions for each experiment. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of this compound?

A1: Based on the structure of this compound, a non-proteinogenic amino acid, the primary factors influencing its stability are likely to be:

  • pH: The amino and carboxylic acid groups are ionizable, and their charge state, which is pH-dependent, can influence reactivity and degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions such as dehydration, decarboxylation, and oxidation.

  • Oxidizing agents: The presence of oxidizing agents could potentially modify the molecule, for instance, at the hydroxyl group.

  • Light (Photostability): Exposure to UV or visible light may induce photolytic degradation.

  • Enzymes: In a biological matrix, enzymatic degradation could occur.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2] A systematic approach would be:

  • Acidic and Basic Hydrolysis: Expose a solution of the compound to a range of acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) conditions at various temperatures (e.g., room temperature to 80°C).[2]

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at different concentrations (e.g., 3% to 30%) and temperatures.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 40°C to 105°C) for a defined period.

  • Photostability: Expose the solid compound and a solution to a controlled light source (e.g., xenon or metal halide lamp) as per ICH Q1B guidelines.

For each condition, analyze the samples at various time points using a stability-indicating analytical method, such as HPLC or UPLC-MS, to quantify the remaining parent compound and detect any degradation products.

Q3: What are the expected degradation pathways for this compound?

A3: While specific pathways for this molecule are not documented, potential degradation pathways for similar amino acids include:

  • Dehydration: Loss of the hydroxyl group to form an unsaturated analog.

  • Decarboxylation: Loss of the carboxyl group as CO₂.

  • Deamination: Loss of the amino group.

  • Oxidation: Modification of the hydroxyl group or other parts of the molecule.

  • Racemization: Although isovaline itself is known to be resistant to racemization, the presence of the hydroxyl group might influence the stereochemical stability at the adjacent carbon under harsh conditions.[3][4]

Q4: What type of analytical method is suitable for a stability study of this compound?

A4: A stability-indicating analytical method is crucial. This is a validated quantitative method that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection is a common choice. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Experimental Protocols

Protocol 1: Forced Degradation by Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • In separate vials, mix the stock solution with equal volumes of 0.1 M, 0.5 M, and 1 M HCl.

    • Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Stress:

    • In separate vials, mix the stock solution with equal volumes of 0.1 M, 0.5 M, and 1 M NaOH.

    • Incubate and sample as described for acidic stress, neutralizing the aliquots with HCl before dilution.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress:

    • In separate vials, mix the stock solution with equal volumes of 3%, 10%, and 30% hydrogen peroxide (H₂O₂).

    • Incubate the vials at room temperature in the dark to prevent photolytic degradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Thermal and Photostability Studies
  • Thermal Stress (Solid State):

    • Place a thin layer of the solid compound in a petri dish and expose it to a controlled high temperature (e.g., 80°C) in an oven.

    • At specified time points, weigh a portion of the sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Thermal Stress (Solution):

    • Prepare a solution of the compound in a suitable solvent and incubate it at a high temperature (e.g., 60°C) in the dark.

    • Sample at various time points for analysis.

  • Photostability:

    • Expose both the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Include control samples kept in the dark to differentiate between thermal and photolytic degradation.

    • Analyze the samples after the exposure period.

Data Presentation

The following tables are templates for summarizing the quantitative data from your stability studies.

Table 1: Stability of this compound under Hydrolytic Stress

Condition Time (hours) % this compound Remaining Number of Degradants % Area of Major Degradant
0.1 M HCl, RT0
2
8
24
1 M HCl, 60°C0
2
8
24
0.1 M NaOH, RT0
2
8
24
1 M NaOH, 60°C0
2
8
24

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Stress Condition Duration % this compound Remaining Number of Degradants % Area of Major Degradant
3% H₂O₂, RT24 hours
30% H₂O₂, RT24 hours
Thermal (Solid), 80°C48 hours
Thermal (Solution), 60°C48 hours
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B

Visualizations

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of This compound stress Expose to Stress Conditions: - Acidic/Basic Hydrolysis - Oxidation - Thermal - Photolytic start->stress sampling Sample at Time Points stress->sampling hplc Analyze via Stability-Indicating HPLC/UPLC-MS Method sampling->hplc data Quantify Parent Compound and Detect Degradants hplc->data pathway Identify Degradation Pathways data->pathway stability Establish Stability Profile pathway->stability

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic action action result result start Observe Degradation? complete_degradation Complete Degradation? start->complete_degradation Yes action_increase Increase Stressor Severity: - Higher Temp - Higher [Concentration] - Longer Time start->action_increase No action_decrease Decrease Stressor Severity: - Lower Temp - Lower [Concentration] - Shorter Time complete_degradation->action_decrease Yes result_ok Optimal Degradation for Analysis complete_degradation->result_ok No (5-20%) action_increase->start action_decrease->start

Caption: Troubleshooting logic for stress conditions.

References

Validation & Comparative

A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable gap in the direct comparative performance data for (2R,3R)-3-HYDROXY-D-ISOVALINE as a chiral auxiliary against more established counterparts like Evans oxazolidinones and Oppolzer's sultams in key asymmetric transformations such as aldol additions and alkylation reactions. While the principles of chiral auxiliary-mediated synthesis are well-documented, specific experimental data, including yields, diastereoselectivities, and enantiomeric excesses for this compound, remains largely unavailable in the public domain. This guide, therefore, aims to provide a framework for such a comparative study, outlining the standard methodologies and data required for a rigorous evaluation, while drawing on the established performance of widely-used chiral auxiliaries as a benchmark.

Established Chiral Auxiliaries: A Benchmark for Performance

Two of the most successful and widely utilized classes of chiral auxiliaries in asymmetric synthesis are the oxazolidinones, popularized by David A. Evans, and the camphorsultams, developed by Wolfgang Oppolzer. These auxiliaries have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

Evans Oxazolidinones

Evans auxiliaries are derived from readily available amino alcohols and are particularly effective in directing aldol reactions. The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state, which effectively shields one face of the enolate.

Oppolzer's Sultam

Oppolzer's camphorsultam, a camphor-derived chiral auxiliary, is known for its high efficacy in asymmetric alkylation, Diels-Alder reactions, and conjugate additions. Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity.

Framework for a Comparative Study

To objectively assess the performance of this compound, a direct comparison with Evans oxazolidinones and Oppolzer's sultam in standardized asymmetric reactions is necessary. The following sections detail the experimental protocols and data presentation required for such a study.

Asymmetric Aldol Addition

A key reaction for evaluating chiral auxiliaries is the asymmetric aldol addition. A standardized protocol would involve the reaction of an N-acyl derivative of the chiral auxiliary with a common aldehyde.

Table 1: Hypothetical Comparative Data for Asymmetric Aldol Addition

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %) of syn-adductYield (%)
This compoundBenzaldehydeData not availableData not availableData not available
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehyde>99:1>99~85-95
(1S)-(-)-2,10-CamphorsultamBenzaldehyde>95:5>98~80-90

Experimental Protocol: Asymmetric Aldol Addition (General Procedure)

  • To a solution of the N-acyl chiral auxiliary in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂).

  • A tertiary amine base (e.g., N,N-diisopropylethylamine) is added dropwise to facilitate enolate formation.

  • The aldehyde is then added, and the reaction mixture is stirred for a specified time at low temperature.

  • The reaction is quenched, and the product is isolated and purified by chromatography.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.

  • The chiral auxiliary is cleaved, and the enantiomeric excess of the resulting β-hydroxy acid or ester is determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Aldol Addition

Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_analysis Analysis & Product Isolation N-Acyl_Auxiliary N-Acyl Chiral Auxiliary Enolate_Formation Enolate Formation (Lewis Acid, Base) N-Acyl_Auxiliary->Enolate_Formation Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Enolate_Formation->Aldol_Addition Quenching Quenching Aldol_Addition->Quenching Purification Purification Quenching->Purification Analysis Determine dr & Yield Purification->Analysis Cleavage Auxiliary Cleavage Analysis->Cleavage ee_Determination Determine ee Cleavage->ee_Determination Final_Product Enantioenriched β-Hydroxy Carbonyl ee_Determination->Final_Product

Caption: Workflow for a typical asymmetric aldol addition experiment.

Asymmetric Alkylation

Another critical benchmark reaction is the asymmetric alkylation of an enolate derived from an N-acyl chiral auxiliary.

Table 2: Hypothetical Comparative Data for Asymmetric Alkylation

Chiral AuxiliaryAlkylating AgentDiastereomeric Excess (de %)Yield (%)
This compoundBenzyl bromideData not availableData not available
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>98~90-98
(1S)-(-)-2,10-CamphorsultamBenzyl bromide>99~90-97

Experimental Protocol: Asymmetric Alkylation (General Procedure)

  • The N-acyl chiral auxiliary is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C.

  • A strong base (e.g., LDA or NaHMDS) is added to generate the enolate.

  • The alkylating agent is added, and the reaction is allowed to proceed until completion.

  • The reaction is quenched, and the product is worked up and purified.

  • The diastereomeric excess is determined by ¹H NMR or HPLC analysis.

  • The chiral auxiliary is removed to yield the enantioenriched carboxylic acid derivative.

Stereochemical_Induction Chiral_Auxiliary Chiral Auxiliary (this compound, Evans, Oppolzer's) Substrate Prochiral Substrate (e.g., N-Acyl derivative) Chiral_Auxiliary->Substrate Covalent Attachment Enolate Chiral Enolate Substrate->Enolate Deprotonation Transition_State Diastereomeric Transition States Enolate->Transition_State Electrophile Electrophile (Aldehyde or Alkyl Halide) Electrophile->Transition_State Product Diastereomerically Enriched Product Transition_State->Product Facial Selection Final_Product Enantiomerically Enriched Product Product->Final_Product Auxiliary Cleavage

A Comparative Guide to the Synthesis of (2R,3R)-3-HYDROXY-D-ISOVALINE and (2S,3S)-3-HYDROXY-L-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-3-Hydroxy-D-isovaline and (2S,3S)-3-hydroxy-L-isovaline are non-proteinogenic amino acids of significant interest in synthetic and medicinal chemistry. Their unique stereochemistry and functional groups make them valuable building blocks for creating novel peptides and other complex molecules with tailored biological activities. The incorporation of such unnatural amino acids can profoundly influence the conformational properties, proteolytic stability, and receptor-binding affinity of peptides.

This guide provides a comparative overview of the synthetic strategies for accessing these two stereoisomers. While direct comparative studies are not extensively documented, this document compiles and contrasts plausible synthetic routes based on established methodologies for analogous compounds, offering insights into their preparation and potential applications in synthesis.

Synthetic Strategies: A Comparative Overview

The stereoselective synthesis of β-hydroxy-α-amino acids like 3-hydroxyisovaline presents a significant chemical challenge due to the need to control two adjacent stereocenters. The primary approaches to obtaining enantiomerically pure this compound and (2S,3S)-3-hydroxy-L-isovaline involve asymmetric synthesis, often employing chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

A common strategy involves the stereoselective amination and hydroxylation of an appropriate precursor. For instance, asymmetric aminohydroxylation of a suitable α,β-unsaturated ester can be employed to install the required stereocenters in a controlled manner. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

Another powerful approach is the use of chiral auxiliaries, such as those derived from Evans' oxazolidinones. These auxiliaries can direct the stereoselective alkylation or aldol reaction of a glycine enolate equivalent, followed by diastereoselective hydroxylation. Subsequent removal of the auxiliary yields the desired amino acid.

The following sections detail representative experimental protocols that can be adapted for the synthesis of the target molecules, based on successful syntheses of structurally related compounds.

Data Presentation: A Synthesis of Performance

The following table summarizes typical yields and stereoselectivities achieved in the synthesis of analogous β-hydroxy-α-amino acids. These values provide a benchmark for what can be expected when synthesizing this compound and (2S,3S)-3-hydroxy-L-isovaline using similar methodologies.

MethodTarget Compound/AnalogueStarting MaterialKey ReagentsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Overall YieldReference
Asymmetric Aminohydroxylation(2R,3R)-3-Hydroxyaspartic acidtrans-Ethyl cinnamateSharpless Asymmetric Aminohydroxylation reagents>95:5>99%Not specified[1]
Chiral Auxiliary (Oxazolidinone)(2S,3S)-5,5,5-TrifluoroisoleucineN-AcyloxazolidinoneLHMDS, Trisyl-N3>98:2>99%Good[2]
Chiral Pool Synthesis(2S,3R)-3-Hydroxy leucineDiacetone-D-glucoseMultiple stepsHigh>99%Moderate[3]
Reductive Amination(2S,3R)-3-Hydroxy-3-methylprolineα,β-Epoxy esterReductive amination conditionsHigh>99%Good[4]

Experimental Protocols

Asymmetric Aminohydroxylation Approach

This protocol is adapted from the synthesis of (2R,3R)-3-hydroxyaspartic acid and can be conceptually applied to an appropriate precursor for 3-hydroxyisovaline.[1]

Step 1: Synthesis of the α,β-Unsaturated Ester Precursor The synthesis would begin with the preparation of ethyl 3,3-dimethylacrylate.

Step 2: Sharpless Asymmetric Aminohydroxylation To a solution of the α,β-unsaturated ester in a suitable solvent (e.g., t-BuOH/H₂O), the Sharpless AA reagents are added at low temperature. These typically include a source of nitrogen (e.g., chloramine-T or a protected amine), a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL for the different enantiomers), and a catalytic amount of potassium osmate(VI) dihydrate. The reaction is stirred for a specified period until completion.

Step 3: Hydrolysis and Deprotection The resulting protected amino acid is then hydrolyzed and deprotected under acidic or basic conditions to yield the final this compound or (2S,3S)-3-hydroxy-L-isovaline.

Chiral Auxiliary-Mediated Synthesis

This protocol is based on the synthesis of fluorinated isoleucine derivatives and can be adapted for 3-hydroxyisovaline.[2]

Step 1: Acylation of Chiral Auxiliary A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone for one enantiomer, and its enantiomer for the other) is acylated with an appropriate acid chloride or anhydride to form the N-acyloxazolidinone.

Step 2: Stereoselective Azidation The N-acyloxazolidinone is treated with a strong base (e.g., sodium bis(trimethylsilyl)amide) to form the enolate, which is then reacted with an electrophilic azide source (e.g., trisyl azide). This introduces the nitrogen atom at the α-position with high stereocontrol.

Step 3: Stereoselective Hydroxylation The α-azido derivative is then subjected to stereoselective hydroxylation at the β-position. This can be achieved, for example, by enolization followed by reaction with an electrophilic oxygen source like a peroxide or N-sulfonyloxaziridine.

Step 4: Cleavage of the Auxiliary and Reduction of the Azide The chiral auxiliary is cleaved under mild conditions (e.g., LiOH/H₂O₂). The azide group is then reduced to the amine (e.g., by catalytic hydrogenation) to afford the target amino acid.

Mandatory Visualizations

Synthetic_Workflow_AA cluster_R This compound Synthesis cluster_S (2S,3S)-3-HYDROXY-L-ISOVALINE Synthesis Start_R α,β-Unsaturated Ester AA_R Asymmetric Aminohydroxylation ((DHQ)₂PHAL) Start_R->AA_R Protect_R Protected (2R,3R)-Amino Acid AA_R->Protect_R End_R (2R,3R)-3-Hydroxy -D-isovaline Protect_R->End_R Deprotection Start_S α,β-Unsaturated Ester AA_S Asymmetric Aminohydroxylation ((DHQD)₂PHAL) Start_S->AA_S Protect_S Protected (2S,3S)-Amino Acid AA_S->Protect_S End_S (2S,3S)-3-Hydroxy -L-isovaline Protect_S->End_S Deprotection

Caption: Asymmetric aminohydroxylation approach to (2R,3R) and (2S,3S) isomers.

Synthetic_Workflow_Auxiliary cluster_D Synthesis of (2R,3R)-D-isomer cluster_L Synthesis of (2S,3S)-L-isomer Aux_D Chiral Auxiliary ((4S,5R)-isomer) Acyl_D N-Acyloxazolidinone Aux_D->Acyl_D Azide_D Stereoselective Azidation Acyl_D->Azide_D Hydrox_D Stereoselective Hydroxylation Azide_D->Hydrox_D Cleave_D Cleavage & Reduction Hydrox_D->Cleave_D End_D (2R,3R)-3-Hydroxy -D-isovaline Cleave_D->End_D Aux_L Chiral Auxiliary ((4R,5S)-isomer) Acyl_L N-Acyloxazolidinone Aux_L->Acyl_L Azide_L Stereoselective Azidation Acyl_L->Azide_L Hydrox_L Stereoselective Hydroxylation Azide_L->Hydrox_L Cleave_L Cleavage & Reduction Hydrox_L->Cleave_L End_L (2S,3S)-3-Hydroxy -L-isovaline Cleave_L->End_L

Caption: Chiral auxiliary-mediated synthesis of the D- and L-isomers.

Comparison in Synthetic Applications

The choice between this compound and (2S,3S)-3-hydroxy-L-isovaline in a synthetic campaign will be dictated by the desired stereochemistry of the final product and its intended biological application.

  • (2S,3S)-3-Hydroxy-L-isovaline: As an L-amino acid analogue, this isomer is often used to mimic or modify the structure of natural peptides. Its incorporation can introduce conformational constraints, enhance resistance to enzymatic degradation, and probe interactions with biological receptors that have a preference for L-amino acids.

  • This compound: The D-configuration is unnatural in most biological systems. Peptides containing D-amino acids are generally highly resistant to proteolysis. This makes this compound an attractive building block for designing long-lasting peptide-based therapeutics. Furthermore, the incorporation of a D-amino acid can induce specific secondary structures, such as turns or helices, that may not be accessible with only L-amino acids.

In peptide synthesis, both enantiomers would be incorporated using standard solid-phase or solution-phase coupling methodologies. The amino and carboxyl groups would be protected with standard protecting groups (e.g., Boc or Fmoc for the amine, and methyl or benzyl esters for the carboxyl group). The hydroxyl group in the side chain would also typically require protection (e.g., as a t-butyl or benzyl ether) to prevent side reactions during peptide coupling.

Conclusion

References

Efficacy comparison of different isomers of hydroxyisovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the different isomers of hydroxyisovaleric acid, focusing on their metabolic origins, known biological roles, and the analytical methodologies used for their detection. While direct comparative efficacy studies between the enantiomers of 2-hydroxyisovaleric acid and 3-hydroxyisovaleric acid are not extensively available in peer-reviewed literature, this guide synthesizes the current understanding to inform future research and drug development efforts.

Introduction to Hydroxyisovaleric Acid Isomers

Hydroxyisovaleric acid exists in two main positional isomers: 2-hydroxyisovaleric acid (α-hydroxyisovaleric acid) and 3-hydroxyisovaleric acid (β-hydroxyisovaleric acid). These are chiral molecules and can therefore exist as (R)- and (S)-enantiomers. The stereochemistry of these molecules can significantly influence their biological activity and metabolic fate, a critical consideration in pharmacology and drug development.

2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid (BCAA) leucine and is also considered an alpha-hydroxy analogue of valine.[1][2] Its presence in biological fluids is often associated with certain inborn errors of metabolism.[3][4]

Metabolic Pathway of 2-Hydroxyisovaleric Acid

The formation of 2-hydroxyisovaleric acid from leucine involves the initial transamination of leucine to α-ketoisocaproic acid, which is then further metabolized.

Metabolic Pathway of 2-Hydroxyisovaleric Acid Leucine Leucine aKIC α-Ketoisocaproic Acid Leucine->aKIC Branched-chain aminotransferase (BCAT) HICA 2-Hydroxyisocaproic Acid aKIC->HICA α-ketoisocaproate oxygenase HIVA2 2-Hydroxyisovaleric Acid HICA->HIVA2 Further metabolism

Metabolism of Leucine to 2-Hydroxyisovaleric Acid.
Efficacy Comparison of 2-Hydroxyisovaleric Acid Isomers

Specific studies directly comparing the efficacy of (R)-2-hydroxyisovaleric acid and (S)-2-hydroxyisovaleric acid are scarce in the available literature. However, the (S)-enantiomer is noted for its use as a chiral building block in the synthesis of peptides, including cytotoxic and antineoplastic agents.[5] This suggests a specific biological recognition of the (S)-form in these contexts. General research on the racemic mixture indicates it can promote growth in animal models with valine-deficient diets by being converted to valine and participating in protein synthesis.[1]

Isomer/MixtureKnown Biological Role/ApplicationSupporting Data
(S)-2-Hydroxyisovaleric Acid Chiral building block for peptide synthesis.[5]Used in the preparation of cytotoxic didemnin cyclopeptides and the antineoplastic agent dolastatin 15.[5]
(R)-2-Hydroxyisovaleric Acid No specific biological efficacy data is readily available.-
(±)-2-Hydroxyisovaleric Acid Valine precursor, promotes growth in valine deficiency.[1]Studies in chicks and rats show it can be converted to valine.[1]

3-Hydroxyisovaleric Acid

3-Hydroxyisovaleric acid is a well-established, sensitive biomarker for biotin deficiency.[6][7] It is formed from an alternative pathway in the metabolism of leucine when the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is impaired.[6]

Metabolic Pathway of 3-Hydroxyisovaleric Acid

In a state of biotin deficiency, the metabolism of leucine is shunted, leading to the accumulation and excretion of 3-hydroxyisovaleric acid.

Metabolic Pathway of 3-Hydroxyisovaleric Acid cluster_0 Leucine Catabolism cluster_1 Biotin-Dependent Pathway cluster_2 Biotin-Deficient Pathway Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA carboxylase (Biotin-dependent) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Enoyl-CoA hydratase (Alternative Pathway) HIVA3 3-Hydroxyisovaleric Acid Hydroxyisovaleryl_CoA->HIVA3

Formation of 3-Hydroxyisovaleric Acid in Biotin Deficiency.
Efficacy Comparison of 3-Hydroxyisovaleric Acid Isomers

There is a significant lack of research comparing the biological efficacy of the (R)- and (S)-enantiomers of 3-hydroxyisovaleric acid. The majority of clinical and research focus has been on the quantification of total 3-hydroxyisovaleric acid as a diagnostic marker.

Isomer/MixtureKnown Biological Role/ApplicationSupporting Data
(S)-3-Hydroxyisovaleric Acid No specific biological efficacy data is readily available.-
(R)-3-Hydroxyisovaleric Acid No specific biological efficacy data is readily available.-
(±)-3-Hydroxyisovaleric Acid Sensitive indicator of biotin deficiency.[6][7]Elevated urinary excretion is observed in experimentally induced biotin deficiency in humans.[8]

Experimental Protocols

While protocols for comparing the biological efficacy of the isomers are not available, established methods for their analysis are crucial for any future research in this area.

Quantification of 3-Hydroxyisovaleric Acid by UPLC-MS/MS

This method is used for the accurate and precise quantification of total 3-hydroxyisovaleric acid in urine.

Sample Preparation:

  • Urine samples are thawed and vortexed.

  • For removal of precipitates, samples are warmed at 60°C for 10 minutes, vortexed, and then centrifuged.

  • An internal standard is added to the supernatant.

  • Samples are diluted with deionized water before injection.

Instrumentation:

  • Chromatography: Waters Acquity UPLC system with an HSS T3 column.

  • Mass Spectrometry: Thermo Electron TSQ Quantum Ultra tandem mass spectrometer.

Chromatographic Conditions:

  • Mobile Phase: 0.01% formic acid and methanol.

  • Gradient Elution: A linear gradient is used to increase the methanol concentration over time.

  • Flow Rate: 400 µL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Negative mode electrospray ionization.

  • Selected Reaction Monitoring (SRM): Specific ion transitions for 3-hydroxyisovaleric acid and the internal standard are monitored.

UPLC-MS/MS Workflow Sample Urine Sample Prep Sample Preparation (Thaw, Vortex, Centrifuge, Add Internal Standard, Dilute) Sample->Prep UPLC UPLC Separation (HSS T3 Column) Prep->UPLC MS Tandem Mass Spectrometry (ESI-, SRM) UPLC->MS Data Data Analysis (Quantification) MS->Data

Workflow for 3-Hydroxyisovaleric Acid Quantification.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of the metabolic origins of 2- and 3-hydroxyisovaleric acid. However, there is a clear gap in the knowledge regarding the specific biological activities and potential therapeutic efficacy of their individual enantiomers. For drug development professionals and researchers, this represents an unexplored area with potential for discovery. Future studies should focus on:

  • Chiral Synthesis and Separation: Developing robust methods for the synthesis and purification of the individual (R)- and (S)-enantiomers of both 2- and 3-hydroxyisovaleric acid.

  • In Vitro Efficacy Studies: Conducting head-to-head comparisons of the enantiomers in various bioassays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays, to elucidate any stereospecific effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual isomers to determine if there are stereoselective differences.

  • Signaling Pathway Analysis: Investigating the impact of each isomer on relevant cellular signaling pathways to understand their mechanisms of action.

By addressing these research questions, a clearer picture of the pharmacological potential of each hydroxyisovaleric acid isomer will emerge, paving the way for the development of more targeted and effective therapeutic agents.

References

Spectroscopic Analysis for the Confirmation of (2R,3R)-3-HYDROXY-D-ISOVALINE Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical characterization of pharmaceutical compounds is paramount in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of (2R,3R)-3-hydroxy-D-isovaline, a non-proteinogenic β-hydroxy α-amino acid. By presenting experimental data and detailed protocols, this document serves as a resource for researchers to unequivocally identify this specific stereoisomer and differentiate it from its diastereomers and enantiomers.

Introduction to 3-Hydroxy-D-isovaline Stereoisomers

3-Hydroxy-isovaline possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific spatial arrangement of the hydroxyl and amino groups defines their unique chemical and biological properties. Therefore, rigorous spectroscopic analysis is essential to confirm the synthesis of the desired (2R,3R) configuration.

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) (Predicted)

Proton(2R,3R)(2S,3S)(2R,3S)(2S,3R)Key Differentiating Features
H-3 ~3.8-4.2 ppm (d)~3.8-4.2 ppm (d)~3.9-4.3 ppm (d)~3.9-4.3 ppm (d)The coupling constant J(H-3, H-4) will differ between erythro (2R,3R/2S,3S) and threo (2R,3S/2S,3R) isomers due to different dihedral angles.
H-4 ~1.8-2.2 ppm (m)~1.8-2.2 ppm (m)~1.9-2.3 ppm (m)~1.9-2.3 ppm (m)Multiplicity and chemical shift will be influenced by the adjacent stereocenter.
C2-CH₃ ~1.2-1.5 ppm (s)~1.2-1.5 ppm (s)~1.2-1.5 ppm (s)~1.2-1.5 ppm (s)Chemical shift may show slight variations between diastereomers.
C4-CH₃ ~0.9-1.2 ppm (t)~0.9-1.2 ppm (t)~0.9-1.2 ppm (t)~0.9-1.2 ppm (t)Chemical shift may show slight variations between diastereomers.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) (Predicted)

Carbon(2R,3R)(2S,3S)(2R,3S)(2S,3R)Key Differentiating Features
C-1 (COOH) ~175-180 ppm~175-180 ppm~175-180 ppm~175-180 ppmMinor shifts may be observed between diastereomers.
C-2 (C-NH₂) ~58-62 ppm~58-62 ppm~59-63 ppm~59-63 ppmThe chemical shift of the carbon bearing the amino group is sensitive to the relative stereochemistry.
C-3 (C-OH) ~70-75 ppm~70-75 ppm~71-76 ppm~71-76 ppmThe chemical shift of the carbon bearing the hydroxyl group is sensitive to the relative stereochemistry.
C-4 ~25-30 ppm~25-30 ppm~26-31 ppm~26-31 ppm
C2-CH₃ ~20-25 ppm~20-25 ppm~21-26 ppm~21-26 ppm
C5 ~8-12 ppm~8-12 ppm~8-12 ppm~8-12 ppm

Table 3: Comparative Infrared (IR) Spectroscopy Data (Predicted)

Functional Group(2R,3R)(2S,3S)(2R,3S)(2S,3R)Key Differentiating Features
O-H Stretch ~3200-3500 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)The extent of intra- and intermolecular hydrogen bonding can differ, leading to variations in band shape and position.
N-H Stretch ~3000-3300 cm⁻¹ (medium)~3000-3300 cm⁻¹ (medium)~3000-3300 cm⁻¹ (medium)~3000-3300 cm⁻¹ (medium)
C=O Stretch ~1580-1650 cm⁻¹ (strong)~1580-1650 cm⁻¹ (strong)~1580-1650 cm⁻¹ (strong)~1580-1650 cm⁻¹ (strong)The zwitterionic nature will place this at a lower wavenumber than a standard carboxylic acid.
Fingerprint Region Unique PatternUnique PatternUnique PatternUnique PatternThe combination of skeletal vibrations in the 400-1500 cm⁻¹ region will be unique for each stereoisomer.

Table 4: Comparative Mass Spectrometry (MS) Data (Predicted)

Ion(2R,3R)(2S,3S)(2R,3S)(2S,3R)Key Differentiating Features
[M+H]⁺ 134.0766134.0766134.0766134.0766Identical for all isomers.
[M+H - H₂O]⁺ 116.0650116.0650116.0650116.0650Relative intensities of fragment ions may differ.
[M+H - COOH]⁺ 88.086888.086888.086888.0868Fragmentation patterns in MS/MS experiments can be stereospecific due to differences in the stability of precursor ions and transition states.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). Add a small amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for assigning protons on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for confirming the overall carbon skeleton and connectivity.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with electrospray ionization (ESI), such as a mixture of water and methanol with a small amount of formic acid to promote protonation.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). Acquire full scan mass spectra to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and analyze the resulting product ions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Stereoselective Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure of this compound Confirmed Data_Analysis->Structure_Confirmed

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation NMR_Data NMR Data (Chemical Shifts, Coupling Constants, NOE) Connectivity Connectivity (COSY, HMBC) NMR_Data->Connectivity Relative_Stereochem Relative Stereochemistry (J-coupling, NOE) NMR_Data->Relative_Stereochem IR_Data IR Data (Functional Groups, Fingerprint Region) Functional_Groups Functional Groups (IR, NMR) IR_Data->Functional_Groups MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Connectivity Final_Structure Confirmed Structure: This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Relative_Stereochem->Final_Structure Absolute_Stereochem Absolute Stereochemistry (Chiral Synthesis/Reagents, VCD/ECD) Absolute_Stereochem->Final_Structure

Conclusion

The definitive structural confirmation of this compound necessitates a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the primary framework of the molecule's connectivity and relative stereochemistry, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguous assignments. Infrared spectroscopy confirms the presence of key functional groups and provides a unique fingerprint for the molecule. Mass spectrometry verifies the molecular weight and can offer stereochemical insights through detailed fragmentation analysis. For absolute stereochemical confirmation, comparison with an authenticated standard or the use of chiral derivatizing agents in NMR, or chiroptical methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), would be required. By following the detailed protocols and comparing the acquired data with the expected values for all possible stereoisomers, researchers can confidently verify the synthesis of the desired this compound.

A Researcher's Guide to Metabolic Profiling: A Cross-Platform Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic profiling, selecting the optimal analytical approach is paramount. This guide provides an objective comparison of the leading methodologies, supported by experimental data, to inform your decision-making process and accelerate your research.

Metabolic profiling, the large-scale study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. The choice of analytical platform significantly influences the scope and resolution of this snapshot. This guide delves into the two primary analytical technologies, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and compares the two main strategic approaches: targeted and untargeted metabolomics.

At a Glance: Key Metabolic Profiling Strategies

Metabolomics strategies are broadly categorized as either targeted or untargeted, each with distinct advantages and applications.[1][2]

  • Targeted Metabolomics: This hypothesis-driven approach focuses on the precise measurement of a predefined set of known metabolites.[3][4] It offers high sensitivity and accuracy, making it ideal for validating biomarkers or quantifying specific metabolic pathways.[3][5]

  • Untargeted Metabolomics: This discovery-oriented approach aims to capture the broadest possible range of metabolites in a sample, including unknown compounds.[1][5] It is a powerful tool for generating new hypotheses and identifying novel biomarkers.[2][5]

Core Analytical Platforms: MS vs. NMR

The two workhorses of the metabolomics laboratory are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] While both are powerful, they offer complementary strengths.

Mass Spectrometry (MS) is renowned for its high sensitivity and broad coverage, capable of detecting hundreds to thousands of metabolites in a single analysis.[7][8] It is often coupled with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) to handle the complexity of biological samples.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy is prized for its exceptional reproducibility, quantitative accuracy, and non-destructive nature.[9][10] It requires minimal sample preparation and can provide detailed structural information about metabolites.[6][7]

Quantitative Performance Comparison

The selection of a metabolic profiling platform often hinges on a trade-off between the number of metabolites detected (coverage) and the precision of the measurement. The following tables summarize the key quantitative performance metrics for MS and NMR platforms.

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Source(s)
Metabolite Coverage 300 - 1000+30 - 100[8]
Sensitivity High (nanomolar to picomolar)Low (micromolar)[7][10]
Reproducibility (CV%) Average (>20%)Very High (<5%)[8][9]
Quantitative Accuracy Requires internal standards and calibration curvesHighly quantitative and inherent[9][11]
Throughput Lower (due to chromatography)Higher (amenable to automation)[9]

Experimental Workflow Overview

The general workflow in a metabolomics study involves several key stages, from initial sample handling to final biological interpretation. Understanding this process is crucial for designing robust experiments and ensuring high-quality data.

metabolomics_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Sample Collection (e.g., Plasma, Urine, Tissue) SamplePreparation Sample Preparation (e.g., Extraction, Derivatization) SampleCollection->SamplePreparation Quenching Metabolism DataAcquisition Data Acquisition (MS or NMR) SamplePreparation->DataAcquisition Injection DataProcessing Data Processing (e.g., Peak Picking, Alignment) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., PCA, OPLS-DA) DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification StatisticalAnalysis->MetaboliteID BiologicalInterpretation Biological Interpretation (Pathway Analysis) MetaboliteID->BiologicalInterpretation

Caption: A generalized workflow for a metabolomics experiment.

Detailed Experimental Protocols

The following sections provide an overview of typical experimental protocols for untargeted metabolic profiling using LC-MS and NMR for common biological matrices.

Untargeted LC-MS Protocol for Human Plasma

This protocol is designed for the broad profiling of metabolites in human plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold methanol (containing internal standards) for protein precipitation.[12]

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.[12]

  • LC-MS Analysis:

    • Liquid Chromatography: Separation is typically performed on a reversed-phase C18 column or a HILIC column for polar metabolites.[14][15] A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.[14][15]

    • Mass Spectrometry: Data is acquired in both positive and negative ionization modes to maximize metabolite coverage.[14] High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are used to obtain accurate mass measurements for metabolite identification.[6][14]

  • Data Processing:

    • Raw data is processed using software such as Compound Discoverer or XCMS.

    • Steps include peak picking, retention time alignment, and peak integration.

    • Metabolite identification is performed by matching accurate mass and fragmentation patterns (MS/MS) to spectral libraries.

Untargeted NMR Protocol for Human Urine

This protocol outlines the steps for analyzing the metabolic profile of human urine using NMR.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to remove particulate matter.[1]

    • To 500 µL of urine supernatant, add 100 µL of a phosphate buffer solution (in D₂O) to maintain a constant pH and provide a lock signal.[3] The buffer also contains an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[3]

    • Vortex the mixture and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectra are typically acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).[1]

    • A standard 1D ¹H NMR experiment with water suppression (e.g., NOESYPR1D) is commonly used for a general metabolic fingerprint.

    • For more detailed structural information and to resolve signal overlap, 2D NMR experiments such as J-resolved or HSQC spectroscopy can be employed.[3]

  • Data Processing:

    • Raw NMR data is processed using software like NMRPipe or Chenomx.

    • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

    • Metabolite identification and quantification are performed by comparing the experimental spectra to spectral databases of known metabolites.

Signaling Pathway Visualization: Glycolysis

To illustrate the application of metabolomics in pathway analysis, the following diagram depicts the key steps of glycolysis, a central metabolic pathway. Metabolomics can be used to quantify the intermediates of this pathway, providing insights into cellular energy metabolism.

glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase Glucose->G6P  ATP  ADP F6P Fructose-6-phosphate G6P->F6P F1_6BP Fructose-1,6-bisphosphate F6P->F1_6BP Phosphofructokinase F6P->F1_6BP  ATP  ADP G3P Glyceraldehyde-3-phosphate F1_6BP->G3P DHAP Dihydroxyacetone phosphate F1_6BP->DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG DHAP->G3P _3PG 3-Phosphoglycerate BPG->_3PG BPG->_3PG  ADP  ATP _2PG 2-Phosphoglycerate _3PG->_2PG PEP Phosphoenolpyruvate _2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PEP->Pyruvate  ADP  ATP HK ATP -> ADP PFK ATP -> ADP PGK ADP -> ATP PK ADP -> ATP

Caption: Key metabolic steps in the Glycolysis pathway.

By carefully considering the strengths and limitations of each platform and methodology, researchers can design and execute powerful metabolomics studies that yield high-quality, reproducible, and biologically insightful data.

References

Evaluating the performance of different chiral columns for amino acid separation

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of leading chiral column technologies for the enantioselective separation of amino acids, supported by experimental data and detailed protocols.

The accurate separation and quantification of amino acid enantiomers is a critical task in various scientific disciplines, from pharmaceutical development to clinical diagnostics and food science. The choice of a suitable chiral stationary phase (CSP) is paramount for achieving the desired resolution and sensitivity. This guide provides a comparative overview of the performance of different classes of chiral columns for the separation of amino acids, with a focus on zwitterionic, crown ether, and macrocyclic glycopeptide-based columns.

Comparative Performance of Chiral Columns

The selection of a chiral column is often dictated by the specific amino acids of interest, the desired analytical speed, and compatibility with detection methods such as mass spectrometry (MS). Below is a summary of the performance of several widely used chiral columns for the separation of various amino acid enantiomers. The data presented is a synthesis of findings from multiple studies to provide a broad comparative perspective.

Table 1: Performance Comparison of Chiral Columns for the Separation of Underivatized Amino Acids

Chiral Stationary Phase (CSP) TypeCommercial Column ExampleAmino AcidResolution (Rs)Separation Factor (α)Elution OrderKey Characteristics & Notes
Zwitterionic CHIRALPAK® ZWIX(+)DL-Trp> 1.51.29D then LComplementary selectivity to ZWIX(-). Good for free amino acids and small peptides.[1][2]
CHIRALPAK® ZWIX(-)DL-Trp> 1.51.21L then DEnantiomer elution order is often reversed compared to ZWIX(+).[1][2]
CHIRALPAK® ZWIX(+)DL-Gln> 1.52.33 (ACQ-derivatized)D then LShows good separation for both underivatized and derivatized amino acids.[2]
Crown Ether Crownpak® CR-I(+)DL-His1.99-D then LExcellent for separating enantiomers of amino acids with primary amino groups.[2]
Crownpak® CR-I(+)DL-Leu9.26-D then LCapable of achieving very high resolution for certain amino acids.[2]
ChiroSil® SCA(-)DL-Ser> 1.51.99L then DEnables inversion of elution order compared to the (+) conformation.[3]
ChiroSil® SCA(-)DL-Glu> 1.51.60L then DEffective for neurophysiologically relevant amino acids.[3]
Macrocyclic Glycopeptide Astec CHIROBIOTIC® TDL-Tyr> 1.5--Broad applicability for underivatized amino acids.[4]
Astec CHIROBIOTIC® TDL-Arg> 1.5--Compatible with LC-MS friendly mobile phases.[4]
Astec CHIROBIOTIC® TAGβ²-homoamino acids--R then SExhibits better selectivity for β²-homoamino acids compared to CHIROBIOTIC T/T2.[5]
Astec CHIROBIOTIC® T/T2β³-homoamino acids--R then SBetter separation of β³-homoamino acid enantiomers.[5]

Note: Resolution (Rs) and Separation Factor (α) values are highly dependent on the specific experimental conditions (e.g., mobile phase, temperature, flow rate). The data presented here are for comparative purposes and are derived from the cited literature.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral separation methods. Below are representative methodologies for the use of zwitterionic, crown ether, and macrocyclic glycopeptide chiral columns.

1. Zwitterionic Chiral Column Methodology (e.g., CHIRALPAK® ZWIX(+)/(-))

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 3 µm particle size

  • Mobile Phase: A common mobile phase consists of methanol with a small percentage of water. For LC-MS compatibility, additives like formic acid or acetic acid and a volatile base like ammonia or triethylamine are used. A typical starting point is Methanol/Water (95:5, v/v) with 0.1% formic acid and 0.05% ammonia.[1]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Ambient or controlled (e.g., 25°C). Temperature can be a critical parameter for optimizing selectivity.[1]

  • Detection: UV (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS)

  • Sample Preparation: Amino acids are dissolved in the mobile phase or a compatible solvent.

2. Crown Ether Chiral Column Methodology (e.g., Crownpak® CR-I(+))

  • Column: Crownpak® CR-I(+), 5 µm particle size

  • Mobile Phase: Typically an acidic aqueous solution with an organic modifier. A common mobile phase is perchloric acid solution (pH 1.0-2.0) with methanol. For example, 84% MeOH / 16% H₂O with 5 mM HClO₄.[3]

  • Flow Rate: 0.8 - 1.2 mL/min

  • Temperature: Often sub-ambient temperatures (e.g., 5-15°C) are used to enhance resolution.

  • Detection: UV (e.g., 200 nm) or fluorescence after pre-column derivatization if the amino acid lacks a chromophore.

  • Sample Preparation: Samples are dissolved in a dilute acidic solution, compatible with the mobile phase.

3. Macrocyclic Glycopeptide Chiral Column Methodology (e.g., Astec CHIROBIOTIC® T)

  • Column: Astec CHIROBIOTIC® T, 5 µm particle size

  • Mobile Phase: This CSP is versatile and can be used in reversed-phase, normal-phase, and polar organic modes. For underivatized amino acids in reversed-phase, a common mobile phase is a mixture of water and an organic modifier (methanol or acetonitrile) with an acid and a base. For example, Water/Methanol/Formic Acid (e.g., 50:50:0.1, v/v/v).[4]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Ambient temperature is often sufficient.

  • Detection: UV or MS. These columns are generally compatible with LC-MS.[4]

  • Sample Preparation: Dissolve the amino acid sample in the initial mobile phase.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for amino acid separation using different types of chiral columns.

experimental_workflow_zwitterionic cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Amino Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Pump HPLC Pump (MeOH/H2O/Additives) Pump->Injector Column Zwitterionic Column (e.g., ZWIX(+)) Injector->Column Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification experimental_workflow_crown_ether cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Amino Acid Sample Dissolve Dissolve in Dilute Acid Sample->Dissolve Injector Injector Dissolve->Injector Pump HPLC Pump (Acidic Aqueous/MeOH) Pump->Injector Column Crown Ether Column (e.g., Crownpak CR-I(+)) Injector->Column Detector Detector (UV/Fluorescence) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification experimental_workflow_macrocyclic cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Amino Acid Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Pump HPLC Pump (RP, NP, or Polar Organic) Pump->Injector Column Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) Injector->Column Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

References

Biological activity comparison between D- and L-amino acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of D- and L-Amino Acid Analogs

Introduction: The Significance of Chirality in Biological Systems

Amino acids, the fundamental building blocks of proteins, exist as stereoisomers—molecules that are mirror images of each other, known as enantiomers.[1][2] With the exception of glycine, all proteinogenic amino acids are chiral and are designated as either L- (levorotatory) or D- (dextrorotatory) forms based on the spatial arrangement of their functional groups around the central alpha-carbon.[1][3] In nature, there is a profound preference for the L-form; virtually all proteins in living organisms are synthesized from L-amino acids.[2][4] D-amino acids, while less common, are not merely biological oddities. They are found in bacterial cell walls, and certain peptide antibiotics, and play crucial roles in specialized physiological processes, such as neurotransmission.[1][5]

This guide provides a comparative analysis of the biological activities of D- and L-amino acid analogs, focusing on their stability, pharmacokinetics, and interactions with biological systems. The distinct stereochemistry of these molecules leads to significant differences in their therapeutic potential, making this a critical area of study for researchers in drug development and molecular biology.

Comparative Biological Properties: A Tale of Two Enantiomers

The substitution of naturally occurring L-amino acids with their D-enantiomers in peptide-based therapeutics is a key strategy to modulate their biological properties. This section compares the performance of D- and L-amino acid analogs across several key parameters.

Proteolytic Stability and Pharmacokinetics

One of the most significant advantages of incorporating D-amino acids into peptide drugs is the dramatic increase in their resistance to enzymatic degradation.[6]

  • Resistance to Proteolysis : Endogenous proteases, the enzymes responsible for breaking down proteins and peptides, are stereospecific and primarily recognize L-amino acid residues.[7][8] Consequently, peptides composed of L-amino acids are often rapidly degraded in the body, limiting their therapeutic efficacy.[8] In contrast, peptides containing D-amino acids are highly resistant to these enzymes.[9][10] This enhanced stability has been demonstrated against proteases like trypsin, chymotrypsin, and enzymes present in serum.[9][10] For example, while L-peptides can be completely degraded by proteinase K within hours, their D-amino acid-modified counterparts can remain largely intact for over 24 hours.[8]

  • Improved Pharmacokinetics : The increased stability of D-peptides directly translates to a longer circulating half-life in vivo.[1][6] The primary enzyme responsible for metabolizing most D-amino acids in mammals is D-amino acid oxidase (DAAO), which is found in high concentrations in the liver and kidneys.[11][12] This enzyme catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, hydrogen peroxide, and ammonia.[13][14] The rate of this clearance is a critical factor in the pharmacokinetics of D-amino acid-based drugs. Studies in mice lacking the DAAO enzyme have shown a dramatically sustained level of D-serine in plasma compared to wild-type mice, highlighting the central role of DAAO in the clearance of D-amino acids.[15][16]

Table 1: Pharmacokinetic Comparison of D-Serine in Wild-Type vs. DAAO Knockout Mice

ParameterWild-Type Mice (ddY/DAO(+))DAAO Knockout Mice (ddY/DAO(-))Citation(s)
Plasma Half-life (t½) 1.2 hours> 10 hours[15]
Metabolism Rapidly diminished via DAAOSignificantly reduced clearance[15][17]
Metabolite Formation α-ketoisocaproic acid, L-leucine, H₂O₂No conversion to α-keto acids[15][17]
Receptor Interactions and Signaling

The stereochemistry of an amino acid analog is critical for its interaction with target receptors. While replacing an L-amino acid with a D-amino acid preserves the side chain's chemical properties, it inverts its spatial orientation, which can profoundly affect receptor binding and subsequent biological activity.[7]

  • Altered Conformation and Bioactivity : Introducing D-amino acids can alter a peptide's secondary structure, such as its ability to form α-helices or β-sheets, which may impact its binding affinity for a target receptor.[7][18] This can either diminish or, in some cases, enhance the peptide's intended effect. Therefore, careful consideration must be given to the position of D-amino acid substitution to maintain the desired biological activity.[7]

  • G Protein-Coupled Receptors (GPCRs) : GPCRs are a major class of drug targets that bind a wide variety of ligands, including amino acids and peptides.[19][20] The activity of the extracellular calcium receptor (CaR), a type of GPCR, can be allosterically modulated by L-amino acids.[21] The stereospecificity of these interactions is crucial; D-amino acid substitutions in peptide ligands for GPCRs can reveal the importance of specific side chain orientations for receptor activation.[22]

Antimicrobial Activity

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic resistance.[5] The incorporation of D-amino acids is a well-established strategy to enhance their efficacy.

  • Enhanced Efficacy : D-amino acid-containing AMPs often show equal or even superior bactericidal activity compared to their all-L counterparts.[9] This is particularly true against Gram-positive bacteria, which can secrete proteases that degrade L-peptides.[23] By resisting this degradation, D-peptides can persist longer at the site of infection, leading to improved antimicrobial outcomes.[23]

  • Mechanism of Action : AMPs typically function by disrupting the bacterial cell membrane.[5] Since this interaction is often driven by electrostatic and hydrophobic forces rather than a specific chiral receptor, the overall activity can be maintained or improved even when D-amino acids are incorporated.[9]

Table 2: Comparative Antimicrobial Activity (MIC) of L- vs. D-Peptide Analogs

Peptide AnalogOrganismMIC (μg/mL) - L-Form (SET-M33L)MIC (μg/mL) - D-Form (SET-M33D)Fold Increase in ActivityCitation(s)
SET-M33 Staphylococcus aureus3248x[23]
SET-M33 Staphylococcus epidermidis64416x[23]
Polybia-CP Escherichia coli480.5x[10]
Polybia-CP Staphylococcus aureus881x[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates higher antimicrobial activity.

Immunogenicity

A potential advantage of using D-peptides in therapeutics is their reduced immunogenicity.[6][7] The enzymes involved in antigen processing and presentation are adapted to handle L-peptides. D-peptides are less likely to be processed and presented by major histocompatibility complex (MHC) molecules, potentially leading to a weaker immune response.[7]

Key Example: D-Serine vs. L-Serine in Neuromodulation

The roles of D-serine and L-serine in the central nervous system provide a powerful example of how enantiomers of the same amino acid can have distinct and vital biological functions.

L-serine is a non-essential amino acid that serves as a precursor for the synthesis of D-serine via the enzyme serine racemase.[24][25] While L-serine has various metabolic roles, it is D-serine that functions as a critical neurotransmitter. D-serine acts as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are essential for synaptic plasticity, learning, and memory.[26][27] In fact, D-serine is more potent than glycine itself in activating these receptors.[28] The degradation of endogenous D-serine by DAAO has been shown to markedly reduce NMDA receptor-mediated neurotransmission.[28] This highlights a specialized system where the D-enantiomer, not the more common L-enantiomer, performs the primary signaling function.

Visualizing Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

General Metabolic Fate of D- vs. L-Amino Acids cluster_L L-Amino Acids cluster_D D-Amino Acids L_AA L-Amino Acids Ribosome Ribosome (Protein Synthesis) L_AA->Ribosome Incorporated D_AA D-Amino Acids D_AA->Ribosome Not Incorporated DAAO D-Amino Acid Oxidase (DAAO) D_AA->DAAO Metabolized Protein Proteins (Functional/Structural) Ribosome->Protein Metabolites α-Keto Acids + Ammonia (NH₃) + Hydrogen Peroxide (H₂O₂) DAAO->Metabolites Excretion Excretion / Further Metabolism Metabolites->Excretion

Caption: Metabolic pathways for L- and D-amino acids.

D-Serine Signaling at the NMDA Receptor cluster_presynaptic Presynaptic Neuron cluster_glia Astrocyte (Glial Cell) cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR GluN1 GluN2 Glutamate->NMDAR:f1 Binds L_Serine L-Serine SerineRacemase Serine Racemase L_Serine->SerineRacemase Substrate D_Serine_Glia D-Serine SerineRacemase->D_Serine_Glia Synthesizes DAAO DAAO D_Serine_Glia->DAAO Degraded by D_Serine_Glia->NMDAR:f0 Binds (Co-agonist) Pyruvate Pyruvate DAAO->Pyruvate Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Plasticity Synaptic Plasticity (LTP, LTD) Ca_influx->Plasticity Activates

Caption: Role of D-Serine as a co-agonist in NMDA receptor activation.

Workflow: Protease Stability Assay start Start prep_peptides Prepare equal concentrations of L- and D-Peptide solutions start->prep_peptides incubation Incubate peptides with protease (e.g., Trypsin) at 37°C prep_peptides->incubation time_points Take aliquots at different time points (e.g., 0, 1, 4, 24 hr) incubation->time_points quench Stop reaction (e.g., add acid or heat) time_points->quench hplc Analyze samples by Reverse-Phase HPLC quench->hplc analysis Quantify remaining peptide by integrating peak area hplc->analysis end End analysis->end

Caption: Experimental workflow for comparing peptide proteolytic stability.

Experimental Protocols

Protocol 1: Protease Stability Assay

This protocol is used to compare the stability of D- and L-peptide analogs in the presence of a specific protease.

  • Peptide Preparation : Synthesize and purify both the all-L and the D-amino acid-containing peptide analogs. Prepare stock solutions of each peptide at a known concentration (e.g., 1 mg/mL) in an appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Enzyme Preparation : Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or proteinase K) in the same buffer at a concentration relevant to physiological conditions or for experimental efficacy.

  • Incubation : In separate reaction tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 peptide-to-enzyme w/w). Incubate the reactions at 37°C.

  • Time-Course Sampling : At predetermined time points (e.g., 0, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot from each reaction tube.

  • Reaction Quenching : Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA) to a final concentration of 1%, or by heat inactivation. This denatures the protease and prevents further degradation.

  • Analysis : Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The amount of intact peptide remaining is quantified by measuring the area of the corresponding chromatographic peak.[10]

  • Data Interpretation : Plot the percentage of intact peptide remaining against time for both the L- and D-analogs to compare their stability.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antimicrobial activity of peptide analogs against specific bacterial strains.

  • Bacterial Culture : Grow the target bacterial strain (e.g., S. aureus) in an appropriate liquid broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Peptide Dilution Series : In a 96-well microtiter plate, prepare a two-fold serial dilution of each peptide analog (L- and D-forms) in the bacterial growth medium.

  • Inoculation : Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) and add it to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[23] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Protocol 3: D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol measures the activity of DAAO by detecting one of its reaction products, hydrogen peroxide (H₂O₂).[13][14]

  • Sample Preparation : Prepare samples which may include purified recombinant DAAO enzyme, tissue homogenates (e.g., from kidney or brain), or cell lysates.[13]

  • Reaction Mixture : Prepare a reaction buffer containing a D-amino acid substrate (e.g., D-serine or D-alanine) and a detection reagent system. A common system uses horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red or o-dianisidine) that produces a colored or fluorescent product upon oxidation by H₂O₂.

  • Initiate Reaction : Add the DAAO-containing sample to the reaction mixture to start the enzymatic reaction.

  • Incubation and Measurement : Incubate the reaction at a controlled temperature (e.g., 37°C). Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis : The rate of change in the signal is proportional to the rate of H₂O₂ production and thus reflects the DAAO activity in the sample. A standard curve using known concentrations of H₂O₂ can be used for quantification.[14]

References

A comparative analysis of synthetic routes to hydroxy amino acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxy amino acids are a critical class of molecules, forming essential components of many biologically active natural products, pharmaceuticals, and serving as versatile chiral building blocks in organic synthesis. The stereoselective synthesis of these compounds is of paramount importance, and a variety of methods have been developed to achieve this. This guide provides a comparative analysis of the most common and effective synthetic routes to α-, β-, γ-, and δ-hydroxy amino acids, with a focus on asymmetric strategies. We present quantitative data for direct comparison, detailed experimental protocols for key reactions, and visual diagrams of the reaction pathways.

I. Synthetic Routes to β-Hydroxy-α-Amino Acids

β-Hydroxy-α-amino acids are prevalent motifs in a number of natural products and therapeutic agents. Their synthesis has been a major focus in organic chemistry, leading to the development of several powerful methodologies.

Asymmetric Aldol Reactions

The aldol reaction remains a cornerstone for the construction of β-hydroxy carbonyl compounds, and its application to the synthesis of β-hydroxy-α-amino acids has been extensively explored. A notable example is the use of complementary aldol reactions to access all possible stereoisomers of a protected β-hydroxy γ-amino acid, which can be further manipulated to the desired α-amino acid.[1] Another approach involves the Brønsted base-catalyzed syn-selective direct aldol reaction of Schiff bases of glycine derivatives.[2]

Asymmetric Hydrogenation

Iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters provides a highly efficient route to enantioenriched syn-aryl β-hydroxy α-amino acid derivatives. This method offers excellent diastereoselectivities and enantioselectivities.[3]

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. L-threonine aldolases (LTA) and D-threonine aldolases (DTA) have been utilized for the stereoselective synthesis of various β-hydroxy-α-amino acids from glycine and aldehydes.[4] Additionally, 2-oxoglutarate-dependent hydroxylases have been identified and employed for the highly regioselective and stereoselective hydroxylation of amino acids to produce L-threo-β-hydroxy-α-amino acids.[5][6]

Comparative Data for β-Hydroxy-α-Amino Acid Synthesis
MethodSubstrateProduct StereochemistryYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
Asymmetric Aldol ReactionPropionate and Aldehydesyn96->99[1]
Ir-Catalyzed Asymmetric HydrogenationAryl α-dibenzylamino β-ketoestersyn>99>99/1up to >99[3]
Enzymatic (Threonine Aldolase)Glycine and AldehydeVariesHighHigh-[4]
Enzymatic (Hydroxylase)L-His / L-GlnL-threo---[5][6]

II. Synthetic Routes to γ-Hydroxy-α-Amino Acids

γ-Hydroxy-α-amino acids are key components of several bioactive compounds, including antidiabetics.[7]

Enzymatic Tandem Aldol Addition–Transamination

A one-pot, two-step enzymatic approach has been developed for the synthesis of γ-hydroxy-α-amino acids. This method involves an initial enantioselective aldol addition of pyruvate to a nonaromatic aldehyde, followed by an enantioselective amination using an S-selective transaminase.[7][8]

Comparative Data for γ-Hydroxy-α-Amino Acid Synthesis
MethodSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Enzymatic Tandem Aldol Addition-TransaminationPyruvate and various nonaromatic aldehydesChiral γ-hydroxy-α-amino acidsHighHigh[7][8]

III. Synthetic Routes to δ-Hydroxy-α-Amino Acids

Unnatural chiral δ-hydroxy α-amino acids are important intermediates in the synthesis of complex molecules like 3-substituted prolines.[9]

Copper/Ruthenium Relay Catalysis

An efficient Cu/Ru relay catalytic system enables the asymmetric cascade reaction between inert allylic alcohols and a ketoimine ester. This process, which merges hydrogen-borrowing and asymmetric Michael addition, yields chiral α-amino δ-hydroxy acid derivatives with two adjacent tertiary stereocenters.[9]

Comparative Data for δ-Hydroxy-α-Amino Acid Synthesis
MethodSubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
Cu/Ru Relay CatalysisAllylic alcohols and ketoimine esterChiral α-amino δ-hydroxy acid derivativesGoodHighExcellent[9]

IV. Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful and direct method for the synthesis of enantiomerically pure vicinal amino alcohols from alkenes. This reaction utilizes catalytic amounts of osmium tetroxide, a chiral ligand (typically derived from dihydroquinine or dihydroquinidine), and a nitrogen source.[10][11][12] It has been successfully applied to the synthesis of β-amino-α-hydroxy esters.[13]

Workflow for Sharpless Asymmetric Aminohydroxylation

Sharpless_Aminohydroxylation Alkene Alkene Intermediate Osmacycle Intermediate Alkene->Intermediate NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->Intermediate Catalyst OsO4 Chiral Ligand Catalyst->Intermediate catalyzes Hydrolysis Hydrolysis Intermediate->Hydrolysis Product vic-Amino Alcohol Hydrolysis->Product

Caption: General workflow for the Sharpless Asymmetric Aminohydroxylation.

V. Experimental Protocols

General Procedure for Ir-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation of Aryl α-Dibenzylamino β-Ketoesters[3]

A solution of the aryl α-dibenzylamino β-ketoester and the Ir/f-phamidol catalyst in a suitable solvent is placed in an autoclave. The autoclave is charged with hydrogen gas to a specified pressure. The reaction mixture is stirred at a given temperature for a designated time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding chiral aryl β-hydroxy α-amino derivative. The dibenzyl protecting group can be removed by hydrogenation with 10% Pd(OH)₂ under 5 atm of H₂ at room temperature.

Preparative-Scale Production of L-threo-β-Hydroxy-His using E. coli Whole Cells[5][6]

E. coli cells expressing the gene encoding the amino acid hydroxylase AEP14369 are cultured and harvested. For the whole-cell reaction, the cells are resuspended in a reaction buffer containing the substrate (L-His), a-ketoglutarate, L-ascorbic acid, and FeSO₄. The reaction mixture is incubated at a controlled temperature with shaking. The conversion of the substrate is monitored by HPLC. Upon completion, the cells are removed by centrifugation, and the supernatant is collected. The product, L-threo-β-hydroxy-His, is then purified from the supernatant. Under optimized conditions, concentrations of up to 137 mM (23.4 g/L) of L-threo-β-hydroxy-His have been obtained.

One-Pot Protocol for the Synthesis of syn-β-Hydroxy γ-Amino Acids via Aldol Reaction[1]

To a solution of the starting propionate in an immiscible solvent mixture (e.g., PhMe/DCM/H₂O), the appropriate reagents for the aldol reaction are added. Following the completion of the aldol reaction, a solution of THF/H₂O₂ is added for the hydrolysis step. The reaction is monitored until completion. After an aqueous workup, the desired hydroxy acid is obtained directly. This one-pot procedure has been successfully scaled up to produce over 90-gram batches.

VI. Conclusion

The synthesis of hydroxy amino acids is a rich and diverse field, with a range of powerful methods available to the modern chemist. The choice of synthetic route will depend on several factors, including the desired stereochemistry, the position of the hydroxyl group, the scale of the synthesis, and the availability of starting materials and reagents. Asymmetric catalytic methods, both chemical and enzymatic, have emerged as the most efficient and selective approaches. Enzymatic routes, in particular, offer the advantages of being environmentally benign and operating under mild conditions. This guide provides a starting point for researchers to compare and select the most appropriate method for their specific needs in the synthesis of these valuable chiral building blocks.

References

Safety Operating Guide

Proper Disposal of (2R,3R)-3-HYDROXY-D-ISOVALINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Regulatory Compliance

Based on available information for similar amino acids, (2R,3R)-3-HYDROXY-D-ISOVALINE is not classified as a hazardous substance. However, it is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework for hazardous waste management in the United States[1]. All laboratory personnel are responsible for being aware of their institution's specific waste management policies.

Key Principles of Chemical Waste Disposal:

  • Segregation: Do not mix different chemical waste streams unless they are known to be compatible and of the same hazard class[1][2].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (if applicable) and the full chemical name and concentration of the contents[2][3].

  • Storage: Waste must be stored in designated, properly labeled "Satellite Accumulation Areas" (SAAs) that are inspected regularly[3][4].

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste[2][4].

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in solid form and as an aqueous solution.

Experimental Protocol: Disposal of this compound

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Materials:

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.

  • Clearly labeled waste container (compatible with chemical solids or aqueous solutions).

  • Access to the laboratory's designated Satellite Accumulation Area (SAA).

  • Spill containment and cleanup materials.

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Characterization: Although not classified as hazardous, treat all chemical waste with caution. Do not assume a substance is benign without confirmation from a reliable source like an SDS.

  • Solid Waste Disposal:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, durable, and clearly labeled waste container.

    • The label should include the full chemical name: "this compound".

    • Store the sealed container in the designated SAA.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or licensed waste disposal contractor[5].

  • Aqueous Solution Disposal:

    • For dilute aqueous solutions of this compound, consult your institution's policy on sewer disposal. Some institutions may permit the disposal of non-hazardous, biodegradable aqueous solutions down the drain with copious amounts of water[3]. However, never pour chemical waste down the drain without explicit approval from your EH&S department [4][6].

    • If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.

    • Store the container in the SAA and arrange for disposal via your institution's chemical waste program.

  • Empty Container Disposal:

    • A container that has held this compound can typically be disposed of as regular trash once it has been emptied, leaving as little residue as possible[6].

    • Rinse the container with a suitable solvent (e.g., water), and collect the rinseate as chemical waste[6].

    • Deface or remove all chemical labels before placing the container in the regular trash[6].

III. Quantitative Data Summary

For general laboratory chemical waste, specific quantitative limits for storage in SAAs are mandated by regulations.

ParameterRegulatory LimitCitation
Maximum Volume of Hazardous Waste in SAA55 gallons[4][6]
Maximum Volume of Acutely Toxic Waste in SAA1 quart[4][6]
Maximum Storage Time in SAA (partially filled)Up to 1 year[3]
Removal Time for Full Containers from SAAWithin 3 days[3]

Note: While this compound is not considered acutely toxic, these limits are provided for context within general laboratory chemical waste management.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid check_policy Consult Institutional Policy for Aqueous Waste aqueous_waste->check_policy store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa drain_disposal Drain Disposal Permitted? check_policy->drain_disposal flush_drain Flush with Copious Amounts of Water drain_disposal->flush_drain Yes collect_aqueous Collect in Labeled Aqueous Waste Container drain_disposal->collect_aqueous No end End: Proper Disposal flush_drain->end collect_aqueous->store_saa request_pickup Request Pickup by EH&S or Licensed Contractor store_saa->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety department when in doubt.

References

Essential Safety and Operational Guidance for Handling (2R,3R)-3-HYDROXY-D-ISOVALINE

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (2R,3R)-3-HYDROXY-D-ISOVALINE (CAS No. 152786-28-2) was found. The following guidance is based on general laboratory safety protocols for handling non-hazardous chemical compounds and information available for structurally similar amino acid derivatives. Researchers should always perform a risk assessment and consult their institution's safety office before handling any new chemical.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2] Face shields are recommended when there is a higher risk of splashing.[1][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential spills.[1][3]
Hand Protection Disposable GlovesNitrile gloves are recommended for handling the chemical.[2] Gloves should be inspected before use and changed immediately if contaminated.[2]
Respiratory Protection Not generally requiredBased on the nature of similar compounds, respiratory protection is not expected to be necessary under normal laboratory conditions with adequate ventilation. If the material is aerosolized or if handling large quantities in a poorly ventilated area, a risk assessment should be conducted to determine if a respirator is needed.[1]
Foot Protection Closed-toe ShoesRequired to protect feet from spills and falling objects.[1]

Operational Plan: Handling and Experimental Workflow

A systematic approach is crucial for safely handling this compound from receipt to disposal. The following workflow diagram illustrates the key steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Information (MSDS for similar compounds) b Don Appropriate PPE (Gloves, Lab Coat, Goggles) a->b c Prepare Work Area (Clean surface, ensure good ventilation) b->c d Weighing and Aliquoting (Use fume hood if dusty) c->d Proceed to handling e Dissolving and Mixing (Handle solutions with care) d->e f Performing Experiment e->f g Decontaminate Work Area f->g Experiment complete h Segregate Waste (Solid, Liquid, Sharps) g->h i Dispose of Waste per Institutional Guidelines h->i j Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Workflow for Safe Handling of this compound

Experimental Protocols

General Handling:

  • Preparation: Before handling, review all available safety information. Don the appropriate PPE as outlined in the table above. Prepare a clean and well-ventilated workspace.

  • Weighing: If the compound is a powder, weigh it in an area with good ventilation or in a fume hood to avoid inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment.

Disposal Plan

Proper waste disposal is critical to laboratory safety and environmental protection.

  • Chemical Waste:

    • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated and clearly labeled solid waste container.

    • Liquid Waste: Dispose of solutions containing this compound in a labeled hazardous waste container for liquids. Do not pour down the drain unless authorized by your institution's environmental health and safety department.

  • Contaminated PPE:

    • Gloves: Remove and discard gloves in the appropriate laboratory waste bin immediately after handling the chemical.

    • Lab Coats: If significant contamination of a lab coat occurs, it should be professionally laundered or disposed of as hazardous waste, in accordance with institutional policy.

Always follow your institution's specific guidelines for chemical waste disposal. If you have any doubts, contact your environmental health and safety office for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.